molecular formula C34H38N3O7P B1248465 Efonidipine, (+)- CAS No. 128194-12-7

Efonidipine, (+)-

Cat. No.: B1248465
CAS No.: 128194-12-7
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (S)-configuration. It is a blocker of L- and T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (R)-efonidipine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128194-12-7

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

IUPAC Name

2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1

InChI Key

NSVFSAJIGAJDMR-HKBQPEDESA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Other CAS No.

128194-12-7

Origin of Product

United States

Foundational & Exploratory

Stereospecificity of Efonidipine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Differential Pharmacological Profiles of (+)-Efonidipine and R(-)-Efonidipine for Researchers and Drug Development Professionals.

Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, is clinically administered as a racemic mixture of its two enantiomers: (+)-Efonidipine (S-form) and R(-)-Efonidipine.[1] While the racemate is known for its dual-blocking action on both L-type and T-type calcium channels, extensive research has revealed a significant stereospecificity in the pharmacological effects of its individual isomers.[2][3][4][5] This technical guide provides a comprehensive overview of the distinct mechanisms of action, pharmacodynamics, and experimental methodologies used to characterize the stereospecific effects of (+)- and R(-)-Efonidipine.

Core Differentiators: Calcium Channel Selectivity

The primary distinction between the two enantiomers lies in their differential affinity for and blockade of voltage-dependent calcium channels. Electrophysiological studies have consistently demonstrated that R(-)-Efonidipine is a selective blocker of T-type Ca2+ channels, whereas (+)-Efonidipine exhibits a broader spectrum of activity, blocking both L-type and T-type Ca2+ channels.[2][3][6][7]

R(-)-Efonidipine: This enantiomer preferentially blocks T-type calcium channels and has been shown to have no significant effect on high-voltage-activated (HVA) Ca2+ channels, including the L-type, in various experimental models.[6][7] This selectivity makes R(-)-Efonidipine a valuable pharmacological tool for investigating the specific roles of T-type calcium channels.[6]

(+)-Efonidipine: In contrast, the S(+)-isomer is responsible for the L-type calcium channel blockade of racemic efonidipine.[2] It also contributes to the overall T-type channel inhibition, exhibiting a dual-blocking capability.[2][3] The blocking action of (+)-Efonidipine on both channel types is concentration-dependent.[2]

The racemic mixture's characteristic dual blockade of both L- and T-type channels is a composite of the actions of both enantiomers.[2][3] Efonidipine as a whole does not affect N-, P/Q-, and R-type Ca2+ channels.[2][3]

Quantitative Analysis of Channel Blockade

The inhibitory concentrations (IC50) of the efonidipine enantiomers on L-type and T-type calcium channels have been determined in various expression systems. The data clearly illustrates the stereoselective nature of their interactions.

EnantiomerChannel TypeExpression SystemHolding PotentialIC50 (μM)Reference
(+)-Efonidipine L-type (α1C)Xenopus oocytes-80 mV1.1[2]
T-type (α1G)Xenopus oocytes-80 mV1.4[2]
L-type (α1C)BHK cells-100 mV0.051[2]
L-type (α1C)BHK cells-60 mV0.011[2]
T-type (α1G)BHK cells-100 mV0.076[2]
T-type (α1G)BHK cells-60 mV0.015[2]
R(-)-Efonidipine L-type (α1C)Xenopus oocytes-80 mV> 10[2]
T-type (α1G)Xenopus oocytes-80 mV1.2[2]
L-type (α1C)BHK cells-100 mV> 10[2]
L-type (α1C)BHK cells-60 mV> 10[2]
T-type (α1G)BHK cells-100 mV0.11[2]
T-type (α1G)BHK cells-60 mV0.027[2]

Note: BHK stands for baby hamster kidney cells.

Signaling Pathways and Physiological Implications

The differential blockade of calcium channels by the efonidipine enantiomers leads to distinct downstream signaling and physiological effects.

cluster_S (+)-Efonidipine cluster_R R(-)-Efonidipine cluster_Effects Physiological Effects S_Efonidipine (+)-Efonidipine L_type_S L-type Ca2+ Channel S_Efonidipine->L_type_S Blocks T_type_S T-type Ca2+ Channel S_Efonidipine->T_type_S Blocks Vasodilation Vasodilation L_type_S->Vasodilation Neg_Chrono Negative Chronotropy (Reduced Heart Rate) T_type_S->Neg_Chrono Renoprotection Renoprotection T_type_S->Renoprotection R_Efonidipine R(-)-Efonidipine T_type_R T-type Ca2+ Channel R_Efonidipine->T_type_R Selectively Blocks L_type_R L-type Ca2+ Channel R_Efonidipine->L_type_R No significant effect T_type_R->Neg_Chrono T_type_R->Renoprotection A Cell Culture with Expressed Ca2+ Channels (e.g., BHK, Xenopus oocytes) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage-Clamp Protocol (e.g., Holding at -100mV) B->C D Record Baseline Ca2+ Current C->D E Perfuse with Efonidipine Enantiomer Solution D->E F Record Post-Drug Ca2+ Current E->F G Calculate % Inhibition and Generate Dose-Response Curve F->G

References

Discovery and development of Efonidipine as a dual calcium channel blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, distinguishes itself within the crowded field of calcium channel blockers through its unique dual-action mechanism. Unlike traditional dihydropyridines that primarily target L-type calcium channels, efonidipine exhibits potent inhibitory effects on both L-type and T-type calcium channels. This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological profile of efonidipine. It delves into the preclinical and clinical data that underscore its efficacy in treating hypertension and angina, with a particular focus on its cardioprotective and renoprotective attributes. Detailed experimental protocols for key assays and a thorough examination of the signaling pathways involved are presented to equip researchers and drug development professionals with a robust understanding of this multifaceted therapeutic agent.

Introduction: The Genesis of a Dual-Action Calcium Channel Blocker

The development of calcium channel blockers (CCBs) revolutionized the management of cardiovascular diseases, particularly hypertension and angina pectoris. The first generation of dihydropyridine CCBs, while effective in reducing blood pressure through vasodilation, were often associated with reflex tachycardia, a compensatory increase in heart rate that can be detrimental in certain patient populations. This limitation spurred the quest for novel agents with a more favorable hemodynamic profile.

Efonidipine emerged from this research landscape as a third-generation dihydropyridine CCB with a distinctive pharmacological characteristic: the ability to block both L-type and T-type voltage-gated calcium channels.[1][2] L-type calcium channels are abundant in vascular smooth muscle and cardiac myocytes, and their blockade leads to vasodilation and a reduction in blood pressure.[3] T-type calcium channels are prominently expressed in the sinoatrial (SA) node, the heart's natural pacemaker, and their inhibition leads to a decrease in heart rate.[2] This dual blockade allows efonidipine to effectively lower blood pressure while simultaneously mitigating the reflex tachycardia often seen with other dihydropyridines.[2]

Mechanism of Action: A Tale of Two Channels

Efonidipine's therapeutic efficacy is rooted in its ability to modulate intracellular calcium concentrations by blocking two distinct types of voltage-gated calcium channels.

L-Type Calcium Channel Blockade

In common with other dihydropyridine CCBs, efonidipine binds to the α1 subunit of the L-type calcium channel, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to smooth muscle relaxation and vasodilation. The consequence is a reduction in peripheral vascular resistance and, subsequently, a lowering of arterial blood pressure.

T-Type Calcium Channel Blockade

What sets efonidipine apart is its significant affinity for T-type calcium channels.[4] These channels play a crucial role in the pacemaker activity of the sinoatrial node. By inhibiting the influx of calcium through T-type channels in the SA node, efonidipine slows the rate of diastolic depolarization, resulting in a negative chronotropic effect (a decrease in heart rate).[5] This action is particularly beneficial in hypertensive patients who may experience an undesirable increase in heart rate with other vasodilators.

The dual blockade of L- and T-type calcium channels provides a synergistic effect: potent blood pressure reduction without the common side effect of reflex tachycardia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by efonidipine and a typical experimental workflow for its characterization.

cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Sinoatrial Node Cell L-Type Ca2+ Channel L-Type Ca2+ Channel Ca2+ Influx_L Ca2+ Influx L-Type Ca2+ Channel->Ca2+ Influx_L Mediates Vasoconstriction Vasoconstriction Ca2+ Influx_L->Vasoconstriction Vasodilation Vasodilation Blood Pressure Blood Pressure Vasodilation->Blood Pressure Decreases Efonidipine_L Efonidipine Efonidipine_L->L-Type Ca2+ Channel Blocks Efonidipine_L->Vasodilation Promotes Vasoconstriction->Blood Pressure Increases T-Type Ca2+ Channel T-Type Ca2+ Channel Ca2+ Influx_T Ca2+ Influx T-Type Ca2+ Channel->Ca2+ Influx_T Mediates Pacemaker Potential Pacemaker Potential Ca2+ Influx_T->Pacemaker Potential Heart Rate Heart Rate Efonidipine_T Efonidipine Efonidipine_T->T-Type Ca2+ Channel Blocks Efonidipine_T->Heart Rate Decreases Pacemaker Potential->Heart Rate Increases Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Electrophysiology Electrophysiology In Vitro Assays->Electrophysiology Binding Assays Binding Assays In Vitro Assays->Binding Assays Preclinical In Vivo Models Preclinical In Vivo Models Electrophysiology->Preclinical In Vivo Models Binding Assays->Preclinical In Vivo Models Hypertensive Rat Models Hypertensive Rat Models Preclinical In Vivo Models->Hypertensive Rat Models Clinical Trials Clinical Trials Hypertensive Rat Models->Clinical Trials Phase I-III Studies Phase I-III Studies Clinical Trials->Phase I-III Studies Post-Marketing Surveillance Post-Marketing Surveillance Phase I-III Studies->Post-Marketing Surveillance End End Post-Marketing Surveillance->End

References

The Expanding Therapeutic Landscape of (+)-Efonidipine: A Technical Exploration of Non-Calcium Channel Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Efonidipine, a dihydropyridine (B1217469) derivative, is a well-established dual blocker of L-type and T-type voltage-gated calcium channels, forming the cornerstone of its antihypertensive and cardioprotective effects. However, a growing body of evidence reveals a more complex pharmacological profile, with (+)-Efonidipine engaging with a variety of molecular targets beyond its primary calcium channel blockade. This in-depth technical guide synthesizes the current understanding of these non-calcium channel interactions, providing a comprehensive resource for researchers and drug development professionals. This document details the molecular targets, summarizes quantitative data, presents relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper exploration of (+)-Efonidipine's therapeutic potential.

I. Identified Non-Calcium Channel Molecular Targets

Recent investigations have identified several key molecular targets of (+)-Efonidipine that are independent of its effects on calcium influx. These interactions contribute to its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and neuroprotective properties.

Voltage-Gated Potassium (Kv) Channels

(+)-Efonidipine has been demonstrated to directly inhibit voltage-gated potassium (Kv) channels in vascular smooth muscle cells. This action is independent of its calcium channel blocking activity and contributes to the overall vasodilatory effect of the drug.

JNK/NF-κB Signaling Pathway

A pivotal finding is the inhibitory effect of (+)-Efonidipine on the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This interaction underlies the compound's anti-inflammatory and anti-migratory effects in microglial cells, suggesting a potential role in neuroinflammatory conditions.

TGF-β1/Smad2 Signaling Pathway

(+)-Efonidipine has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad2 signaling pathway. This inhibition of a key fibrotic pathway highlights its potential as an anti-fibrotic agent in various tissues.

Steroidogenesis: DHEA-S Production and StAR Expression

Interestingly, (+)-Efonidipine has been found to enhance the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) and the expression of steroidogenic acute regulatory protein (StAR) mRNA in adrenocortical carcinoma cells. This effect appears to be independent of calcium channel blockade and points towards a role in modulating steroid hormone biosynthesis.

II. Quantitative Data on Non-Calcium Channel Targets

The following tables summarize the available quantitative data for the interaction of (+)-Efonidipine with its identified non-calcium channel molecular targets.

TargetParameterValueCell/SystemReference
Voltage-Gated Potassium (Kv) ChannelsIC500.26 μMRabbit coronary arterial smooth muscle cells[1]

Table 1: Inhibitory Activity of (+)-Efonidipine on Voltage-Gated Potassium Channels

Target/PathwayParameterConcentrationEffectCell/SystemReference
JNK3Inhibition10 μM>50% inhibition of JNK3 activityIn vitro kinase assay[2][3]
NF-κB Nuclear TranslocationInhibition10 μMMarked inhibitionLPS-treated BV2 microglial cells[4]

Table 2: Inhibitory Effects of (+)-Efonidipine on the JNK/NF-κB Signaling Pathway

Target/PathwayParameterConcentrationEffectCell/SystemReference
Smad2 PhosphorylationAttenuation10 μMSignificant attenuationTGF-β1-treated neonatal rat cardiac fibroblasts

Table 3: Modulatory Effect of (+)-Efonidipine on the TGF-β1/Smad2 Signaling Pathway

TargetParameterConcentrationEffectCell/SystemReference
DHEA-S ProductionEnhancementNot specifiedEnhanced dbcAMP-induced productionNCI-H295R human adrenocortical carcinoma cells
StAR mRNA ExpressionEnhancementNot specifiedIncreased dbcAMP-induced expressionNCI-H295R human adrenocortical carcinoma cells

Table 4: Effects of (+)-Efonidipine on Steroidogenesis

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (+)-Efonidipine's non-calcium channel targets.

Whole-Cell Patch-Clamp Recording for Kv Channels

Objective: To measure the effect of (+)-Efonidipine on voltage-gated potassium currents in isolated vascular smooth muscle cells.

Methodology:

  • Cell Isolation: Isolate single smooth muscle cells from rabbit coronary arteries using enzymatic digestion.

  • Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.

  • Voltage Protocol: Elicit Kv currents by applying depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.

  • Drug Application: Perfuse the cells with an external solution containing varying concentrations of (+)-Efonidipine (e.g., 0.01 to 10 μM). The external solution should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Data Analysis: Measure the peak outward K+ current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.

JNK Activity Assay

Objective: To determine the direct inhibitory effect of (+)-Efonidipine on JNK3 kinase activity.

Methodology:

  • Assay Principle: Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of (+)-Efonidipine or a known JNK inhibitor (e.g., SP600125) as a positive control to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the remaining ATP to light.

  • Data Analysis: Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration of (+)-Efonidipine and determine the IC50 value.

Western Blot for Phosphorylated Smad2

Objective: To assess the effect of (+)-Efonidipine on TGF-β1-induced Smad2 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture neonatal rat cardiac fibroblasts and serum-starve them overnight. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Smad2 signal to the total Smad2 or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.

Immunocytochemistry for NF-κB Nuclear Translocation

Objective: To visualize and quantify the effect of (+)-Efonidipine on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment: Seed BV2 microglial cells on glass coverslips. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in multiple cells per condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

DHEA-S ELISA

Objective: To measure the effect of (+)-Efonidipine on the production of DHEA-S in cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: Culture NCI-H295R cells and treat them with (+)-Efonidipine and a stimulant such as dibutyryl cyclic AMP (dbcAMP) for a specified period.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercially available DHEA-S ELISA kit.

    • Add standards and samples to the wells of a microplate pre-coated with an anti-DHEA-S antibody.

    • Add an HRP-conjugated DHEA-S and incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DHEA-S in the samples by interpolating their absorbance values from the standard curve.

Real-Time PCR for StAR mRNA Quantification

Objective: To quantify the effect of (+)-Efonidipine on the expression of StAR mRNA.

Methodology:

  • Cell Culture and Treatment: Culture NCI-H295R cells and treat them as described for the DHEA-S assay.

  • RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for StAR, and a fluorescent dye (e.g., SYBR Green).

    • Perform the real-time PCR using a thermal cycler with a fluorescence detector.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for StAR and a housekeeping gene (e.g., GAPDH) in each sample.

    • Calculate the relative expression of StAR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to a control group.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by (+)-Efonidipine and the general workflows for the experimental protocols described above.

Signaling_Pathway_JNK_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK cJun c-Jun JNK->cJun IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation Cell Migration Nucleus->Inflammation Efonidipine (B1671133) (+)-Efonidipine Efonidipine->JNK Efonidipine->IKK

Caption: Inhibition of the JNK/NF-κB signaling pathway by (+)-Efonidipine.

Signaling_Pathway_TGFb_Smad TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad2 Smad2 TGFbR->Smad2 P pSmad2 p-Smad2 Smad2->pSmad2 Smad_complex Smad2/4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrosis Fibrosis Nucleus->Fibrosis Efonidipine (+)-Efonidipine Efonidipine->TGFbR

Caption: Attenuation of the TGF-β1/Smad2 signaling pathway by (+)-Efonidipine.

Experimental_Workflow_WesternBlot start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analysis Data Analysis detect->analysis

Caption: General experimental workflow for Western blot analysis.

V. Conclusion

The pharmacological profile of (+)-Efonidipine extends beyond its well-characterized effects on L- and T-type calcium channels. This technical guide has provided a comprehensive overview of its interactions with several other key molecular targets, including voltage-gated potassium channels, and components of the JNK/NF-κB and TGF-β1/Smad2 signaling pathways, as well as its influence on steroidogenesis. The presented quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for the scientific community. Further research into these non-calcium channel targets will undoubtedly uncover new therapeutic avenues for (+)-Efonidipine and may lead to the development of novel drugs with enhanced efficacy and safety profiles for a range of cardiovascular, inflammatory, and fibrotic diseases. A deeper understanding of the precise binding kinetics and affinities of (+)-Efonidipine for these off-target molecules will be crucial in fully elucidating its complex mechanism of action and optimizing its clinical applications.

References

The Impact of (+)-Efonidipine on Sinoatrial Node Pacemaker Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by its dual antagonism of both L-type and T-type calcium channels. This dual blockade confers a significant negative chronotropic effect, primarily through its action on the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides an in-depth analysis of the effects of (+)-Efonidipine on SA node pacemaker activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction

The sinoatrial (SA) node is responsible for generating the electrical impulses that drive the cardiac cycle. The spontaneous depolarization of SA node cells, known as pacemaker activity, is governed by a complex interplay of various ion channels. Among these, L-type (CaV1.2, CaV1.3) and T-type (CaV3.1) calcium channels play a pivotal role in the depolarization phases of the action potential.[1][2][3]

(+)-Efonidipine, the S-enantiomer of Efonidipine (B1671133), distinguishes itself from many other dihydropyridine calcium channel blockers by its potent inhibitory effects on both L-type and T-type calcium channels.[4][5] This dual inhibitory action is central to its clinical efficacy in managing hypertension, not only by inducing vasodilation through L-type channel blockade in vascular smooth muscle but also by directly modulating heart rate via its effects on the SA node.[6][7][8] This guide delves into the specific mechanisms and quantitative effects of (+)-Efonidipine on the electrophysiology of SA node pacemaker cells.

Mechanism of Action on Sinoatrial Node Pacemaker Activity

The primary mechanism by which (+)-Efonidipine slows heart rate is through its interaction with voltage-gated calcium channels in SA node cells. The pacemaker potential of these cells, which drives the heart's rhythm, is critically dependent on the influx of calcium ions.

Dual Blockade of L-type and T-type Calcium Channels

(+)-Efonidipine inhibits both L-type and T-type calcium channels.[4][5] In the SA node, both channel subtypes contribute to the diastolic depolarization (phase 4) and the upstroke (phase 0) of the action potential.

  • T-type Calcium Channels (CaV3.1): These channels are activated at more negative membrane potentials and contribute to the early phase of diastolic depolarization, helping to bring the cell membrane to the threshold for firing an action potential.[2]

  • L-type Calcium Channels (CaV1.2 and CaV1.3): These channels activate at a more depolarized potential and are responsible for the late phase of diastolic depolarization and the main upstroke of the SA node action potential.[1][3]

By blocking these channels, (+)-Efonidipine reduces the inward calcium current, thereby slowing the rate of diastolic depolarization and prolonging the time it takes for the SA node cells to reach the threshold for firing. This results in a decrease in the firing rate of the SA node and, consequently, a reduction in heart rate.[9][10][11]

Signaling Pathway

The signaling pathway for (+)-Efonidipine's action on the SA node is a direct one, involving the physical blockade of calcium channels. This reduces the influx of Ca2+ ions, which in turn slows the rate of spontaneous depolarization of pacemaker cells.

Efonidipine (+)-Efonidipine L_type L-type Ca²⁺ Channels (CaV1.2, CaV1.3) Efonidipine->L_type Inhibits T_type T-type Ca²⁺ Channels (CaV3.1) Efonidipine->T_type Inhibits Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Depolarization Phase 4 & 0 Depolarization Rate Ca_influx->Depolarization Decreases AP_Firing Action Potential Firing Rate Depolarization->AP_Firing Decreases HR Heart Rate AP_Firing->HR Decreases

Signaling pathway of (+)-Efonidipine in the sinoatrial node.

Quantitative Data

The following tables summarize the quantitative effects of (+)-Efonidipine on various parameters related to SA node activity and cardiovascular function.

Table 1: In Vitro Effects of S(+)-Efonidipine on Calcium Channel Currents
Calcium Channel SubunitConcentration% InhibitionCell TypeReference
CaV1.2 (L-type)1 µM75.7%Expressed in cell line[1]
CaV1.3 (L-type)1 µM75.3%Expressed in cell line[1]
CaV3.1 (T-type)1 µM94.0%Expressed in cell line[1]
Table 2: Effects of Efonidipine on Sinoatrial Node Action Potential Parameters in Rabbit
ParameterDrugConcentrationObservationReference
Cycle LengthEfonidipine-Increased[9]
Phase 4 DepolarizationEfonidipine-Selective suppression of the later phase[9]
Maximum Rate of Phase 0 Depolarization (Vmax)Efonidipine-Decreased[9]
Table 3: Clinical Effects of Efonidipine on Heart Rate and Blood Pressure
Study PopulationEfonidipine DoseTreatment DurationChange in Heart RateChange in Systolic BPChange in Diastolic BPReference
Mild to Moderate Hypertension40-60 mg/day12 weeks-9.9 ± 9.0 beats/minute-11.7 mmHg (trough)-8.6 mmHg (trough)[6]
Mild to Severe Hypertension with Angina40 mg/day12 weeksFrom 94 ± 7 to 86 ± 11 bpmNot significantly different from previous DHPNot significantly different from previous DHP[7]
Stage-I Hypertension (Indian Population)40 mg/day28 days-8.1 ± 8.3 bpm-18.2 ± 12.2 mmHg-10.7 ± 7.0 mmHg[12][13]
Normotensive Volunteers (under stress)40 mg single dose3 hours post-doseSignificant inhibition of stress-induced increaseSignificant inhibition of stress-induced increaseSignificant inhibition of stress-induced increase[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of (+)-Efonidipine on SA node pacemaker activity.

Isolation of Sinoatrial Node Myocytes

A detailed protocol for the isolation of single pacemaker cells from the SA node is crucial for in vitro electrophysiological studies.

cluster_0 Tissue Preparation cluster_1 Enzymatic Digestion cluster_2 Cell Collection and Storage A1 Excise heart A2 Isolate right atrium A1->A2 A3 Microdissect SA node region A2->A3 B1 Incubate tissue in enzyme solution (e.g., collagenase, elastase) A3->B1 B2 Gentle trituration B1->B2 C1 Filter cell suspension B2->C1 C2 Centrifuge and resuspend cells C1->C2 C3 Store in appropriate medium C2->C3 cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application P1 Prepare intracellular and extracellular solutions P2 Fabricate and fill glass micropipettes P1->P2 R1 Approach isolated SA node cell with micropipette P2->R1 R2 Form a high-resistance seal (GΩ seal) R1->R2 R3 Rupture the cell membrane (whole-cell configuration) R2->R3 R4 Record ionic currents (voltage-clamp) or action potentials (current-clamp) R3->R4 D1 Establish baseline recording R4->D1 D2 Perfuse with (+)-Efonidipine solution D1->D2 D3 Record changes in currents or action potentials D2->D3

References

In Vitro Vasodilatory Properties of (+)-Efonidipine on Aortic Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro vasodilatory properties of (+)-Efonidipine, a dual L-type and T-type calcium channel blocker, with a specific focus on its effects on aortic rings. This document summarizes key quantitative data, details established experimental protocols for vascular reactivity studies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

(+)-Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that induces vasodilation primarily by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1] This action prevents the calcium-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and an increase in the luminal diameter of blood vessels. A distinguishing feature of Efonidipine (B1671133) is its dual blockade of both L-type and T-type calcium channels, which contributes to its potent vasodilatory effects.[1]

Quantitative Data on Vasodilatory Potency

The vasodilatory potency of (+)-Efonidipine has been quantified in studies using isolated aortic ring preparations. The following tables summarize the available data on its efficacy in inhibiting contractions induced by depolarizing agents like potassium chloride (KCl).

Preparation Agonist Parameter Value Reference
Isolated Rat Aortic RingsKClEC301.24 x 10-8 M[2]
Isolated Guinea-Pig AortaeHigh K+pEC507.5[3]

Table 1: Potency of (+)-Efonidipine in Aortic Ring Preparations

For comparative purposes, the potency of Efonidipine relative to other calcium channel blockers in KCl-induced contractions of isolated rat aortic rings is presented below.

Compound EC30 (M) Relative Potency Reference
Nifedipine2.98 x 10-9Most Potent[2]
(+)-Efonidipine 1.24 x 10-8 [2]
Verapamil (B1683045)3.96 x 10-8[2]
Diltiazem (B1670644)2.13 x 10-7Least Potent[2]

Table 2: Comparative Potency of Calcium Channel Blockers in Rat Aortic Rings

Experimental Protocols

The following section details a representative methodology for assessing the in vitro vasodilatory effects of (+)-Efonidipine on isolated aortic rings.

Preparation of Aortic Rings
  • Animal Model: Male Wistar rats (250-300g) are euthanized by a humane method, such as carbon dioxide asphyxiation followed by cervical dislocation.

  • Aorta Isolation: The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut from the vessel. For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

Measurement of Vasodilation
  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.

  • Viability Check: The viability of the rings is assessed by inducing a contraction with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM) or KCl (60 mM). The integrity of the endothelium in endothelium-intact rings is confirmed by observing a relaxation of over 80% in response to acetylcholine (B1216132) (10 µM).

  • Pre-contraction: After a washout period, a stable contraction is induced using a vasoconstrictor (e.g., phenylephrine or KCl).

  • Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of (+)-Efonidipine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-induced contraction.

  • Investigation of Mechanisms: To investigate the involvement of specific pathways, rings can be pre-incubated with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or various potassium channel blockers before the addition of the vasoconstrictor and subsequent administration of (+)-Efonidipine.

Signaling Pathways in (+)-Efonidipine-Induced Vasodilation

The vasodilatory effect of (+)-Efonidipine is mediated by a primary mechanism and potentially influenced by secondary pathways.

Primary Mechanism: Calcium Channel Blockade

The principal mechanism of action is the inhibition of calcium influx through L-type and T-type calcium channels on vascular smooth muscle cells. This reduces the intracellular calcium concentration, leading to vasodilation.

Efonidipine (+)-Efonidipine L_type L-type Ca2+ Channel Efonidipine->L_type inhibits T_type T-type Ca2+ Channel Efonidipine->T_type inhibits Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Ca_concentration [Ca2+]i Ca_influx->Ca_concentration increases MLCK MLCK Activation Ca_concentration->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of

Primary mechanism of (+)-Efonidipine action.
Potential Endothelium-Dependent Pathway

Evidence suggests that dihydropyridine calcium channel blockers, including Efonidipine, may also exert their effects through an endothelium-dependent pathway involving nitric oxide (NO). The blockade of T-type calcium channels on endothelial cells may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to the adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), and increases cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes relaxation.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Efonidipine (+)-Efonidipine T_type_endo T-type Ca2+ Channel Efonidipine->T_type_endo inhibits eNOS eNOS T_type_endo->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation

Potential endothelium-dependent signaling pathway.
Experimental Workflow for Investigating Mechanisms

The following diagram outlines a typical experimental workflow to elucidate the signaling pathways involved in (+)-Efonidipine-induced vasodilation.

cluster_0 Investigate Endothelium-Dependency cluster_1 Investigate NO Pathway Start Start: Isolated Aortic Ring Endo_intact Endothelium-Intact Start->Endo_intact Endo_denuded Endothelium-Denuded Start->Endo_denuded Precontract Pre-contract with Phenylephrine or KCl Control Control Precontract->Control LNAME Pre-incubate with L-NAME Precontract->LNAME Add_Efonidipine Add Cumulative Doses of (+)-Efonidipine Measure_Relaxation Measure Concentration-Response Add_Efonidipine->Measure_Relaxation Endo_intact->Precontract Endo_denuded->Precontract Control->Add_Efonidipine LNAME->Add_Efonidipine

Experimental workflow for mechanism investigation.

Conclusion

(+)-Efonidipine is a potent vasodilator that acts on aortic rings primarily through the blockade of L-type and T-type calcium channels in vascular smooth muscle cells. Emerging evidence also suggests a potential contribution from an endothelium-dependent mechanism involving the stimulation of nitric oxide production. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals investigating the vascular pharmacology of (+)-Efonidipine. Further studies are warranted to fully elucidate the relative contributions of the endothelium-dependent and -independent pathways to its overall vasodilatory effect in aortic tissue.

References

Neuroprotective Potential of Efonidipine in Ischemic Stroke Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of events leading to neuronal death in the affected brain region. Neuroprotection, a therapeutic strategy aimed at salvaging ischemic brain tissue, remains a critical area of research. Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, is a dual L-type and T-type voltage-gated calcium channel blocker.[1][2] This dual-channel blockade offers a unique pharmacological profile that may confer significant neuroprotective effects in the context of cerebral ischemia. This technical guide synthesizes the current preclinical evidence for the neuroprotective potential of efonidipine in various ischemic stroke models, providing detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.

Mechanism of Action

Efonidipine's primary mechanism of action involves the inhibition of both L-type and T-type voltage-gated calcium channels.[1][2] In the context of ischemic stroke, this dual blockade is hypothesized to exert neuroprotection through several mechanisms:

  • Reduction of Calcium Overload: Ischemia-induced depolarization of neuronal membranes leads to an excessive influx of calcium (Ca2+), a key trigger for excitotoxicity and activation of apoptotic pathways. By blocking L-type and T-type calcium channels, efonidipine can mitigate this toxic Ca2+ overload.

  • Modulation of Cerebral Blood Flow: While not directly addressed in the reviewed stroke-specific literature, calcium channel blockers are known for their vasodilatory effects, which could potentially improve collateral blood flow to the ischemic penumbra.

  • Anti-inflammatory and Antioxidant Effects: Preclinical studies suggest that efonidipine's neuroprotective effects are associated with a reduction in oxidative stress and inflammation.

  • Downregulation of Pro-fibrotic and Pro-inflammatory Signaling: Research has specifically implicated the downregulation of the Transforming Growth Factor-β (TGF-β)/SMAD-2 signaling pathway in efonidipine's cerebroprotective effects.[3]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of efonidipine have been quantified in various ischemic stroke models. The following tables summarize the key findings from preclinical studies.

Table 1: Effect of Efonidipine on Infarct Volume and Neurological Deficits in a Middle Cerebral Artery Occlusion (MCAO) Model

Animal ModelTreatment GroupInfarct Volume (%)Neurological ScoreBrain Hemisphere Weight Difference (g)Reference
Diabetic Wistar RatsMCAO Control45.3 ± 2.53.8 ± 0.20.48 ± 0.03[3]
Diabetic Wistar RatsEfonidipine (1 mg/kg/day)22.1 ± 1.91.9 ± 0.30.21 ± 0.02[3]
Normoglycemic Wistar RatsMCAO Control38.6 ± 2.13.5 ± 0.30.39 ± 0.02[3]
Normoglycemic Wistar RatsEfonidipine (1 mg/kg/day)18.9 ± 1.51.6 ± 0.20.18 ± 0.01[3]

*p < 0.05 compared to respective MCAO control group.

Table 2: Effect of Efonidipine on Biochemical Markers of Oxidative Stress in an MCAO Model

Animal ModelTreatment GroupMalondialdehyde (MDA) (nmol/mg protein)Reduced Glutathione (GSH) (µmol/mg protein)Serum Nitrite (µM)Superoxide Dismutase (SOD) (U/mg protein)Reference
Diabetic Wistar RatsMCAO Control3.8 ± 0.212.5 ± 1.128.1 ± 1.518.2 ± 1.3[3]
Diabetic Wistar RatsEfonidipine (1 mg/kg/day)2.1 ± 0.125.3 ± 1.815.4 ± 1.232.5 ± 2.1[3]
Normoglycemic Wistar RatsMCAO Control3.1 ± 0.215.8 ± 1.325.4 ± 1.321.4 ± 1.5[3]
Normoglycemic Wistar RatsEfonidipine (1 mg/kg/day)1.8 ± 0.129.1 ± 2.013.8 ± 1.135.8 ± 2.3[3]

*p < 0.05 compared to respective MCAO control group.

Table 3: Effect of Efonidipine on Survival Rate in a Bilateral Carotid Artery Ligation Model

Animal ModelTreatment GroupDoseSurvival Rate at 20 hrReference
MiceControl-0%[4]
MiceEfonidipine4 mg/kg, i.p.33%*[4]

*Significantly higher than the control group.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is based on the methodology described by Rajput et al. (2021).[3]

Animals: Male Wistar rats (250-300g). For diabetic models, neonatal rats are administered streptozotocin (B1681764) to induce diabetes.

Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., ketamine and xylazine).

Surgical Procedure:

  • The rat is placed in a supine position, and a midline cervical incision is made.

  • The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

  • The ECA is ligated and cut.

  • A 4-0 nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.

  • For reperfusion, the filament is withdrawn.

  • The cervical incision is sutured, and the animal is allowed to recover.

Drug Administration: Efonidipine (1 mg/kg/day) is administered orally for a period of 4 weeks as a pre-treatment before MCAO induction.[3]

Assessment of Neuroprotection:

  • Neurological Deficit Scoring: A 5-point scale is used to assess neurological deficits 24 hours after MCAO: 0 = no deficit; 1 = contralateral forelimb flexion; 2 = decreased resistance to lateral push; 3 = circling to the contralateral side; 4 = no spontaneous motor activity.[3]

  • Infarct Volume Measurement:

    • 24 hours post-MCAO, animals are euthanized, and brains are removed.

    • The brain is sectioned into 2 mm coronal slices.

    • Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.

Bilateral Carotid Artery Ligation Model in Mice

This protocol is based on the model described by Shigenobu et al. (1995).[4]

Animals: Male ICR mice.

Anesthesia: An appropriate anesthetic agent is used to anesthetize the mice.

Surgical Procedure:

  • A ventral midline incision is made in the neck to expose the trachea and carotid sheaths.

  • Both common carotid arteries are carefully isolated from the surrounding nerves and connective tissue.

  • The arteries are then permanently occluded using surgical sutures.

  • The incision is closed, and the animals are monitored for recovery.

Drug Administration: Efonidipine (4 mg/kg) is administered intraperitoneally (i.p.).[4]

Outcome Assessment:

  • Survival Rate: The number of surviving animals is recorded at specific time points (e.g., 20 hours) post-ligation.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Efonidipine in Ischemic Stroke

The following diagram illustrates the hypothesized signaling cascade through which efonidipine exerts its neuroprotective effects, primarily focusing on the inhibition of calcium influx and the subsequent downregulation of the TGF-β/SMAD-2 pathway.

Efonidipine_Neuroprotection Efonidipine Efonidipine L_type_Ca_Channel L-type Ca2+ Channel Efonidipine->L_type_Ca_Channel T_type_Ca_Channel T-type Ca2+ Channel Efonidipine->T_type_Ca_Channel Neuronal_Survival Neuronal Survival Efonidipine->Neuronal_Survival Ca_Influx Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx T_type_Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity TGF_beta TGF-β Ca_Influx->TGF_beta upregulates Apoptosis Apoptosis Excitotoxicity->Apoptosis Apoptosis->Neuronal_Survival SMAD2 SMAD-2 TGF_beta->SMAD2 activates Neuroinflammation Neuroinflammation SMAD2->Neuroinflammation promotes Neuroinflammation->Apoptosis Ischemic_Insult Ischemic Insult Ischemic_Insult->L_type_Ca_Channel activates Ischemic_Insult->T_type_Ca_Channel activates

Caption: Proposed neuroprotective signaling pathway of Efonidipine.

General Experimental Workflow for Evaluating Efonidipine in Ischemic Stroke Models

The following diagram outlines a typical experimental workflow for assessing the neuroprotective potential of efonidipine in preclinical stroke models.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., MCAO, Carotid Artery Ligation) Drug_Admin Efonidipine Administration (Dosage, Route, Timing) Animal_Model->Drug_Admin Ischemia_Induction Induction of Cerebral Ischemia Drug_Admin->Ischemia_Induction Behavioral_Tests Behavioral Assessments (Neurological Scoring) Ischemia_Induction->Behavioral_Tests Histological_Analysis Histological Analysis (TTC Staining, Infarct Volume) Behavioral_Tests->Histological_Analysis Biochemical_Assays Biochemical Assays (Oxidative Stress Markers) Histological_Analysis->Biochemical_Assays Molecular_Analysis Molecular Analysis (Signaling Pathways) Biochemical_Assays->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for efonidipine evaluation.

Conclusion

The available preclinical evidence strongly suggests that efonidipine possesses significant neuroprotective potential in models of ischemic stroke. Its dual L-type and T-type calcium channel blockade, coupled with its ability to mitigate oxidative stress and downregulate the pro-inflammatory TGF-β/SMAD-2 signaling pathway, presents a multifaceted approach to cerebroprotection. The quantitative data from both MCAO and carotid artery ligation models demonstrate efonidipine's efficacy in reducing infarct volume, improving neurological outcomes, and increasing survival rates. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its neuroprotective effects and to explore its therapeutic window and optimal dosing in various ischemic stroke scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and execute further investigations into the promising role of efonidipine as a neuroprotective agent for ischemic stroke.

References

Efonidipine's Anti-inflammatory Properties in Microglial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical feature in the pathology of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of the inflammatory response in the brain.[1][2][3] In the presence of pathological stimuli, such as bacterial lipopolysaccharide (LPS), microglia undergo activation.[2][4] This activated state is characterized by the proliferation, migration, and release of a variety of pro-inflammatory molecules, including nitric oxide (NO), cytokines like interleukin-1β (IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5][6][7] While this response is a crucial defense mechanism, its dysregulation can lead to an exacerbated inflammatory environment that contributes to neuronal damage and death.[1][8][9]

Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is widely utilized for the treatment of hypertension and cardiovascular diseases.[4][10] Beyond its established cardiovascular applications, emerging research has identified Efonidipine as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in inflammatory signaling.[1][10] This has led to investigations into its role within the CNS, specifically its effects on microglia-mediated neuroinflammation.[1][4] Recent studies demonstrate that Efonidipine exerts significant anti-inflammatory and anti-migratory effects in LPS-stimulated microglial cells.[1][4][10] These findings suggest Efonidipine could be a promising candidate for drug repositioning in the treatment of brain disorders associated with neuroinflammation.[4][10]

This technical guide provides an in-depth overview of the anti-inflammatory properties of Efonidipine in microglia, detailing its mechanism of action, summarizing quantitative data from key experiments, and outlining the experimental protocols used to elicit these findings.

Mechanism of Action: Inhibition of the JNK/NF-κB Signaling Axis

The anti-inflammatory effects of Efonidipine in microglial cells are primarily mediated through the inhibition of the JNK and nuclear factor-κB (NF-κB) signaling pathways.[1][4][10] In an inflammatory context, LPS activates these cascades, leading to the production of inflammatory mediators. Efonidipine intervenes at critical points in these pathways.

  • JNK Pathway: Efonidipine has been shown to bind to the ATP-binding site of JNK3, inhibiting its activity in an ATP-competitive manner.[4] This action prevents the phosphorylation of JNK and its downstream target, c-Jun, in LPS-treated microglial cells.[1][4][10] The JNK pathway is known to be essential for mediating pro-inflammatory functions in microglia.[1][4]

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates inflammatory processes.[1][4] In resting cells, it is held in an inactive state in the cytoplasm by an inhibitor protein called IκBα.[1][4] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][11] Efonidipine inhibits the LPS-induced phosphorylation of IκBα, thereby suppressing the nuclear translocation of NF-κB.[1][4][10][11]

By inhibiting both the JNK and NF-κB pathways, Efonidipine effectively attenuates the downstream inflammatory response, including the expression of pro-inflammatory mediators and enzymes, and reduces microglial migration.[1][4][10]

Efonidipine_Signaling_Pathway Efonidipine's Anti-inflammatory Signaling Pathway cluster_lps External Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response LPS Lipopolysaccharide (LPS) JNK JNK Phosphorylation LPS->JNK IkappaB IκBα Phosphorylation LPS->IkappaB cJun c-Jun Phosphorylation JNK->cJun Mediators ↑ Pro-inflammatory Mediators (NO, IL-1β) cJun->Mediators Enzymes ↑ Pro-inflammatory Enzymes (iNOS, COX-2) cJun->Enzymes NFkB NF-κB Nuclear Translocation IkappaB->NFkB NFkB->Mediators NFkB->Enzymes Migration ↑ Cell Migration NFkB->Migration Efonidipine Efonidipine Efonidipine->JNK Efonidipine->IkappaB

Caption: Efonidipine inhibits LPS-induced inflammation by blocking JNK and IκBα phosphorylation.

Data Presentation: Quantitative Effects of Efonidipine

Efonidipine has been demonstrated to inhibit key markers of inflammation in both murine (BV2) and human (HMC3) microglial cell lines. The following tables summarize the observed effects.

Table 1: Effect of Efonidipine on Pro-inflammatory Mediators in LPS-Stimulated Microglia

Marker Cell Line(s) Stimulus Efonidipine Effect Citation(s)
Nitric Oxide (NO) BV2 LPS (1 µg/mL) Significant, concentration-dependent reduction in production. [1][10]

| Interleukin-1β (IL-1β) | BV2, HMC3 | LPS (1 µg/mL) | Significant, concentration-dependent reduction in production. |[1][10] |

Table 2: Effect of Efonidipine on Pro-inflammatory Enzymes in LPS-Stimulated BV2 Cells

Enzyme Stimulus Efonidipine Effect Citation(s)
Inducible Nitric Oxide Synthase (iNOS) LPS (1 µg/mL) Suppressed protein expression. [1][4]

| Cyclooxygenase-2 (COX-2) | LPS (1 µg/mL) | Suppressed protein expression. |[1][4] |

Table 3: Effect of Efonidipine on Signaling Pathway Components in LPS-Stimulated BV2 Cells

Protein Target Effect Measured Efonidipine Effect Citation(s)
JNK Phosphorylation Declined phosphorylation. [1][4][10]
c-Jun Phosphorylation Declined phosphorylation. [1][4][10]
IκBα Phosphorylation Inhibited phosphorylation. [1][4][10][11]

| NF-κB p65 | Nuclear Translocation | Dramatically inhibited translocation from cytoplasm to nucleus. |[1][4][11] |

Table 4: Effect of Efonidipine on LPS-Stimulated Microglial Cell Migration

Assay Type Cell Line(s) Efonidipine Effect Citation(s)
Wound Healing Assay BV2, HMC3 Dramatically reduced cell migration. [1][4]

| Transwell Migration Assay | BV2, HMC3 | Markedly impeded cell migration. |[1][4][10] |

Detailed Experimental Protocols

The findings summarized above were obtained through a series of established in vitro assays. The methodologies are detailed below.

Western_Blot_Workflow General Experimental Workflow: Western Blot Analysis start Start culture Microglial Cell Culture (e.g., BV2 cells) start->culture treatment Treatment with LPS (1 µg/mL) and/or Efonidipine culture->treatment lysis Cell Lysis & Protein Extraction (Cytosolic & Nuclear Fractions) treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking with BSA or Milk transfer->block primary Primary Antibody Incubation (e.g., anti-p-JNK, anti-NF-κB) block->primary secondary HRP-conjugated Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis (Densitometry) detect->analyze end End analyze->end

Caption: Workflow for assessing protein expression changes in microglia via Western Blot.

4.1 Cell Culture and Treatment

  • Cell Lines: Murine microglial cells (BV2) and human microglial cells (HMC3) were used.[4]

  • Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[4] Cultures were kept at 37°C in a humidified incubator with 5% CO2.[4]

  • Stimulation: To induce an inflammatory response, cells were co-treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and varying concentrations of Efonidipine for 24 hours.[1]

4.2 Western Blotting

  • Objective: To measure the expression levels of key proteins in the inflammatory signaling pathways.

  • Procedure:

    • Following treatment, cells were lysed to extract total protein. For NF-κB analysis, cytosolic and nuclear fractions were separated.[11]

    • Protein concentration was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-JNK, JNK3, iNOS, COX-2, NF-κB p65, phospho-IκBα).[1][4]

    • Loading controls such as β-Actin (for whole-cell and cytosolic lysates) and Lamin B1 (for nuclear lysates) were used to ensure equal loading.[11]

    • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

    • Protein bands were visualized using a chemiluminescent substrate and quantified.

4.3 Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Assay: The production of NO was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IL-1β in the culture medium was measured using a specific ELISA kit according to the manufacturer's instructions.[10]

4.4 Cell Migration Assays

  • Wound Healing Assay: A scratch was made in a confluent monolayer of microglial cells. The rate at which the cells migrated to close the "wound" was monitored and measured over time in the presence or absence of LPS and Efonidipine.[1][4]

  • Transwell Migration Assay: Microglial cells were placed in the upper chamber of a transwell insert. The lower chamber contained a chemoattractant (LPS). The number of cells that migrated through the porous membrane to the lower chamber was quantified to assess migratory capacity.[1][4]

4.5 Immunocytochemistry

  • Objective: To visually confirm the subcellular localization of the NF-κB p65 subunit.

  • Procedure:

    • BV2 cells were cultured on coverslips and treated with LPS and Efonidipine.[11]

    • Cells were fixed, permeabilized, and incubated with an anti-NF-κB p65 primary antibody.

    • A fluorescently-labeled secondary antibody was then applied.

    • The cell nuclei were counterstained with DAPI.

    • Images were captured using a fluorescence microscope to visualize the location of NF-κB p65 (cytoplasmic vs. nuclear).[11]

Conclusion and Future Directions

The available evidence strongly indicates that Efonidipine, a well-established cardiovascular drug, possesses potent anti-inflammatory properties in microglial cells.[1][4] By targeting the JNK and NF-κB signaling pathways, Efonidipine effectively reduces the production of key pro-inflammatory mediators and enzymes and curtails microglial migration.[1][4][10]

Logical_Relationship Efonidipine's Role in Mitigating Neuroinflammation Stimulus Pathological Stimulus (e.g., LPS) Activation Microglial Activation Stimulus->Activation Response Pro-inflammatory Response: • Release of NO, IL-1β, etc. • Upregulation of iNOS, COX-2 • Increased Cell Migration Activation->Response Outcome Neuroinflammation & Potential Neuronal Damage Response->Outcome Efonidipine Efonidipine Inhibition Inhibition of JNK/NF-κB Pathways Efonidipine->Inhibition Inhibition->Activation

Caption: Efonidipine disrupts the progression from stimulus to neuroinflammation.

These findings position Efonidipine as a compelling candidate for drug repositioning. Its ability to modulate microglia-driven neuroinflammation opens up therapeutic possibilities for a range of neurodegenerative and neurological disorders where inflammation is a key pathological component. Further in vivo studies in animal models of neuroinflammatory diseases are warranted to validate these in vitro findings and to evaluate the therapeutic efficacy and safety profile of Efonidipine for CNS applications.

References

The Solubility Profile of (+)-Efonidipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of (+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key related biological and experimental workflows.

Introduction: Understanding (+)-Efonidipine's Physicochemical Properties

(+)-Efonidipine is a potent calcium channel antagonist distinguished by its dual blockade of both L-type and T-type calcium channels.[1][2][3] This mechanism contributes to its efficacy in treating hypertension and angina pectoris.[1] From a physicochemical standpoint, (+)-Efonidipine is a highly lipophilic (fat-soluble) compound, a characteristic that significantly influences its solubility.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high cellular permeability but low aqueous solubility.[5] This low water solubility presents a considerable challenge in experimental and formulation settings, making the selection of appropriate organic solvents critical for creating stock solutions and conducting in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of (+)-Efonidipine has been determined in several common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is recognized as the most effective and widely used solvent for preparing high-concentration stock solutions.[5] The following table summarizes the available quantitative data for (+)-Efonidipine and its hydrochloride or monoethanolate forms. Researchers should note that solubility can be affected by the specific salt form, purity, temperature, and the anhydrous nature of the solvent.

SolventFormSolubility (Concentration)Solubility (mg/mL)Notes
DMSO Efonidipine~158.31 mM~100 mg/mLUse of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[5] Ultrasonic assistance may be beneficial for higher concentrations.[5]
DMSO Efonidipine HCl monoethanolate100 mM~71.4 mg/mLData provided for the hydrochloride monoethanolate salt form.
DMSO Efonidipine HCl12.72 mM8.5 mg/mLData provided for the hydrochloride salt form.
Ethanol EfonidipineNot specified~6 mg/mLSignificantly less soluble than in DMSO.[5]
Methanol Efonidipine HCl EthanolateSolubleNot specifiedTermed "soluble" in qualitative studies.[6]
Acetonitrile Efonidipine HCl EthanolateSlightly solubleNot specifiedTermed "slightly soluble" in qualitative studies.[6]
Water Efonidipine< 10 µg/mL< 0.01 mg/mLConsidered practically insoluble in water and aqueous media.[5][7]

Note: The molecular weight of Efonidipine free base is approximately 631.66 g/mol , while the hydrochloride monoethanolate salt is 714.18 g/mol . Calculations are based on these values where applicable.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for drug discovery and development. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. For higher throughput needs, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[8][9]

Methodology:

  • Preparation: Add an excess amount of solid (+)-Efonidipine powder to a sealed vial containing a known volume of the test solvent (e.g., DMSO, ethanol).[8][10] It is crucial that undissolved solid remains to ensure saturation.[6]

  • Equilibration: The vials are agitated in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach thermodynamic equilibrium.[8][10]

  • Phase Separation: After equilibration, the samples are left undisturbed to allow the excess solid to sediment.[8] To ensure complete removal of undissolved particles, the supernatant is then centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) or filtered.[8]

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.[8]

  • Analysis: The concentration of (+)-Efonidipine in the diluted sample is determined using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result to a standard calibration curve.[8][11] The experiment should be repeated multiple times to ensure reproducibility.[8]

Kinetic Solubility Determination from DMSO Stock

This high-throughput method is used to assess the solubility of a compound when it is introduced to an aqueous buffer from a concentrated DMSO stock, mimicking common in vitro experimental conditions.[12] Precipitation is detected optically.[11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (+)-Efonidipine in 100% DMSO (e.g., 10 or 20 mM).[13]

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

  • Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations.[13] The final DMSO concentration should be kept low (ideally ≤0.1%) to minimize solvent effects.[5]

  • Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[12][13]

  • Precipitation Detection: The presence of precipitate is measured. This can be done using a nephelometer to measure light scattering (turbidimetry) or by measuring the UV absorbance of the solution after filtering out any precipitate.[13] The kinetic solubility is the concentration at which precipitation is first observed.[11]

Mandatory Visualizations

Mechanism of Action of (+)-Efonidipine

(+)-Efonidipine exerts its therapeutic effects by blocking the influx of calcium ions (Ca²⁺) through two types of voltage-gated calcium channels located on cell membranes.[1][5] This dual-action mechanism is central to its function.

efonidipine_moa cluster_0 Cell Membrane cluster_1 Intracellular Space efonidipine (+)-Efonidipine l_channel L-Type Ca²⁺ Channel (Vascular Smooth Muscle) efonidipine->l_channel Blocks t_channel T-Type Ca²⁺ Channel (Sinoatrial Node) efonidipine->t_channel Blocks l_channel->ca_influx_l Inhibits t_channel->ca_influx_t Inhibits vasodilation Vasodilation ca_influx_l->vasodilation Leads to reduced_hr Reduced Heart Rate ca_influx_t->reduced_hr Leads to bp_lowering Blood Pressure Lowering vasodilation->bp_lowering reduced_hr->bp_lowering

Caption: Mechanism of action for (+)-Efonidipine's antihypertensive effect.

Experimental Workflow: Troubleshooting Precipitation

A common issue when working with poorly aqueous-soluble compounds like (+)-Efonidipine is precipitation upon dilution of the DMSO stock into an aqueous medium.[5] This occurs when the final drug concentration exceeds its solubility limit in the aqueous environment. The following workflow outlines steps to address this issue.

precipitation_workflow start Start: Prepare working solution (Dilute DMSO stock into aqueous media) observe Observe Solution: (Cloudiness, crystals, film) start->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no No Precipitation (Clear Solution) observe->precip_no No troubleshoot Troubleshooting Steps precip_yes->troubleshoot proceed Proceed with Experiment precip_no->proceed step1 1. Lower Final Concentration: Reduce drug concentration in the final working solution. step2 2. Check DMSO %: Ensure final DMSO concentration is minimal (e.g., <0.5%, ideally ≤0.1%). step3 3. Consider Solubilizing Agents: (Use with caution, may affect cell models) e.g., Tween-80, PEG300 retest Re-prepare and Re-observe step3->retest retest->observe

Caption: Troubleshooting workflow for (+)-Efonidipine precipitation in aqueous media.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Efonidipine Hydrochloride Ethanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Efonidipine (B1671133) hydrochloride ethanolate (B101781) (EHE) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2] Its unique molecular structure, a solvate composed of an equimolar combination of ethanol (B145695) and efonidipine hydrochloride, presents distinct physicochemical characteristics crucial for drug development.[3] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, EHE exhibits high permeability but low aqueous solubility, which poses significant challenges for formulation and bioavailability enhancement.[4][5][6] This technical guide provides an in-depth review of the core physicochemical properties of Efonidipine hydrochloride ethanolate, including its solubility, solid-state characteristics, stability profile, and thermal behavior. Detailed experimental protocols for key analytical methods are provided, and complex relationships are visualized through diagrams to support formulation science, quality control, and further research.

General Physicochemical Properties

Efonidipine hydrochloride ethanolate is a pale yellow crystalline powder.[7] It is chemically identified as 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate; hydrochloride; ethanol.[8][9]

PropertyValueReferences
Molecular Formula C36H45ClN3O8P[1][9][10][11]
Molecular Weight 714.19 g/mol [1][11][12]
CAS Number 111011-76-8[9][11]
Appearance Pale yellow crystalline powder[7]
pKa (basic) 2.33[13]
LogP 5.35 - 6.99[14]
Boiling Point 746.9 ± 60.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³[10]
Hydrogen Bond Donor Count 3[10]
Hydrogen Bond Acceptor Count 10[10]
Rotatable Bond Count 10[10]

Solubility Profile

The solubility of EHE is a critical factor influencing its oral bioavailability. As a BCS Class II agent, its dissolution is the rate-limiting step for absorption.[4][5]

SolventSolubility DescriptionReferences
Water Practically insoluble (<10 µg/mL)[2][8][13][15]
Methanol (B129727) Sparingly soluble[8]
Dimethylformamide (DMF) Soluble[8]
Ethanol Soluble[13]
Acetonitrile Soluble[13]
DMSO Soluble[13]

Solid-State Characterization

The solid-state properties of EHE are well-documented, revealing a unique and stable crystalline structure.

Crystalline Structure and Polymorphism

Efonidipine hydrochloride ethanolate exists as a solvate, incorporating an equimolar amount of ethanol into its crystal lattice.[3] Single-crystal X-ray structure analysis reveals that the chloride ion is situated within a "basket-type conformation" created by the bulky diphenyl and phosphate (B84403) groups.[3] This distinct arrangement is thought to enhance the compound's thermal stability by suppressing the elimination of chloride ions.[3] Techniques such as Powder X-ray Diffraction (PXRD) are essential for confirming its crystalline state and for studying potential transformations to amorphous forms, which can enhance solubility.[3][4][14]

Thermal Properties

Thermal analysis provides insight into the stability and decomposition pathway of EHE.

PropertyValueReferences
Melting Point 151°C (with decomposition)[10]
Thermal Behavior (TG-DTA) Upon heating, EHE first releases ethanol, followed by decomposition with the elimination of chloride ions.[3]
DSC Thermogram Exhibits a double hump: one at ~140°C (volatilization of ethanol and loss of chloride ion) and a second at ~160°C (subsequent breakdown).[13]
Spectroscopic Properties

Spectroscopic methods are fundamental for the identification and quantification of EHE.

TechniqueObservationReferences
UV-Visible Spectroscopy λmax at 253 nm (in Methanol)[7]
λmax at 270 nm (in Methanol:Water)[8][16]
λmax at 252 nm[13]
FT-IR Spectroscopy Used to characterize the solid state and identify functional groups.[3][14]
NMR Spectroscopy Used for structural elucidation, particularly of degradation products.[17][18]

Stability Profile

Forced degradation studies, conducted as per ICH guidelines, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Stress ConditionDegradation (%)Key ObservationsReferences
Oxidative (H₂O₂) ~10%Maximum degradation observed.[16]
Photolytic (UV/Vis Light) ~8%Significant degradation. The degradant may be the same as that from oxidative stress.[16]
Thermal ~6%Moderate degradation.[16]
Acidic (HCl) ~4%Low degradation.[16]
Alkaline (NaOH) ~3%Low degradation. Another study reported extensive degradation in alkaline conditions.[17][16]

Mechanism of Action

Efonidipine exerts its antihypertensive effects by acting as a dual blocker of both L-type and T-type voltage-gated calcium channels.[19][20] This dual mechanism provides comprehensive cardiovascular and renal protection.

Efonidipine_MoA cluster_drug Drug Action cluster_channels Molecular Targets cluster_effects Physiological Effects efonidipine Efonidipine HCl Ethanolate l_type L-type Ca2+ Channels efonidipine->l_type blocks t_type T-type Ca2+ Channels efonidipine->t_type blocks vasodilation Vasodilation (↓ Blood Pressure) l_type->vasodilation located in Vascular Smooth Muscle hr_decrease Negative Chronotropy (↓ Heart Rate) t_type->hr_decrease located in SA Node renal_protection Renal Protection (↑ GFR, ↓ Proteinuria) t_type->renal_protection located in Renal Arterioles aldosterone Suppression of Aldosterone Secretion t_type->aldosterone located in Adrenal Gland

Caption: Mechanism of action of Efonidipine hydrochloride ethanolate.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of EHE.

Solid-State Analysis Protocol (Overview)

Solid-state characterization involves a suite of thermo-analytical and spectroscopic techniques to determine the crystalline nature and thermal behavior of EHE.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure of EHE and detect any amorphous content. Samples are scanned over a 2θ range (e.g., 5-40°) to obtain a diffraction pattern.

  • Differential Scanning Calorimetry (DSC): A sample (2-5 mg) is heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram reveals melting points, phase transitions, and decomposition events.[13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of solvents (ethanol) and to determine the decomposition temperature.[3]

Stability-Indicating RP-HPLC Assay Protocol

This method is used to quantify EHE in the presence of its degradation products.[8][16]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).[8]

  • Mobile Phase: An isocratic mixture of Methanol and Water (50:50 v/v).[8][16]

  • Flow Rate: 0.8 mL/min.[8][16]

  • Detection Wavelength: 270 nm.[8][16]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.[16]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of EHE in methanol (e.g., 100 µg/mL) and make further dilutions with the mobile phase to create calibration standards.

    • Sample Preparation (Forced Degradation): Expose EHE to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 30% H₂O₂, heat, light) for a defined period. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

    • Analysis: Inject the standard and stressed sample solutions into the HPLC system.

    • Quantification: Calculate the percentage of EHE remaining by comparing the peak area of the principal peak in the stressed samples to that of an unstressed standard. Ensure that the peaks for degradation products are well-resolved from the EHE peak.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation start EHE Bulk Drug stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Neutralize (if needed) & Dilute to Final Concentration stress->sample_prep hplc Inject into RP-HPLC System sample_prep->hplc data Data Acquisition (Chromatogram at 270 nm) hplc->data peak_id Identify Peaks (EHE vs. Degradants) data->peak_id quantify Quantify EHE Assay & Degradation Products peak_id->quantify report Assess Stability Profile (Mass Balance, Peak Purity) quantify->report

Caption: Experimental workflow for a stability-indicating RP-HPLC assay.
UV-Visible Spectrophotometry Protocol

This method is suitable for simple quantification and determination of absorption characteristics.[7]

  • Instrument: A double-beam UV-Visible Spectrophotometer.

  • Solvent: Analytical grade methanol.

  • Procedure for λmax Determination:

    • Prepare a standard solution of EHE in methanol (e.g., 10 µg/mL).

    • Scan the solution over a wavelength range of 200-330 nm against a methanol blank.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[7]

  • Procedure for Assay:

    • Prepare a standard stock solution (e.g., 100 µg/mL) in methanol.

    • Create a series of dilutions to form a calibration curve (e.g., 10-30 µg/mL).

    • Measure the absorbance of each standard and the sample solution at the predetermined λmax (253 nm).

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.[7]

Conclusion

The physicochemical properties of Efonidipine hydrochloride ethanolate are defined by its status as a BCS Class II compound and its unique crystalline structure as an ethanol solvate. Its poor aqueous solubility necessitates formulation strategies such as the development of amorphous solid dispersions or co-crystals to enhance dissolution and bioavailability.[4][5][21] The compound demonstrates moderate stability, with oxidative and photolytic conditions being the primary degradation pathways.[16] The detailed analytical protocols and physicochemical data presented in this guide serve as a critical resource for scientists and researchers engaged in the development, formulation, and quality control of Efonidipine-based pharmaceutical products, ensuring the delivery of a safe and effective therapeutic agent.

References

The Inhibitory Action of (+)-Efonidipine on Aldosterone Synthesis and Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits a significant inhibitory effect on aldosterone (B195564) synthesis and secretion. This dual L-type and T-type calcium channel antagonist has demonstrated potent actions in both in vitro and in vivo models, suggesting a therapeutic potential beyond its primary antihypertensive effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the impact of (+)-efonidipine on aldosterone production. The data presented herein, including detailed signaling pathways and experimental protocols, offer a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[1][2] Consequently, targeting aldosterone synthesis and secretion presents a promising therapeutic strategy.[3][4] (+)-Efonidipine has emerged as a noteworthy compound due to its unique ability to inhibit both L-type and T-type calcium channels, which are pivotal in the regulation of aldosterone production.[1][5][6] This document consolidates the current scientific understanding of (+)-efonidipine's influence on the renin-angiotensin-aldosterone system.

Mechanism of Action: Inhibition of Calcium Influx

The synthesis and secretion of aldosterone are tightly regulated by the intracellular calcium concentration in the zona glomerulosa cells of the adrenal gland.[7] Angiotensin II (Ang II) and extracellular potassium (K+) are the primary physiological stimuli that trigger aldosterone release by depolarizing the cell membrane and activating voltage-gated calcium channels.[3][4]

(+)-Efonidipine exerts its inhibitory effect by blocking the influx of calcium through both L-type and T-type calcium channels.[1][5] While L-type calcium channels are involved, studies have highlighted the particular importance of T-type calcium channels in mediating Ang II- and K+-stimulated aldosterone production.[1][3][8] By blocking these channels, (+)-efonidipine effectively attenuates the primary signal for aldosterone synthesis.

Signaling Pathway of Aldosterone Synthesis and Inhibition by (+)-Efonidipine

G cluster_stimuli Physiological Stimuli cluster_channels Calcium Channels cluster_intracellular Intracellular Events AngII Angiotensin II T_type T-type Ca2+ Channel AngII->T_type activates L_type L-type Ca2+ Channel AngII->L_type activates K_ion Extracellular K+ K_ion->T_type activates K_ion->L_type activates Ca_influx Ca2+ Influx T_type->Ca_influx L_type->Ca_influx Gene_expression Gene Expression (CYP11B1, CYP11B2) Ca_influx->Gene_expression stimulates Aldo_synthesis Aldosterone Synthesis Gene_expression->Aldo_synthesis leads to Aldo_secretion Aldosterone Secretion Aldo_synthesis->Aldo_secretion results in Efonidipine (B1671133) (+)-Efonidipine Efonidipine->T_type inhibits Efonidipine->L_type inhibits

Caption: Signaling pathway of aldosterone synthesis and its inhibition by (+)-Efonidipine.

Quantitative Effects on Aldosterone Synthesis and Secretion

Numerous studies have quantified the inhibitory effects of (+)-efonidipine on aldosterone production. The data consistently demonstrate a dose-dependent reduction in both basal and stimulated aldosterone secretion.

Table 1: In Vitro Effects of (+)-Efonidipine on Aldosterone Secretion
Cell LineStimulus(+)-Efonidipine ConcentrationInhibition of Aldosterone SecretionReference
H295R Human Adrenocarcinoma100 nmol/L Ang IIDose-dependentSignificant inhibition[3][4]
H295R Human Adrenocarcinoma10 mmol/L K+Dose-dependentSignificant inhibition[3][4]

Note: Ang II and K+ increased aldosterone secretion 12-fold and 9-fold over baseline, respectively. (+)-Efonidipine was found to be more potent than nifedipine (B1678770) (an L-type selective blocker) and mibefradil (B1662139) (a T-type selective blocker).[3][4]

Table 2: In Vivo Effects of (+)-Efonidipine on Plasma Aldosterone Concentration
Study PopulationTreatmentDurationChange in Plasma Aldosteronep-valueReference
Healthy Male Volunteers40 mg (+)-Efonidipine (single dose)6 hours88.3 ± 21.3 to 81.6 ± 24.9 pg/mL0.0407[9]
Hypertensive OutpatientsSwitch from amlodipine (B1666008) to (+)-efonidipine6 months97.7 ± 7.9 to 79.7 ± 5.6 pg/mL<0.0001[6][10][11]
Hypertensive Outpatients with Type 2 Diabetes(+)-EfonidipineNot specifiedSuppressive action on PAC-[1]
Patients with Chronic Glomerulonephritis(+)-Efonidipine vs. Amlodipine4 months52 ± 46 vs. 72 ± 48 pg/mL0.009[12]
Chronic Hemodialysis Patients(+)-Efonidipine vs. Amlodipine12 weeks123 ± 118 vs. 146 ± 150 pg/mL0.027[13]
Hypertensive PatientsSwitch from amlodipine to 40 mg/day (+)-efonidipine18 monthsSustained significant decrease<0.05[14]

PAC: Plasma Aldosterone Concentration

Effects on Steroidogenic Enzyme Expression

Beyond inhibiting calcium influx, (+)-efonidipine also downregulates the expression of key enzymes involved in the final steps of aldosterone synthesis. Specifically, it suppresses the mRNA expression of 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][3] This dual action on both the signaling cascade and the synthetic machinery contributes to its potent inhibitory effect.

Interestingly, while inhibiting aldosterone and cortisol production, (+)-efonidipine has been shown to increase the expression of Steroidogenic Acute Regulatory Protein (StAR) mRNA and protein, potentially leading to an increased production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S).[1][15]

Experimental Protocols

In Vitro Studies using H295R Cells

The H295R human adrenocarcinoma cell line is a widely used model for studying adrenal steroidogenesis.

Experimental Workflow for In Vitro Aldosterone Inhibition Assay

G cluster_setup Cell Culture and Treatment cluster_analysis Analysis A Culture H295R cells B Induce steroidogenesis (e.g., Ang II, K+) A->B C Treat with varying concentrations of (+)-Efonidipine B->C D Collect supernatant for aldosterone measurement C->D E Lyse cells for RNA/protein extraction C->E F Quantify aldosterone (e.g., ELISA, LC-MS/MS) D->F G Analyze gene expression (CYP11B1, CYP11B2) via qPCR E->G

Caption: General workflow for in vitro studies of (+)-Efonidipine's effect on aldosterone.

Detailed Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.

  • Stimulation and Treatment: Prior to stimulation, cells are typically serum-starved for a period (e.g., 24 hours). Subsequently, they are treated with a stimulant such as Angiotensin II (e.g., 100 nmol/L) or potassium (e.g., 10 mmol/L) in the presence or absence of varying concentrations of (+)-efonidipine.[3][4]

  • Aldosterone Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of aldosterone is then quantified using methods like competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Gene Expression Analysis: Following treatment, cells are lysed, and total RNA is extracted. The mRNA expression levels of CYP11B1 and CYP11B2 are determined by quantitative real-time PCR (qPCR), with results normalized to a housekeeping gene.

In Vivo Studies in Human Subjects

Clinical studies are essential to validate the in vitro findings and assess the therapeutic potential of (+)-efonidipine.

Detailed Methodology:

  • Study Design: A common design is a randomized, crossover study where hypertensive patients are treated with (+)-efonidipine and a comparator drug (e.g., amlodipine) for a specified period (e.g., 4 to 12 weeks).[12][13]

  • Patient Population: Participants are typically adults with essential hypertension, with or without comorbidities like type 2 diabetes or chronic kidney disease.[1][12]

  • Dosage: (+)-Efonidipine is administered at clinically relevant doses (e.g., 20-60 mg twice daily).[12]

  • Sample Collection and Analysis: Blood samples are collected at baseline and at the end of each treatment period. Plasma aldosterone concentration is measured, often alongside plasma renin activity, to assess the overall impact on the renin-angiotensin-aldosterone system.[6][9] Standardized procedures for sample collection, including patient posture and time of day, are crucial for accurate results.[16]

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Efonidipine Analogues using FLIPR Calcium Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine, a dihydropyridine (B1217469) derivative, is a potent dual blocker of both L-type and T-type voltage-gated calcium channels.[1][2] This dual inhibitory action provides a unique therapeutic profile for the treatment of hypertension and angina, as it reduces blood pressure without the common side effect of reflex tachycardia associated with selective L-type calcium channel blockers.[2] The development of Efonidipine analogues presents a promising avenue for the discovery of novel cardiovascular therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.

High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of such analogues. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a robust and widely used HTS platform for monitoring intracellular calcium fluctuations in response to ion channel modulation.[3][4] This document provides detailed application notes and protocols for the in vitro screening of Efonidipine analogues using the FLIPR calcium assay to assess their inhibitory activity on L-type and T-type calcium channels.

Signaling Pathway of L-type and T-type Calcium Channels

Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn trigger a wide array of physiological processes. In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of L-type calcium channels, resulting in an influx of calcium. This increase in intracellular calcium initiates the signaling cascade that leads to muscle contraction and vasoconstriction. Efonidipine and its analogues, by blocking these channels, induce vasodilation and lower blood pressure.

T-type calcium channels are involved in regulating the pacemaker activity of the sinoatrial node in the heart.[1] Inhibition of these channels by Efonidipine helps to control heart rate, mitigating the reflex tachycardia that can be induced by a rapid drop in blood pressure.[2]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SinoatrialNode Sinoatrial Node Cell MembraneDepolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel MembraneDepolarization->LTypeChannel activates Ca_Influx_L Ca2+ Influx LTypeChannel->Ca_Influx_L mediates Contraction Vasoconstriction Ca_Influx_L->Contraction triggers EfonidipineAnalogue_L Efonidipine Analogues EfonidipineAnalogue_L->LTypeChannel inhibit PacemakerPotential Pacemaker Potential TTypeChannel T-type Ca2+ Channel PacemakerPotential->TTypeChannel activates Ca_Influx_T Ca2+ Influx TTypeChannel->Ca_Influx_T contributes to HeartRate Heart Rate Ca_Influx_T->HeartRate modulates EfonidipineAnalogue_T Efonidipine Analogues EfonidipineAnalogue_T->TTypeChannel inhibit

Figure 1: Simplified signaling pathway of L-type and T-type calcium channels.

Data Presentation: In Vitro Screening of Efonidipine Analogues

The following tables summarize hypothetical quantitative data from a primary FLIPR calcium assay screen of a focused library of Efonidipine analogues. The data is presented to allow for easy comparison of the inhibitory potency (IC50) of the analogues against both L-type and T-type calcium channels.

Table 1: Inhibitory Activity of Efonidipine Analogues on L-type Calcium Channels

Compound IDAnalogue Structure (Modification from Efonidipine)IC50 (nM) - L-type
Efonidipine-1.8
EA-001R-group modification on dihydropyridine ring5.2
EA-002Ester side chain modification0.9
EA-003Phenyl group substitution12.5
EA-004Phosphonate group modification25.1
EA-005Chiral separation (S-isomer)0.5

Table 2: Inhibitory Activity of Efonidipine Analogues on T-type Calcium Channels

Compound IDAnalogue Structure (Modification from Efonidipine)IC50 (nM) - T-type
Efonidipine-350
EA-001R-group modification on dihydropyridine ring450
EA-002Ester side chain modification600
EA-003Phenyl group substitution>1000
EA-004Phosphonate group modification850
EA-005Chiral separation (R-isomer)50

Experimental Protocols

Experimental Workflow for FLIPR Calcium Assay

The general workflow for the FLIPR calcium assay involves cell plating, dye loading, compound addition, and fluorescence reading to detect changes in intracellular calcium.

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellPlating 1. Seed Cells (e.g., HEK293 expressing CaV1.2 or CaV3.1) in 384-well plates Incubation 2. Incubate Overnight (37°C, 5% CO2) CellPlating->Incubation DyeLoading 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-8 AM) Incubation->DyeLoading CompoundAddition 4. Add Efonidipine Analogues DyeLoading->CompoundAddition Depolarization 5. Add Depolarizing Agent (e.g., KCl) CompoundAddition->Depolarization FLIPRReading 6. Measure Fluorescence (FLIPR Instrument) Depolarization->FLIPRReading DataAnalysis 7. Calculate IC50 Values FLIPRReading->DataAnalysis

Figure 2: Experimental workflow for the FLIPR calcium assay.

Protocol 1: FLIPR Calcium Assay for L-type Calcium Channel Inhibition

Objective: To determine the inhibitory potency (IC50) of Efonidipine analogues on L-type calcium channels (CaV1.2).

Materials:

  • HEK293 cell line stably expressing human CaV1.2 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Black-walled, clear-bottom 384-well microplates

  • FLIPR Calcium 6 Assay Kit (or similar)

  • Efonidipine analogues dissolved in DMSO

  • Potassium chloride (KCl) solution (for depolarization)

  • FLIPR Tetra® or Penta High-Throughput Cellular Screening System

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed HEK293-CaV1.2 cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).

    • Add 25 µL of the dye loading buffer to each well of the cell plate.

    • Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the Efonidipine analogues in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 10 µM down to 0.1 nM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Efonidipine).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to add a specified volume (e.g., 12.5 µL) of the compound dilutions to the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.

    • Configure the instrument to add a depolarizing stimulus, typically a high concentration of KCl (e.g., 25 µL of 90 mM KCl to achieve a final concentration of ~20 mM), to all wells to activate the L-type calcium channels.

    • Measure the fluorescence intensity before and after the addition of the depolarizing stimulus. Data is typically collected for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence upon depolarization is indicative of calcium influx.

    • Normalize the fluorescence response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analogue.

Protocol 2: FLIPR Calcium Assay for T-type Calcium Channel Inhibition

Objective: To determine the inhibitory potency (IC50) of Efonidipine analogues on T-type calcium channels (e.g., CaV3.1, CaV3.2, or CaV3.3).

Note: T-type calcium channels have different voltage-dependent properties compared to L-type channels, often requiring a hyperpolarized membrane potential to be in a resting, activatable state.[5][6]

Materials:

  • HEK293 cell line stably co-expressing a human T-type calcium channel subtype (e.g., CaV3.2) and an inward-rectifier potassium channel (e.g., Kir2.1) to maintain a hyperpolarized resting membrane potential.[5][6]

  • All other materials are the same as in Protocol 1.

Procedure:

  • Cell Plating and Dye Loading:

    • Follow the same procedure as described in Protocol 1 (Steps 1 and 2).

  • Compound Plate Preparation:

    • Prepare compound dilutions as described in Protocol 1 (Step 3).

  • FLIPR Assay:

    • The assay protocol is similar to that for L-type channels, with a key difference in the depolarization step.

    • Place the cell plate and compound plate in the FLIPR instrument.

    • Add the compound dilutions and incubate.

    • To activate the T-type channels, a two-step addition protocol is often employed. First, a low concentration of KCl is added to slightly depolarize the cells and bring the channels to a state from which they can be activated. This is followed by a second, higher concentration of KCl to elicit a robust calcium influx.[5]

    • Alternatively, a single addition of a moderate KCl concentration that is sufficient to open the T-type channel "window current" can be used.[7]

    • Measure the fluorescence intensity throughout the additions.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 (Step 5) to determine the IC50 values for the Efonidipine analogues against the specific T-type calcium channel subtype.

Screening Cascade Logic

A typical screening cascade for identifying promising Efonidipine analogues would involve a primary high-throughput screen followed by secondary and tertiary assays to confirm activity and characterize the mechanism of action.

Screening_Cascade Start Efonidipine Analogue Library PrimaryScreen Primary HTS: FLIPR Calcium Assay (L-type & T-type) Start->PrimaryScreen HitSelection Hit Selection (Potency & Selectivity) PrimaryScreen->HitSelection SecondaryAssay Secondary Assay: Automated Electrophysiology (Patch Clamp) HitSelection->SecondaryAssay Active Compounds LeadOp Lead Optimization HitSelection->LeadOp Inactive/Non-selective Compounds (deprioritize) Confirmation Confirmation of Channel Blockade SecondaryAssay->Confirmation Confirmation->LeadOp Confirmed Hits

Figure 3: Logical workflow of a screening cascade for Efonidipine analogues.

Conclusion

The FLIPR calcium assay provides a robust and efficient platform for the primary screening of Efonidipine analogues to identify potent and selective modulators of L-type and T-type calcium channels. The detailed protocols and workflow presented in these application notes offer a comprehensive guide for researchers in the field of cardiovascular drug discovery. By employing a systematic screening cascade, promising lead compounds can be identified and advanced for further preclinical development.

References

Application Notes and Protocols for Studying (+)-Efonidipine's Effects on T-type Calcium Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pharmacological effects of (+)-Efonidipine on T-type calcium channels (Cav3) using the whole-cell patch-clamp technique. Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker known to inhibit both L-type and T-type calcium channels. Notably, the R(-)-enantiomer of efonidipine exhibits a preferential blockade of T-type channels, making it a valuable tool for studying the physiological and pathophysiological roles of these channels.[1][2]

Data Presentation: Quantitative Effects of Efonidipine on T-type Channels

The inhibitory effects of efonidipine and its enantiomers on T-type calcium channels are summarized below. The data highlights the voltage- and frequency-dependency of the block.

CompoundCell TypeT-type Channel SubtypeHolding Potential (mV)Stimulation Frequency (Hz)IC50Reference
Efonidipine (racemic)Guinea-pig ventricular myocytesNativeNot specified11.3 x 10⁻⁸ M[3]
0.22.0 x 10⁻⁶ M[3]
0.056.3 x 10⁻⁶ M[3]
R(-)-EfonidipineRat hippocampal CA1 neuronsNativeNot specifiedNot specified~200 µM
S(+)-EfonidipineBHK cellsα1G-100Not specifiedHigher than R(-)-enantiomer[1]
-60Not specifiedHigher than R(-)-enantiomer[1]

Note: The IC50 values for efonidipine are highly dependent on the experimental conditions, particularly the holding potential and stimulation frequency, reflecting a state-dependent block of the T-type calcium channels.[1][3]

Experimental Protocols

This section outlines the detailed methodologies for performing whole-cell patch-clamp experiments to study the effects of (+)-Efonidipine on T-type calcium channels.

Cell Preparation

A variety of cell types endogenously expressing or heterologously overexpressing T-type calcium channels can be used. Common choices include:

  • HEK-293 cells stably or transiently expressing specific T-type channel isoforms (e.g., Cav3.1, Cav3.2, Cav3.3).

  • Neuronal cells , such as rat hippocampal CA1 neurons.

  • Cardiac myocytes , like guinea pig ventricular myocytes.[3][4]

Cells should be cultured and prepared according to standard laboratory protocols for patch-clamp experiments.

Solutions and Reagents

To isolate T-type calcium currents, it is crucial to block other voltage-gated ion channels, primarily sodium and potassium channels.

Table of Solutions:

SolutionComponentConcentration (mM)Purpose
External Solution CsCl135K+ channel blocker
CaCl₂2Charge carrier
MgCl₂1Divalent cation
HEPES10pH buffer
Glucose10Energy source
Tetrodotoxin (TTX)0.001Na+ channel blocker
Internal Solution Cs-Methanesulfonate120-140Major internal salt
CsCl5-10Chloride salt
MgCl₂2Divalent cation
HEPES10pH buffer
EGTA10-11Ca2+ chelator
ATP-Mg2-4Energy source
GTP-Na0.3-0.4G-protein activation

Notes on Solutions:

  • Adjust the pH of the external solution to 7.4 with CsOH and the internal solution to 7.2-7.3 with CsOH.

  • The osmolality of both solutions should be adjusted to ~300-310 mOsm.

  • Barium (Ba²⁺) can be used as a substitute for Ca²⁺ as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

(+)-Efonidipine Preparation

Prepare a stock solution of (+)-Efonidipine in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-100 mM). On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record the whole-cell currents. Compensate for pipette and whole-cell capacitance.

Voltage-Clamp Protocols

T-type calcium channels are low-voltage activated and exhibit prominent voltage-dependent inactivation. The following voltage protocols are recommended:

  • Current-Voltage (I-V) Relationship:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).

    • Record the peak inward current at each voltage step.

  • Steady-State Inactivation (Availability):

    • Hold the cell at various conditioning potentials (e.g., from -120 mV to -30 mV in 10 mV increments for 5-10 seconds).

    • Follow each conditioning pulse with a test pulse to a voltage that elicits a maximal T-type current (e.g., -30 mV).

    • Normalize the peak current from the test pulse to the maximum current to determine the fraction of available channels at each conditioning potential.

  • Frequency-Dependent Block:

    • Hold the cell at a relatively depolarized potential (e.g., -70 mV) to mimic physiological resting potentials.

    • Apply a train of depolarizing pulses (e.g., to -30 mV for 100 ms) at different frequencies (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz).

    • Measure the progressive reduction in peak current amplitude during the pulse train in the presence of (+)-Efonidipine.

Data Analysis
  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), record T-type currents in the presence of increasing concentrations of (+)-Efonidipine. Plot the normalized peak current as a function of the drug concentration and fit the data with the Hill equation.

  • Analysis of Gating Properties: Fit the steady-state inactivation data with the Boltzmann equation to determine the half-inactivation potential (V₅₀) and the slope factor (k). Compare these parameters in the absence and presence of (+)-Efonidipine to assess its effect on channel gating.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_experiment Pharmacological Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating solution_prep Prepare External & Internal Solutions cell_prep->solution_prep drug_prep Prepare (+)-Efonidipine Aliquots solution_prep->drug_prep pipette Pull & Fill Patch Pipette drug_prep->pipette seal Form Giga-ohm Seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Record Baseline T-type Currents whole_cell->recording drug_app Apply (+)-Efonidipine recording->drug_app voltage_protocols Apply Voltage Protocols (I-V, Inactivation, Frequency) drug_app->voltage_protocols washout Washout voltage_protocols->washout data_acq Data Acquisition voltage_protocols->data_acq analysis Analyze Current Amplitude, Gating, & IC50 data_acq->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for studying (+)-Efonidipine on T-type channels.

Signaling Pathway: Mechanism of T-type Channel Blockade

mechanism_of_action cluster_channel T-type Calcium Channel States Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Hyperpolarization (Recovery) Block Blocked Channel Inactivated->Block Efonidipine (+)-Efonidipine Efonidipine->Inactivated Preferential Binding

Caption: State-dependent blockade of T-type channels by (+)-Efonidipine.

References

Application Notes and Protocols for Testing (+)-Efonidipine Chronotropic Effects using a Langendorff-Perfused Heart Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff-perfused isolated heart model is a cornerstone ex vivo technique for cardiovascular research, allowing for the study of cardiac function in the absence of systemic neuro-hormonal influences.[1][2] This preparation is particularly valuable for assessing the direct effects of pharmacological agents on cardiac chronotropy (heart rate), inotropy (contractility), and coronary vascular resistance.[3][4]

(+)-Efonidipine is a dihydropyridine (B1217469) calcium channel blocker with a unique dual-blocking action on both L-type and T-type voltage-gated calcium channels.[5][6] While L-type calcium channel blockade is the primary mechanism for the vasodilatory effects of most dihydropyridines, the inhibition of T-type calcium channels, which are prominently expressed in the sinoatrial (SA) node, is thought to be responsible for the negative chronotropic effects of (+)-Efonidipine.[6] This is in contrast to many other dihydropyridines that can cause reflex tachycardia.[5]

These application notes provide a detailed protocol for utilizing the Langendorff-perfused heart model to investigate the chronotropic effects of (+)-Efonidipine. The presented methodologies and data will guide researchers in designing and executing robust experiments to characterize the dose-dependent effects of this compound on heart rate.

Signaling Pathway of (+)-Efonidipine's Chronotropic Effects

The negative chronotropic effect of (+)-Efonidipine is primarily attributed to its blockade of T-type calcium channels in the pacemaker cells of the sinoatrial node. These channels play a crucial role in the late phase 4 diastolic depolarization of the pacemaker potential, which governs the intrinsic heart rate. By inhibiting the influx of calcium ions through T-type channels, (+)-Efonidipine slows the rate of diastolic depolarization, thereby prolonging the time it takes for the membrane potential to reach the threshold for firing an action potential. This results in a decrease in the spontaneous firing rate of the SA node and, consequently, a reduction in heart rate.

Efonidipine_Signaling_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell Efonidipine (B1671133) (+)-Efonidipine T_type T-type Ca²⁺ Channel (Cav3.1) Efonidipine->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Phase4 Late Phase 4 Diastolic Depolarization Ca_influx->Phase4 Contributes to Threshold Action Potential Threshold Phase4->Threshold Leads to HeartRate Decreased Heart Rate (Negative Chronotropy) Threshold->HeartRate Reduced Firing Rate

Caption: Signaling pathway of (+)-Efonidipine's negative chronotropic effect.

Experimental Protocols

Langendorff-Perfused Isolated Heart Preparation (Rat Model)

This protocol outlines the procedure for isolating and perfusing a rat heart using the Langendorff apparatus.

Materials:

  • Male Wistar rats (250-300 g)

  • Heparin (1000 IU/mL)

  • Sodium pentobarbital (B6593769) (or other suitable anesthetic)

  • Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The buffer should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to a pH of 7.4.

  • Ice-cold KHB

  • Langendorff apparatus (including a water-jacketed perfusion column, aortic cannula, bubble trap, and perfusion pump or gravity-fed system)

  • Surgical instruments (scissors, forceps, hemostats)

  • Suture thread

  • Data acquisition system with a heart rate monitor (e.g., ECG or pressure transducer)

Procedure:

  • Animal Preparation: Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally). Administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood clotting.

  • Heart Excision: Once the animal is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), perform a thoracotomy to expose the heart. Carefully excise the heart by cutting the aorta, pulmonary artery, and venae cavae. Immediately immerse the heart in ice-cold KHB to arrest contractions and minimize ischemic damage.

  • Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula using a suture. Ensure that the cannula is inserted into the aorta without damaging the aortic valve.

  • Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (typically 60-80 mmHg) or constant flow (typically 10-15 mL/min for a rat heart). The perfusion will force the aortic valve to close, directing the perfusate into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period of 15-20 minutes. During this time, the heart should resume a regular, spontaneous beat. Monitor heart rate and coronary flow to ensure the preparation is stable.

Administration of (+)-Efonidipine and Measurement of Chronotropic Effects

Procedure:

  • Baseline Recording: After the stabilization period, record the baseline heart rate for at least 10 minutes.

  • Drug Perfusion: Prepare stock solutions of (+)-Efonidipine in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the KHB. Introduce (+)-Efonidipine into the perfusion line at increasing concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).

  • Dose-Response Protocol: Perfuse the heart with each concentration for a set period (e.g., 10-15 minutes) to allow the drug effect to reach a steady state. Record the heart rate continuously.

  • Washout: After the highest concentration has been tested, perfuse the heart with drug-free KHB for a washout period of at least 20 minutes to observe any recovery of the heart rate.

  • Data Analysis: Calculate the change in heart rate from baseline for each concentration of (+)-Efonidipine. The data can be expressed as the absolute change in beats per minute (BPM) or as a percentage of the baseline heart rate.

Experimental Workflow

The following diagram illustrates the general workflow for testing the chronotropic effects of (+)-Efonidipine using the Langendorff-perfused heart model.

Langendorff_Workflow A Animal Preparation (Anesthesia & Heparinization) B Heart Excision & Immersion in Cold KHB A->B C Aortic Cannulation on Langendorff Apparatus B->C D Initiate Retrograde Perfusion with Oxygenated KHB (37°C) C->D E Stabilization Period (15-20 min) D->E F Record Baseline Heart Rate E->F G Administer (+)-Efonidipine (Cumulative Concentrations) F->G H Record Heart Rate at Each Concentration G->H I Washout with Drug-Free KHB H->I J Data Analysis (Dose-Response Curve) I->J Logical_Relationship Start Start Setup Establish Stable Langendorff Preparation Start->Setup Baseline Measure Baseline Heart Rate Setup->Baseline Dose Apply (+)-Efonidipine Concentration 'n' Baseline->Dose Measure Measure Heart Rate Response Dose->Measure MoreDoses More Concentrations? Measure->MoreDoses MoreDoses->Dose Yes Washout Perform Washout MoreDoses->Washout No End End Washout->End

References

Application Notes and Protocols for Preparing Efonidipine Working Solutions in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker known for its dual inhibitory action on both L-type and T-type calcium channels.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high cellular permeability but low aqueous solubility.[2] This inherent low water solubility presents a significant challenge when preparing working solutions for in vitro cell culture assays, as the compound can easily precipitate out of aqueous media.[3][4] These application notes provide detailed protocols and best practices for the successful preparation and use of Efonidipine in a cell culture setting, ensuring reliable and reproducible experimental outcomes.

The primary challenge in preparing Efonidipine for cell culture is its highly lipophilic nature, making it practically insoluble in water and aqueous solutions like cell culture media.[3][5] The standard and most effective method to overcome this is to first prepare a high-concentration stock solution in an appropriate organic solvent, followed by careful dilution to the final working concentration in the cell culture medium.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of Efonidipine solutions.

Table 1: Efonidipine Solubility

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO) ~100 mg/mL (158.31 mM)[3][6]The most effective and commonly used solvent.[3] Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6]
Ethanol ~6 mg/mL[3]Soluble to a lesser extent than in DMSO.[3]
Water Insoluble (<10 µg/mL)[3][4]Practically insoluble in aqueous solutions.[3]

Table 2: Stock and Working Solution Parameters

ParameterRecommendationRationale and Considerations
Stock Solution Solvent 100% Anhydrous DMSO[3]Maximizes the concentration of the stock solution, minimizing the volume of solvent added to the cell culture medium.
Stock Solution Concentration 10 mM - 100 mMA high concentration stock is crucial for minimizing the final DMSO concentration in the working solution.
Final DMSO Concentration in Media < 0.5% (v/v), ideally ≤ 0.1% (v/v)[3]DMSO can have cytotoxic effects on cells. The tolerance to DMSO varies significantly between cell lines. It is imperative to run a vehicle control (media + same concentration of DMSO without the drug) to ensure that the observed cellular effects are due to Efonidipine and not the solvent.[3]
Typical Working Concentration 0.1 µM to 10 µM[7]This is a general starting range. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is essential to determine the appropriate concentration for your specific assay.
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[8]Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Efonidipine Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution of Efonidipine.

Materials:

  • Efonidipine powder (Molecular Weight: ~631.66 g/mol for the free base)

  • Anhydrous, high-quality Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight and the desired volume and concentration of the stock solution.

    • Example: For 1 mL of a 100 mM stock solution, weigh out 63.17 mg of Efonidipine.

  • Add Solvent: In a sterile vial, add the calculated volume of anhydrous DMSO to the pre-weighed Efonidipine powder.

  • Dissolve: Vortex the mixture vigorously until the Efonidipine powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution, but for a highly insoluble compound like Efonidipine, ensuring the final concentration does not exceed its aqueous solubility limit is the primary strategy.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of Efonidipine Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium. The key to preventing precipitation is to ensure rapid and thorough mixing of the small volume of DMSO stock into the larger volume of aqueous medium.

Materials:

  • 100 mM Efonidipine stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or appropriate sterile containers

  • Vortex mixer

Methodology:

  • Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the 100 mM DMSO stock needed to achieve the desired final concentration in the cell culture medium.

    • Example: To prepare 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[3]

  • Perform Dilution: a. Pipette the required volume of pre-warmed media into a sterile tube. b. While vortexing the media at a medium speed, add the calculated volume of the Efonidipine DMSO stock solution directly into the liquid. Do not pipette the stock solution onto the side of the tube.[3] c. Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[3]

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution as Efonidipine may precipitate out of the aqueous solution over time.

Troubleshooting Precipitation: If you observe precipitation after adding the stock solution to your cell culture medium, it is because the concentration of Efonidipine in the final working solution has exceeded its solubility limit in the aqueous medium.[3] To resolve this, you may need to lower the final concentration of Efonidipine in your working solution.

Visualizations

Experimental Workflow

Efonidipine_Working_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Efonidipine Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex_stock Vortex Vigorously dissolve->vortex_stock aliquot Aliquot and Store at -80°C vortex_stock->aliquot add_stock Add Stock Solution to Media While Vortexing aliquot->add_stock Use Aliquoted Stock warm_media Warm Cell Culture Media to 37°C pipette_media Pipette Warmed Media into Sterile Tube warm_media->pipette_media pipette_media->add_stock use_immediately Use Immediately for Cell Treatment add_stock->use_immediately Efonidipine_Mechanism_of_Action efonidipine Efonidipine l_type L-type Ca²⁺ Channel efonidipine->l_type blocks t_type T-type Ca²⁺ Channel efonidipine->t_type blocks ca_influx Ca²⁺ Influx l_type->ca_influx t_type->ca_influx cellular_response Downstream Cellular Responses (e.g., Vasodilation) ca_influx->cellular_response

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Efonidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic studies of Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, in common animal models. The protocols outlined below are based on established methodologies and published data to ensure reliable and reproducible results.

Introduction

Efonidipine is a dual T-type and L-type calcium channel blocker used in the treatment of hypertension. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical and clinical development. This document details the selection of appropriate animal models, experimental procedures for oral and intravenous administration, and bioanalytical methods for the quantification of Efonidipine in plasma.

Recommended Animal Models

Wistar rats and Beagle dogs are suitable and commonly used animal models for pharmacokinetic studies of Efonidipine. These models are well-characterized and have physiological similarities to humans that are relevant for predicting pharmacokinetic behavior. Spontaneously Hypertensive Rats (SHR) can also be utilized, particularly for pharmacodynamic assessments alongside pharmacokinetics.[1][2]

Data Presentation: Pharmacokinetic Parameters of Efonidipine

The following tables summarize the key pharmacokinetic parameters of Efonidipine in Wistar rats and Beagle dogs after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Efonidipine in Wistar Rats

ParameterIntravenous (1.0 mg/kg)Oral (10 mg/kg)Oral (10 mg/kg) - Solid Dispersion
Cmax (ng/mL) Not explicitly stated280.46 ± 15.27588.97 ± 25.48
Tmax (h) Not applicable2.01.5
AUC₀-t (ng·h/mL) Not explicitly stated1025.34 ± 75.121445.73 ± 98.65
Half-life (t½) (h) 1.35Not explicitly statedNot explicitly stated
Bioavailability (%) Not applicable25.0Not explicitly stated

Data for intravenous and oral administration are derived from studies by Shinozaki et al., as cited on ResearchGate.[3] Data for oral administration of pure drug and solid dispersion are from a study by Bharati et al.[4][5]

Table 2: Pharmacokinetic Parameters of Efonidipine in Beagle Dogs

ParameterIntravenous (0.3 mg/kg)Oral (5 mg/kg)Oral - Solid Dispersion
Cmax (ng/mL) Not explicitly statedNot explicitly statedNot explicitly stated
Tmax (h) Not applicableNot explicitly statedNot explicitly stated
AUC (ng·h/mL) Not explicitly statedNot explicitly stated8-fold increase vs. pure drug
Half-life (t½) (h) 1.03Not explicitly statedNot explicitly stated
Bioavailability (%) Not applicable5.6Not explicitly stated

Data for intravenous and oral administration are derived from studies by Shinozaki et al., as cited on ResearchGate.[3] Information on the solid dispersion formulation in Beagle dogs indicates an eightfold improvement in absorption based on the area under the curve.[6]

Experimental Protocols

Protocol 1: Oral Administration of Efonidipine in Wistar Rats

This protocol is adapted from the study by Bharati et al.[4]

Materials:

  • Male Wistar rats (200-250 g)

  • Efonidipine or Efonidipine formulation

  • Vehicle for suspension (e.g., 0.5% w/v sodium carboxymethyl cellulose)

  • Oral gavage needles

  • Restrainers for rats

  • Microcentrifuge tubes

  • EDTA-coated collection tubes

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a suspension of Efonidipine in the chosen vehicle to achieve the desired concentration for a 10 mg/kg dose.

  • Administration: Administer the Efonidipine suspension orally to the rats using a gavage needle.

  • Blood Sampling: Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.[4]

  • Sample Processing: Collect blood into EDTA-coated tubes. Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[4]

  • Storage: Store the plasma samples at -20°C or lower until bioanalysis.

oral_rat_workflow acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation (10 mg/kg) fasting->dose_prep admin Oral Gavage dose_prep->admin sampling Blood Sampling (0-12h) admin->sampling processing Plasma Separation sampling->processing storage Storage at -20°C processing->storage analysis LC-MS/MS Analysis storage->analysis

Oral Administration Workflow in Rats.
Protocol 2: Intravenous Administration of Efonidipine in Rats

This protocol is based on general intravenous administration procedures and the study by Kawabata et al.[1]

Materials:

  • Male Wistar or Spontaneously Hypertensive Rats (SHR)

  • Efonidipine solution for injection

  • Saline or other suitable vehicle

  • Catheters for jugular vein cannulation (optional, for serial sampling)

  • Syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Microcentrifuge tubes

  • EDTA-coated collection tubes

  • Centrifuge

Procedure:

  • Animal Preparation: Anesthetize the rat. For serial blood sampling, surgically implant a catheter into the jugular vein. Allow for a recovery period if necessary.

  • Dose Preparation: Prepare a sterile solution of Efonidipine in a suitable vehicle for intravenous injection.

  • Administration: Administer Efonidipine as an intravenous bolus injection via the tail vein or a catheter. A typical dose is a 10 µg/kg bolus followed by an infusion of 10 µg/kg/h.[1]

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma as described in Protocol 1.

  • Storage: Store plasma samples at -20°C or lower until analysis.

iv_rat_workflow animal_prep Animal Preparation (Anesthesia/Catheterization) dose_prep IV Dose Preparation animal_prep->dose_prep admin IV Bolus Injection dose_prep->admin sampling Blood Sampling admin->sampling processing Plasma Separation sampling->processing storage Storage at -20°C processing->storage analysis LC-MS/MS Analysis storage->analysis

Intravenous Administration Workflow in Rats.
Protocol 3: Oral Administration of Efonidipine in Beagle Dogs

Materials:

  • Male or female Beagle dogs (typically 8-12 kg)

  • Efonidipine capsules or suspension

  • Oral dosing syringe (for suspensions)

  • Venipuncture supplies (needles, syringes)

  • EDTA-coated collection tubes

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate Beagle dogs to the study environment.

  • Fasting: Fast the dogs overnight prior to dosing, with free access to water.

  • Dose Administration: Administer the Efonidipine dose (e.g., 2, 5, or 10 mg/kg) orally.[3] For capsules, place the capsule at the back of the dog's tongue. For suspensions, use an oral syringe.

  • Blood Sampling: Collect venous blood samples from a suitable vein (e.g., cephalic or saphenous) at predetermined time points.

  • Sample Processing: Process blood samples to obtain plasma as described in Protocol 1.

  • Storage: Store plasma samples at -20°C or lower until analysis.

Protocol 4: Bioanalytical Method for Efonidipine Quantification by LC-MS/MS

This protocol is a representative method adapted from published literature for the analysis of Efonidipine in human plasma, suitable for animal plasma with appropriate validation.[7][8][9]

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase analytical column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Efonidipine reference standard

  • Internal standard (IS), e.g., a structurally similar compound not present in the samples.

Procedure:

  • Preparation of Standards: Prepare stock solutions of Efonidipine and the internal standard in a suitable organic solvent (e.g., methanol). Prepare calibration standards and quality control samples by spiking blank animal plasma with known concentrations of Efonidipine.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Efonidipine and the internal standard. For Efonidipine, a potential transition is m/z 632.3 → 91.1.[7]

  • Data Analysis: Quantify the concentration of Efonidipine in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

lc_ms_workflow sample_prep Plasma Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization ESI Ionization (Positive Mode) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection quantification Data Quantification ms_detection->quantification

LC-MS/MS Bioanalytical Workflow.

Signaling Pathway

While a direct signaling pathway is more relevant to pharmacodynamics, the mechanism of action of Efonidipine is important context for its pharmacokinetic-pharmacodynamic relationship.

efonidipine_moa efonidipine Efonidipine l_type L-type Ca2+ Channels (Vascular Smooth Muscle) efonidipine->l_type Blocks t_type T-type Ca2+ Channels (Sinoatrial Node & Arterioles) efonidipine->t_type Blocks vasodilation Vasodilation l_type->vasodilation Inhibition leads to heart_rate Decreased Heart Rate t_type->heart_rate Inhibition leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction heart_rate->bp_reduction

Mechanism of Action of Efonidipine.

Conclusion

The protocols and data presented provide a robust framework for conducting in vivo pharmacokinetic studies of Efonidipine in rats and dogs. Adherence to these guidelines will facilitate the generation of high-quality data essential for the evaluation of Efonidipine's ADME profile and for making informed decisions in the drug development process. Appropriate validation of the bioanalytical method for the specific matrix (rat or dog plasma) is a critical step for ensuring accurate quantification.

References

Application Note: Stereospecific Determination of Efonidipine Enantiomers in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereospecific determination of efonidipine (B1671133) enantiomers in human plasma using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, possesses a chiral center and is administered as a racemate.[1][2] This application note outlines the complete protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data. The method is suitable for pharmacokinetic studies requiring the characterization of the individual enantiomers.

Introduction

Efonidipine is a third-generation dihydropyridine calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[1][2][3][4] This dual-blocking action provides effective blood pressure control and may offer additional cardioprotective and renoprotective benefits.[1][4] As efonidipine is a chiral compound, the stereospecific investigation of its pharmacokinetics is crucial, as enantiomers can exhibit different pharmacological and toxicological profiles. This LC-MS/MS method provides the necessary sensitivity and selectivity for the individual quantification of S-efonidipine and R-efonidipine in a complex biological matrix like human plasma.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate the efonidipine enantiomers and the internal standard (IS), cilnidipine, from human plasma.[1][2]

Protocol:

  • Aliquot 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (cilnidipine, 250 ng/mL).

  • Add 50 µL of methanol-water (3:1, v/v).

  • Add 200 µL of 1 M sodium hydroxide.

  • Vortex the mixture for 1 minute.

  • Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography

Chiral separation is achieved using a specialized chiral column and an isocratic mobile phase.[1][2]

ParameterCondition
Column CHIRALPAK® ID (or equivalent chiral column)
Mobile Phase Acetonitrile/Water (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.[1][2][3] Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions:
Efonidipine Enantiomersm/z 632.3 → 91.1
Cilnidipine (IS)m/z 493.3 → 117.2
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Quantitative Data Summary

The method has been validated for linearity, sensitivity, precision, and accuracy. The following tables summarize the performance characteristics of the assay for each efonidipine enantiomer.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)[1][2][3]
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
S-Efonidipine0.100 - 20.0> 0.990.100
R-Efonidipine0.100 - 20.0> 0.990.100
Table 2: Precision and Accuracy[1][2]
AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
S-Efonidipine LLOQ (0.100)< 12.1< 12.1-5.0 to 5.0
Low QC< 12.1< 12.1-5.0 to 5.0
Mid QC< 12.1< 12.1-5.0 to 5.0
High QC< 12.1< 12.1-5.0 to 5.0
R-Efonidipine LLOQ (0.100)< 12.1< 12.1-5.0 to 5.0
Low QC< 12.1< 12.1-5.0 to 5.0
Mid QC< 12.1< 12.1-5.0 to 5.0
High QC< 12.1< 12.1-5.0 to 5.0
Table 3: Recovery and Matrix Effect

Note: Specific recovery and matrix effect data for individual enantiomers were not available in the cited literature. The following data is for racemic efonidipine and serves as a reference.[3]

ParameterResult
Extraction Recovery 85.8 - 91.3%
Matrix Effect 105.6 - 110.2%
Table 4: Stability

Note: The stability of efonidipine enantiomers was investigated and no chiral inversion was observed during sample storage, preparation, and analysis.[1][2] Specific quantitative stability data for each enantiomer under various conditions is not detailed in the primary literature but was found to be acceptable.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (Cilnidipine) plasma->add_is add_reagents Add Methanol/Water & NaOH add_is->add_reagents vortex1 Vortex add_reagents->vortex1 lle Liquid-Liquid Extraction (n-hexane/ethyl acetate) vortex1->lle vortex2 Vortex lle->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chiral LC Separation (CHIRALPAK® ID) injection->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification of S- & R-Efonidipine ms_detection->quantification

Caption: Experimental workflow for the stereospecific analysis of efonidipine enantiomers.

Efonidipine Mechanism of Action

efonidipine_moa cluster_channels Voltage-Gated Calcium Channels cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes efonidipine Efonidipine l_type L-type Ca²⁺ Channel efonidipine->l_type blocks t_type T-type Ca²⁺ Channel efonidipine->t_type blocks ca_influx ↓ Intracellular Ca²⁺ Influx l_type->ca_influx t_type->ca_influx vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) ca_influx->vasodilation hr_reduction ↓ Heart Rate (SA Node Inhibition) ca_influx->hr_reduction bp_reduction ↓ Blood Pressure vasodilation->bp_reduction cardiac_workload ↓ Cardiac Workload hr_reduction->cardiac_workload cardiac_workload->bp_reduction

Caption: Simplified signaling pathway of Efonidipine's mechanism of action.

Conclusion

The described LC-MS/MS method allows for the successful stereospecific determination of efonidipine enantiomers in human plasma. The method is sensitive, specific, and robust, making it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for Assessing Efonidipine's Effect on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the effects of Efonidipine (B1671133) on renal hemodynamics. The protocols outlined below are based on established experimental models and methodologies, offering a framework for investigating the therapeutic potential of this dual L-type and T-type calcium channel blocker in the context of renal function.

Introduction

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker distinguished by its ability to inhibit both L-type and T-type calcium channels.[1][2][3] This dual mechanism of action confers a unique profile of effects on the renal vasculature. Unlike traditional L-type calcium channel blockers that primarily dilate the afferent arteriole, Efonidipine also induces vasodilation of the efferent arteriole.[4][5][6] This balanced vasodilation helps to reduce intraglomerular pressure, thereby offering a potential renoprotective effect by mitigating hyperfiltration-induced glomerular injury.[1][2][6]

Experimental evidence suggests that Efonidipine can improve renal blood flow, maintain or increase the glomerular filtration rate (GFR), and reduce proteinuria in hypertensive models.[2][7][8][9] These effects are attributed to its ability to modulate renal vascular resistance and potentially influence the tubuloglomerular feedback mechanism.[7] Furthermore, Efonidipine's action on T-type calcium channels may contribute to a reduction in aldosterone (B195564) secretion, providing an additional pathway for its beneficial renal effects.[6][8][10]

These protocols are designed to enable researchers to systematically investigate and quantify the impact of Efonidipine on key parameters of renal hemodynamics.

Data Presentation

The following tables summarize quantitative data from studies assessing the effects of Efonidipine on various renal hemodynamic and related parameters.

Table 1: Effects of Acute Efonidipine Administration on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)

ParameterControlEfonidipine (10 µg/kg bolus + 10 µg/kg/h infusion)Reference
Systemic Blood PressureReducedSignificantly Reduced[7]
Renal Vascular ResistanceUnchangedReduced[7]
Renal Plasma Flow (RPF)UnchangedUnaltered[7]
Glomerular Filtration Rate (GFR)UnchangedUnaltered[7]
Filtration FractionUnchangedUnaltered[7]
Urinary Protein Excretion (ng/min/g kidney weight)163 ± 25105 ± 24[7]
Proximal Stop-Flow Pressure (SFP) Reduction (%)23.8 ± 3.16.7 ± 1.0[7]

Table 2: Effects of Short-Term Intravenous Efonidipine Administration in Conscious Spontaneously Hypertensive Rats (SHR)

ParameterEfonidipine (0.03 mg/kg, i.v.)Reference
Urine Volume (UV)Increased[9]
Renal Plasma Flow (RPF)Increased[9]
Glomerular Filtration Rate (GFR)Increased[9]
Increment Rate of UV (%)105.4 ± 17.8[9]
Increment Rate of RPF (%)111.7 ± 72.8[9]
Increment Rate of GFR (%)38.5 ± 14.0[9]

Table 3: Effects of R(-)-Efonidipine on Renal Medullary and Cortical Blood Flow in Sprague-Dawley Rats

ParameterR(-)-Efonidipine (0.25 mg/h, i.v. or r.i.)Reference
Medullary Blood Flux (MBF) Increase (%)24.0 ± 7.0 (i.v.), 21.0 ± 4.4 (r.i.)[11]
Cortical Blood Flux (CBF)Unchanged[11]
Mean Arterial PressureUnchanged[11]

Table 4: Comparative Effects of Long-Term Efonidipine and Amlodipine Treatment in Patients with Chronic Glomerulonephritis

ParameterEfonidipine (20-60 mg twice daily)Amlodipine (2.5-7.5 mg once daily)Reference
Urinary Protein Excretion (g/g creatinine)1.7 ± 1.52.0 ± 1.6[8]
Plasma Aldosterone (pg/mL)52 ± 4672 ± 48[8]
Glomerular Filtration RateNot significantly differentNot significantly different[8]

Table 5: Effects of Long-Term Efonidipine Treatment in Partially Nephrectomized Spontaneously Hypertensive Rats (SHR)

ParameterControlEfonidipineEnalaprilNifedipine (B1678770)Reference
Systolic Blood Pressure (mmHg)267 ± 7181 ± 7200 ± 12184 ± 6[5]
Urinary Protein Excretion (mg/day)301 ± 28180 ± 16186 ± 16258 ± 22[5]

Experimental Protocols

Protocol 1: Acute Assessment of Efonidipine on Renal Hemodynamics in Anesthetized Hypertensive Rats

This protocol details the methodology for an acute intravenous infusion study to determine the immediate effects of Efonidipine on renal hemodynamics.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR), male, 24-25 weeks of age.[7]

  • Control: Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Surgical Preparation:

  • Anesthetize the rat (e.g., with Inactin, 100 mg/kg IP, or sodium pentobarbital, 60 mg/kg IP).[12]

  • Maintain body temperature at 37°C using a heating pad.[13]

  • Perform a tracheotomy to ensure a patent airway.[13]

  • Cannulate the jugular vein for intravenous infusion of Efonidipine and maintenance fluids (e.g., 0.9% NaCl at 1 ml/hr).[12][13][14]

  • Cannulate the carotid or femoral artery for continuous monitoring of mean arterial pressure (MAP).[13]

  • Catheterize the bladder for timed urine collection.[13]

  • For renal blood flow measurement, carefully dissect the renal artery and place a transit-time ultrasonic flow probe around the vessel.[12][14]

3. Experimental Procedure:

  • Allow the animal to stabilize for a 60-minute post-surgery equilibration period.

  • Collect a baseline urine sample over a 30-minute period and record baseline MAP and renal blood flow.

  • Administer a bolus intravenous dose of Efonidipine (e.g., 10 µg/kg).[7]

  • Immediately follow the bolus with a continuous intravenous infusion of Efonidipine (e.g., 10 µg/kg/h).[7]

  • A vehicle control group should receive a bolus and infusion of the vehicle solution.

  • Collect urine samples at timed intervals (e.g., every 30 minutes) for 2 hours post-administration.

  • Continuously monitor and record MAP and renal blood flow throughout the experiment.

  • At the end of the experiment, collect a terminal blood sample via cardiac puncture for plasma analysis.

4. Sample Analysis and Calculations:

  • Urine: Measure volume and analyze for concentrations of creatinine (B1669602), sodium, and protein.

  • Plasma: Analyze for creatinine concentration.

  • Glomerular Filtration Rate (GFR): Estimated by creatinine clearance: (Urine Creatinine x Urine Flow Rate) / Plasma Creatinine.

  • Renal Plasma Flow (RPF): Can be estimated using p-aminohippuric acid (PAH) clearance in a separate cohort of animals.

  • Renal Blood Flow (RBF): Directly measured by the ultrasonic flow probe. RPF can be calculated as RBF x (1 - Hematocrit).

  • Filtration Fraction (FF): Calculated as GFR / RPF.

  • Renal Vascular Resistance (RVR): Calculated as (MAP / RBF).

Protocol 2: Chronic Oral Administration of Efonidipine for Renoprotective Assessment

This protocol is designed to evaluate the long-term effects of Efonidipine on the progression of renal injury in a hypertensive model.

1. Animal Model:

  • Model: Spontaneously Hypertensive Rats (SHR) or a model of induced renal injury such as 5/6 nephrectomized rats.[5][15]

  • Age: Start treatment at an age where hypertension and/or renal damage is developing (e.g., 12-14 weeks for SHR).

2. Drug Administration:

  • Route: Oral gavage or administration via drinking water.

  • Dosage: A typical oral dose for long-term studies in rats can range from 3 to 10 mg/kg/day.

  • Duration: 8 to 12 weeks.[5][9]

  • Groups:

    • Vehicle Control

    • Efonidipine treatment

    • (Optional) Comparative drug group (e.g., another calcium channel blocker like nifedipine or amlodipine, or an ACE inhibitor like enalapril).[5]

3. Monitoring:

  • Blood Pressure: Measure weekly or bi-weekly using the tail-cuff method in conscious rats.[5]

  • Urine Collection: Place rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals (e.g., every 2-4 weeks).[5]

  • Body Weight: Monitor weekly.

4. Terminal Procedures:

  • At the end of the treatment period, collect a final 24-hour urine sample.

  • Anesthetize the animal and collect a terminal blood sample for biochemical analysis.

  • Perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Collect the kidneys for histological and molecular analysis.

5. Sample and Tissue Analysis:

  • Urine: Measure 24-hour urinary protein or albumin excretion.

  • Plasma/Serum: Measure creatinine and blood urea (B33335) nitrogen (BUN) to assess renal function. Plasma aldosterone levels can also be measured.[8]

  • Histology: Kidney sections can be stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerular sclerosis, tubular injury, and interstitial fibrosis.

Mandatory Visualizations

Signaling Pathway of Efonidipine in Renal Arterioles

Efonidipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Renal_Arterioles Renal Arterioles cluster_Glomerular_Hemodynamics Glomerular Hemodynamics Efonidipine Efonidipine L_Ca_Channel L-type Ca2+ Channel Efonidipine->L_Ca_Channel Inhibits T_Ca_Channel T-type Ca2+ Channel Efonidipine->T_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_Ca_Channel->Ca_Influx T_Ca_Channel->Ca_Influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Leads to Vasodilation Vasodilation Intracellular_Ca->Vasodilation Afferent_Arteriole Afferent Arteriole Vasodilation->Afferent_Arteriole Causes Efferent_Arteriole Efferent Arteriole Vasodilation->Efferent_Arteriole Causes Reduced_RVR Reduced Renal Vascular Resistance Afferent_Arteriole->Reduced_RVR Reduced_IGP Reduced Intraglomerular Pressure Afferent_Arteriole->Reduced_IGP Efferent_Arteriole->Reduced_RVR Efferent_Arteriole->Reduced_IGP Maintained_GFR Maintained/Increased GFR Reduced_RVR->Maintained_GFR Reduced_Proteinuria Reduced Proteinuria Reduced_IGP->Reduced_Proteinuria

Caption: Signaling pathway of Efonidipine in renal arterioles.

Experimental Workflow for Acute Renal Hemodynamic Assessment

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., SHR) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (Cannulation, Probe Placement) Anesthesia->Surgical_Prep Stabilization Stabilization Period (60 min) Surgical_Prep->Stabilization Baseline Baseline Measurement (Urine, MAP, RBF) Stabilization->Baseline Drug_Admin Administer Efonidipine (Bolus + Infusion) Baseline->Drug_Admin Data_Collection Continuous Data Collection (Urine, MAP, RBF for 2h) Drug_Admin->Data_Collection Sample_Collection Terminal Blood Sample Collection Data_Collection->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma, Urine) Sample_Collection->Biochemical_Analysis Data_Calculation Calculate Hemodynamic Parameters (GFR, RPF, RVR) Biochemical_Analysis->Data_Calculation Statistical_Analysis Statistical Analysis Data_Calculation->Statistical_Analysis

Caption: Experimental workflow for acute renal hemodynamic assessment.

References

Application Notes and Protocols: Evaluating the Cerebroprotective Effects of Efonidipine in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical model to simulate ischemic stroke and evaluate potential neuroprotective therapies.[1][2] Efonidipine, a dihydropyridine (B1217469) calcium channel blocker that inhibits both L-type and T-type calcium channels, has shown promise as a cerebroprotective agent.[3][4][5][6] These application notes provide a detailed protocol for utilizing the MCAO model to test the cerebroprotective effects of Efonidipine, from surgical induction of ischemia to behavioral and histological assessments.

Mechanism of Action of Efonidipine in Cerebroprotection

Efonidipine's neuroprotective effects are multifaceted. As a calcium channel blocker, it mitigates the excessive intracellular calcium influx that occurs during cerebral ischemia, a key event in the ischemic cascade leading to neuronal cell death.[3][4] Specifically, by blocking both L-type and T-type calcium channels, Efonidipine can reduce excitotoxicity, oxidative stress, and apoptotic pathways.[5][6] Research in a diabetic rat model of MCAO suggests that Efonidipine exerts its cerebroprotective effects by down-regulating the Transforming Growth Factor-beta (TGF-β)/SMAD-2 signaling pathway, which is implicated in neuroinflammation and neuronal damage.[7][8][9] Additionally, studies have shown that Efonidipine can reduce markers of oxidative stress, such as malondialdehyde, and increase antioxidant markers.[7][8]

Experimental Protocols

Animals

Adult male Sprague-Dawley or Wistar rats weighing 250-300g are commonly used for the MCAO model.[10] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All experimental procedures must be approved by the Institutional Animal Ethics Committee. For studies involving diabetes, a neonatal streptozotocin (B1681764) model can be utilized.[7][8]

Efonidipine Administration

Efonidipine can be administered via oral gavage or intraperitoneal injection. A study by Rajput et al. (2021) utilized a pre-treatment regimen of 1 mg/kg/day of Efonidipine for 4 weeks prior to MCAO induction in diabetic rats.[7][8] The typical oral dosage for clinical use in hypertension is 20-40 mg once daily.[3][11][12] The optimal dose and administration route for cerebroprotection in a non-diabetic MCAO model may require preliminary dose-response studies.

Middle Cerebral Artery Occlusion (MCAO) Surgery: Intraluminal Suture Method

The intraluminal suture method is a common technique for inducing transient or permanent MCAO.[10][13][14]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Heating pad to maintain body temperature at 37°C

  • 4-0 nylon monofilament suture with a blunted tip (tip can be coated with poly-L-lysine to improve occlusion)[10][13]

  • Surgical instruments (scissors, forceps, vessel clips)

  • Laser Doppler flowmeter to monitor cerebral blood flow[15][16]

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10][17]

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon suture through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of at least 70-80% confirmed by laser Doppler flowmetry indicates successful occlusion.[15] The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • For transient MCAO, the suture is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion.[1] For permanent MCAO, the suture remains in place.

  • Close the neck incision with sutures.

  • Administer post-operative analgesics and monitor the animal during recovery.

Neurological Deficit Assessment

Behavioral tests are crucial for evaluating the functional outcomes of the stroke and the therapeutic effects of Efonidipine.[2][18] These tests should be performed at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days).

  • Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.[1][19]

  • Cylinder Test: Assesses forelimb asymmetry by observing the rat's spontaneous forelimb use during exploration of a cylinder.[1][19]

  • Grid Walking Test: Evaluates sensorimotor deficits by counting the number of foot faults as the rat traverses a wire grid.[1][19]

  • Adhesive Removal Test: Measures sensory and motor deficits by timing the removal of adhesive tapes placed on the forepaws.[20]

Infarct Volume Measurement

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:

  • At 24 hours post-MCAO, euthanize the rat and perfuse the brain with saline.[10]

  • Carefully remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[10]

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume.

Histological Analysis
  • Perfuse the brains with saline followed by 4% paraformaldehyde.

  • Post-fix the brains in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Cut the brains into coronal sections using a cryostat or microtome.

  • Hematoxylin and Eosin (H&E) Staining: To observe general morphology and identify areas of cell death and tissue damage.[20]

  • Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss in the ischemic region.[20]

  • Immunohistochemistry/Immunofluorescence: To detect specific cellular markers related to apoptosis (e.g., TUNEL, Caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and the signaling pathways of interest (e.g., TGF-β, p-SMAD2).

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating Efonidipine's cerebroprotective effects.

Table 1: Effect of Efonidipine on Neurological Deficit and Infarct Volume

GroupNeurological ScoreInfarct Volume (%)
Sham0-10
MCAO Control10-1430-40
MCAO + Efonidipine5-815-25

Data are presented as mean ranges and are hypothetical, based on expected outcomes. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Efonidipine on Biochemical Parameters in Brain Tissue

ParameterMCAO ControlMCAO + Efonidipine
Malondialdehyde (MDA)IncreasedSignificantly Decreased
Reduced Glutathione (GSH)DecreasedSignificantly Increased
Superoxide Dismutase (SOD)DecreasedSignificantly Increased
Na+-K+ ATPase activityDecreasedSignificantly Increased

Based on data from Rajput et al. (2021).[7][8]

Table 3: Effect of Efonidipine on Serum Biomarkers

ParameterMCAO ControlMCAO + Efonidipine
Creatine Kinase-MB (CK-MB)IncreasedSignificantly Decreased
Lactate Dehydrogenase (LDH)IncreasedSignificantly Decreased
Tumor Necrosis Factor-alpha (TNF-α)IncreasedSignificantly Decreased

Based on data from Rajput et al. (2021).[7][8]

Visualizations

Experimental Workflow

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Assessment cluster_analysis Data Analysis animal_prep Animal Acclimatization (Sprague-Dawley Rats) drug_admin Efonidipine Administration (e.g., 1 mg/kg/day for 4 weeks) animal_prep->drug_admin mcao MCAO Surgery (Intraluminal Suture) drug_admin->mcao behavior Behavioral Testing (mNSS, Cylinder Test, etc.) mcao->behavior euthanasia Euthanasia & Brain Collection (24h post-MCAO) behavior->euthanasia infarct Infarct Volume Measurement (TTC Staining) euthanasia->infarct histo Histological Analysis (H&E, Nissl, IHC) euthanasia->histo biochem Biochemical Assays (MDA, GSH, etc.) euthanasia->biochem

Caption: Experimental workflow for testing Efonidipine in the MCAO model.

Proposed Signaling Pathway of Efonidipine's Cerebroprotective Effect

G cluster_ischemia Ischemic Cascade cluster_efonidipine Efonidipine Intervention cluster_downstream Downstream Effects ischemia Cerebral Ischemia (MCAO) ca_influx Increased Intracellular Ca2+ ischemia->ca_influx tgf_beta Upregulation of TGF-β Signaling ischemia->tgf_beta apoptosis Apoptosis ca_influx->apoptosis oxidative_stress Oxidative Stress ca_influx->oxidative_stress smad2 SMAD-2 Activation tgf_beta->smad2 efonidipine Efonidipine efonidipine->ca_influx Blocks L/T-type Ca2+ channels efonidipine->tgf_beta Downregulates protection Cerebroprotection efonidipine->protection inflammation Neuroinflammation smad2->inflammation neuronal_death Neuronal Death & Infarction inflammation->neuronal_death apoptosis->neuronal_death oxidative_stress->neuronal_death

Caption: Efonidipine's proposed mechanism of cerebroprotection.

Conclusion

The MCAO model provides a robust platform for evaluating the cerebroprotective potential of Efonidipine. A comprehensive experimental design, including detailed surgical protocols, multifaceted behavioral assessments, and thorough histological and biochemical analyses, is essential for generating reliable and translatable data. The evidence suggests that Efonidipine's ability to modulate calcium influx and down-regulate the TGF-β/SMAD-2 signaling pathway contributes to its neuroprotective effects, making it a promising candidate for further investigation in the context of ischemic stroke.

References

Application Note: Quantification of Efonidipine in Bulk Drug using UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, accurate, and cost-effective UV-Visible spectrophotometric method for the quantification of Efonidipine in its bulk drug form. The method is based on the measurement of absorbance in the ultraviolet region. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2 (R1) guidelines to ensure its suitability for routine quality control analysis.[1][2] Methanol (B129727) is utilized as the solvent, and the wavelength of maximum absorbance (λmax) for Efonidipine was determined to be approximately 253 nm.[1][2] The method demonstrates good linearity, precision, and accuracy over a defined concentration range.

Introduction

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It acts on both L-type and T-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] Accurate and reliable analytical methods are crucial for the quality control of bulk drug substances to ensure their purity, potency, and safety. UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, and affordability.[3] This application note provides a validated protocol for the quantification of Efonidipine using this technique.

Experimental

2.1. Instrumentation and Reagents

  • Instrument: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm matched quartz cells was used.[4]

  • Reagents: Efonidipine hydrochloride pure drug (as a reference standard) and analytical grade methanol were used.[1]

2.2. Selection of Solvent and Wavelength of Maximum Absorbance (λmax)

Efonidipine is soluble in methanol, which was chosen as the solvent for this method.[1] A solution of Efonidipine in methanol was scanned over the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1][4] The λmax was found to be 253 nm.[1]

2.3. Preparation of Standard Stock Solution

A standard stock solution of Efonidipine was prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 ml volumetric flask. The powder was dissolved in a small amount of methanol, and the volume was made up to the mark with the same solvent to obtain a concentration of 100 µg/ml.[1]

2.4. Preparation of Working Standard Solutions and Calibration Curve

A series of working standard solutions with concentrations ranging from 10-30 µg/mL were prepared by appropriate dilution of the standard stock solution with methanol.[1][2] The absorbance of each working standard solution was measured at 253 nm against a methanol blank.[1] A calibration curve was then plotted by taking the concentration of Efonidipine on the x-axis and the corresponding absorbance on the y-axis.

2.5. Preparation of Sample Solution

For the analysis of a bulk drug sample, accurately weigh a quantity of the powder equivalent to 10 mg of Efonidipine and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 100 µg/ml. Further dilute this solution with methanol to obtain a concentration within the linearity range (e.g., 20 µg/ml).

2.6. Quantification of Efonidipine in Bulk Sample

The absorbance of the sample solution was measured at 253 nm using methanol as a blank. The concentration of Efonidipine in the sample was determined using the regression equation derived from the calibration curve.

Method Validation

The developed method was validated as per ICH Q2 (R1) guidelines for the following parameters:

  • Linearity: The linearity of the method was established by analyzing a series of Efonidipine solutions at different concentrations.[1][2]

  • Accuracy: The accuracy was determined by recovery studies, spiking a known amount of standard drug to a pre-analyzed sample solution.[1]

  • Precision: The precision of the method was evaluated by measuring the absorbance of a specific concentration of Efonidipine multiple times (repeatability) and on different days (intermediate precision).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2]

Results and Discussion

The UV-Visible spectrophotometric method for the quantification of Efonidipine in bulk drug was found to be simple and reliable. A summary of the quantitative data and validation parameters is presented in the table below.

Table 1: Summary of Quantitative Data and Validation Parameters

ParameterResult
Wavelength of Maximum Absorbance (λmax)253 nm[1][2]
Linearity Range10-30 µg/mL[1][2]
Regression Equationy = mx + c (specific values to be determined experimentally)
Correlation Coefficient (R²)0.997[1][2]
Accuracy (% Recovery)96-99%[1][2]
Precision (% RSD)< 2.0%[1]
Limit of Detection (LOD)2.82 µg/ml[1][2]
Limit of Quantification (LOQ)8.57 µg/ml[1][2]
SolventMethanol[1]

The low %RSD values indicate that the method is precise. The high percentage of recovery demonstrates the accuracy of the method. The correlation coefficient close to 1 confirms the linearity of the method over the specified concentration range.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification start Weigh Efonidipine Reference Standard stock_sol Prepare 100 µg/ml Stock Solution in Methanol start->stock_sol sample_prep Prepare Bulk Drug Sample Solution start->sample_prep working_std Prepare Working Standards (10-30 µg/ml) stock_sol->working_std measure_std Measure Absorbance of Standards at 253 nm working_std->measure_std measure_sample Measure Absorbance of Sample at 253 nm sample_prep->measure_sample scan Scan for λmax (200-400 nm) scan->measure_std λmax = 253 nm cal_curve Generate Calibration Curve measure_std->cal_curve calculate Calculate Concentration using Regression Equation cal_curve->calculate measure_sample->calculate report Report Results calculate->report

Caption: Experimental workflow for Efonidipine quantification.

Conclusion

The developed UV-Visible spectrophotometric method is simple, rapid, accurate, precise, and economical for the routine quantitative analysis of Efonidipine in bulk drug form. The method was successfully validated as per ICH guidelines, confirming its suitability for quality control purposes.

Protocol: UV-Visible Spectrophotometric Quantification of Efonidipine

1. Scope

This protocol describes the procedure for the quantification of Efonidipine in a bulk drug sample using a UV-Visible spectrophotometer.

2. Materials and Equipment

  • Efonidipine Reference Standard

  • Methanol (Analytical Grade)

  • Double Beam UV-Visible Spectrophotometer

  • 1 cm matched Quartz Cells

  • Calibrated Analytical Balance

  • Volumetric Flasks (10 ml, 100 ml)

  • Pipettes

3. Procedure

3.1. Instrument Setup

  • Turn on the UV-Visible spectrophotometer and allow it to stabilize.

  • Set the wavelength range for scanning from 200 nm to 400 nm.

  • Use methanol as the blank to zero the instrument.

3.2. Determination of λmax

  • Prepare a dilute solution of Efonidipine (e.g., 20 µg/ml) in methanol.

  • Scan the solution from 400 nm to 200 nm to obtain the UV spectrum.

  • Determine the wavelength of maximum absorbance (λmax).

3.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/ml):

    • Accurately weigh about 10 mg of Efonidipine reference standard.

    • Transfer it to a 100 ml volumetric flask.

    • Dissolve in and dilute to volume with methanol. Mix well.

  • Working Standard Solutions (for Calibration Curve):

    • Pipette appropriate volumes of the standard stock solution into a series of 10 ml volumetric flasks.

    • Dilute to the mark with methanol to obtain concentrations in the range of 10-30 µg/ml.

  • Sample Solution:

    • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of Efonidipine.

    • Transfer it to a 100 ml volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute with methanol to obtain a final concentration within the calibrated range.

3.4. Measurement and Analysis

  • Set the spectrophotometer to the determined λmax (253 nm).

  • Measure the absorbance of each working standard solution and the sample solution against the methanol blank.

  • Record the absorbance values.

4. Calculations

  • Calibration Curve:

    • Plot a graph of absorbance versus concentration for the working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Efonidipine in the Sample:

    • Use the regression equation to calculate the concentration of Efonidipine in the sample solution from its absorbance.

    • Concentration (µg/ml) = (Absorbance of Sample - Intercept) / Slope

    • Calculate the percentage purity of the Efonidipine in the bulk drug sample using the following formula:

    % Purity = (Concentration from graph (µg/ml) / Concentration prepared (µg/ml)) * 100

5. System Suitability

  • The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.

  • The %RSD for replicate injections of a standard solution should be ≤ 2.0%.

Logical Relationship Diagram

logical_relationship cluster_validation Method Validation (ICH Q2 R1) cluster_method Analytical Method cluster_result Outcome Accuracy Accuracy (% Recovery) Result Reliable Quantification of Efonidipine Accuracy->Result leads to Precision Precision (% RSD) Precision->Result leads to Linearity Linearity (R²) Linearity->Result leads to LOD_LOQ LOD & LOQ LOD_LOQ->Result leads to Method UV-Visible Spectrophotometry Method->Accuracy ensures Method->Precision ensures Method->Linearity ensures Method->LOD_LOQ ensures

Caption: Validation ensures reliable quantification.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Efonidipine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Efonidipine (B1671133) Hydrochloride Ethanolate (B101781) in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Efonidipine hydrochloride ethanolate is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It is known for its slow onset and long duration of action, blocking both L-type and T-type calcium channels.[1][2] Accurate and reliable analytical methods are crucial for quality control and formulation development.

I. Comparative Summary of HPLC Methods

The following table summarizes various validated RP-HPLC methods for the analysis of Efonidipine, providing a clear comparison of their key chromatographic parameters and performance characteristics.

Parameter Method 1 Method 2 Method 3 Method 4 (Bioanalytical) Method 5 (with Telmisartan)
Stationary Phase (Column) Inertsil C18 (4.6 x 250 mm, 5 µm)Symmetry C18 (4.6 x 250 mm, 5 µm)[3]C18 (4.6 x 250 mm, 5 µm)[4]C18[5]Agilent Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[6]
Mobile Phase Acetonitrile: 10mM Phosphate (B84403) Buffer (75:25 v/v), pH 4.5Acetonitrile: Water (85:15 v/v)[3]Methanol (B129727): Water (50:50 v/v)[4]Methanol: Water (90:10 v/v), pH adjusted[5]Acetonitrile: Phosphate Buffer pH 2.4 (70:30 v/v)[6]
Flow Rate Not Specified0.8 mL/min[3]0.8 mL/min[4]1.0 mL/min[5]Not Specified
Detection Wavelength (λ) Not Specified254 nm[3]270 nm[4]252 nm[5]250 nm[6]
Retention Time (min) 3.981Not Specified3.38[4]5.2[5]4.0 ± 0.02[6]
Linearity Range (µg/mL) 80-120% of test concentration20-140[3]10-50[4]Not Specified5-25[6]
Correlation Coefficient (R²) Not Specified0.9994[3]Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) Not Specified681.83 ng/mL[3]Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified2.06 µg/mL[3]Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not Specified104.0 - 105.0%[3]Not SpecifiedNot SpecifiedNot Specified

II. Experimental Protocols

This protocol is based on the method described for the estimation of Efonidipine Hydrochloride Ethanolate in tablet dosage forms.

1. Materials and Reagents:

  • Efonidipine Hydrochloride Ethanolate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Efonidipine tablets (e.g., Muvera 15)

2. Chromatographic Conditions:

  • Column: Inertsil C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10mM Phosphate Buffer (pH 4.5) in a ratio of 75:25 (v/v)

  • Detection: UV detector, wavelength to be optimized based on the UV spectrum of Efonidipine.

  • Injection Volume: 20 µL

  • Temperature: Ambient

3. Preparation of Solutions:

  • Phosphate Buffer (10mM, pH 4.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.5 using orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh 10 mg of Efonidipine reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 80 to 120% of the expected sample concentration using the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 15 mg of Efonidipine and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

5. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the amount of Efonidipine in the sample by comparing the peak area of the sample with that of the standard.

This protocol is designed to separate Efonidipine from its degradation products under various stress conditions.[4]

1. Materials and Reagents:

  • Efonidipine Hydrochloride Ethanolate reference standard

  • Methanol (HPLC grade)[4]

  • Water (HPLC grade)[4]

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase: Methanol: Water (50:50 v/v)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Detection: UV detector at 270 nm[4]

  • Injection Volume: 20 µL

  • Run Time: 10 min[4]

  • Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Efonidipine reference standard and dissolve in 10 mL of methanol.[4]

  • Working Standard Solutions (10-50 µg/mL): Dilute the stock solution with the mobile phase to obtain concentrations in the range of 10 to 50 µg/mL.[4]

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified period. Neutralize before injection.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[4] The drug showed maximum degradation under oxidative stress (10%).[4]

  • Thermal Degradation: Keep the solid drug at 80°C in a vacuum oven for 24 hours.[3]

  • Photolytic Degradation: Expose the drug solution to UV light (1.2 million Lux hours and 200 Watt hours/sq. m.).[4]

5. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The method should be able to resolve the main peak from any degradation products.

This protocol is for the determination of Efonidipine in biological matrices, specifically rat plasma.[5]

1. Materials and Reagents:

  • Efonidipine Hydrochloride Ethanolate reference standard

  • Methanol (HPLC grade)[5]

  • Water (HPLC grade)[5]

  • Rat plasma (blank)

2. Chromatographic Conditions:

  • Column: C18[5]

  • Mobile Phase: Methanol: Water (90:10 v/v), pH adjusted[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV detector at 252 nm[5]

  • Injection Volume: 20 µL

  • Temperature: Ambient

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add a known amount of Efonidipine standard solution.

  • Add 200 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

4. Calibration Curve:

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Efonidipine.

  • Process these standards using the sample preparation method described above.

  • Construct a calibration curve by plotting the peak area versus the concentration.

5. Analysis of Unknown Samples:

  • Process the unknown plasma samples in the same way as the calibration standards.

  • Determine the concentration of Efonidipine in the unknown samples by using the calibration curve.

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between different HPLC parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Injection Inject into HPLC System Dilute_Std->Injection Sample Weigh Pharmaceutical Formulation Dissolve_Sample Dissolve and Sonicate Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Filter_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calculation Calculate Concentration Peak_Integration->Calculation

Caption: Experimental workflow for HPLC analysis of Efonidipine.

HPLC_Parameters cluster_input Adjustable Parameters cluster_output Performance Characteristics Mobile_Phase Mobile Phase Composition (e.g., Acetonitrile/Water ratio) Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Flow_Rate Flow Rate (mL/min) Flow_Rate->Retention_Time Column Stationary Phase (e.g., C18, C8) Column->Retention_Time Column->Resolution pH Mobile Phase pH pH->Retention_Time Peak_Shape Peak Shape (Tailing Factor) pH->Peak_Shape Wavelength Detection Wavelength (nm) Sensitivity Sensitivity (LOD, LOQ) Wavelength->Sensitivity

References

Application Notes and Protocols: Studying the Effect of Efonidipine on Microglial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation.[1][2][3] Under pathological conditions, microglia become activated and migrate towards sites of injury or inflammation.[1][4][5] This migration is a tightly regulated process involving complex signaling pathways.[4][6] Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily used for the treatment of hypertension.[7][8] Recent studies have revealed its potential neuroprotective and anti-inflammatory roles.[9][10] Specifically, Efonidipine has been shown to impede cell migration in microglial cells stimulated by lipopolysaccharide (LPS).[5][11][12]

These application notes provide detailed protocols for utilizing cell migration assays to investigate the inhibitory effects of Efonidipine on microglial cells. The described methods, including the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay, are standard in vitro techniques to quantify collective and individual cell migration, respectively.[13][14]

Key Signaling Pathway: Efonidipine's Mechanism in Microglia

Efonidipine has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways in LPS-stimulated microglial cells.[5][11][12] The activation of microglia by stimuli like LPS leads to the phosphorylation of JNK and the subsequent activation of downstream molecules.[11] Furthermore, LPS triggers the phosphorylation of the inhibitor kappa B (IκB), which then allows for the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory and migratory genes.[5][11] Efonidipine has been shown to inhibit the phosphorylation of both JNK and IκB, thereby suppressing the inflammatory response and cell migration in microglia.[11][12]

cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 JNK_path JNK Pathway TLR4->JNK_path NFkB_path IκB Phosphorylation TLR4->NFkB_path Migration Cell Migration JNK_path->Migration Inflammation Inflammation JNK_path->Inflammation NFkB NF-κB Translocation NFkB_path->NFkB NFkB->Migration NFkB->Inflammation Efonidipine Efonidipine Efonidipine->JNK_path Efonidipine->NFkB_path A 1. Seed microglial cells and grow to confluence. B 2. Create a 'scratch' in the cell monolayer. A->B C 3. Treat with Efonidipine (and controls). B->C D 4. Image at 0h and subsequent time points. C->D E 5. Measure the change in the scratch area. D->E A 1. Seed microglial cells in the upper chamber (insert). B 2. Add chemoattractant and Efonidipine to the lower chamber. A->B C 3. Incubate to allow cell migration. B->C D 4. Remove non-migrated cells from the top of the insert. C->D E 5. Stain and count migrated cells on the bottom of the insert. D->E

References

Application Note: Enhancing the Bioavailability of Efonidipine Through Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Efonidipine (B1671133) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It exerts its antihypertensive effects by blocking both L-type and T-type calcium channels, which leads to vasodilation and a decrease in heart rate.[3][4][5][6] Despite its therapeutic efficacy, Efonidipine's clinical application is limited by its poor aqueous solubility.[1][2][7] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low solubility, which restricts its dissolution rate in the gastrointestinal tract and leads to variable oral bioavailability.[8][9][10][11]

Amorphous Solid Dispersion (ASD) technology is a highly effective strategy for improving the oral bioavailability of poorly water-soluble drugs like Efonidipine.[8][12] By dispersing the active pharmaceutical ingredient (API) in a polymeric carrier in an amorphous state, the energy barrier required to break the drug's crystal lattice is eliminated.[12] This results in a significant increase in the drug's aqueous solubility, dissolution rate, and subsequent absorption.[11][12] This document provides detailed protocols and data on the preparation and characterization of Efonidipine ASDs to enhance its biopharmaceutical properties.

Mechanism of Action of Efonidipine

Efonidipine's primary mechanism involves the dual blockade of L-type and T-type voltage-gated calcium channels.[3][13][14] The inhibition of L-type calcium channels in vascular smooth muscle cells causes vasodilation, leading to a reduction in peripheral resistance and blood pressure.[4][13] Uniquely, its blockade of T-type calcium channels in the sinoatrial (SA) node helps to attenuate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[4][6] This dual action provides effective blood pressure control while also reducing cardiac workload.[13]

Efonidipine_Mechanism cluster_drug Drug Action cluster_channels Molecular Targets cluster_effects Physiological Effects Efonidipine Efonidipine L_Type L-Type Ca2+ Channels (Vascular Smooth Muscle) Efonidipine->L_Type Inhibits T_Type T-Type Ca2+ Channels (Sinoatrial Node) Efonidipine->T_Type Inhibits Vasodilation Vasodilation L_Type->Vasodilation Leads to DecHR Decreased Heart Rate (Negative Chronotropy) T_Type->DecHR Leads to DecBP Reduced Blood Pressure Vasodilation->DecBP DecHR->DecBP Contributes to

Caption: Mechanism of action of Efonidipine.

Application Data

Formulating Efonidipine as an ASD significantly improves its biopharmaceutical properties. Studies have demonstrated marked increases in solubility, dissolution, and in vivo bioavailability compared to the pure crystalline drug.

Table 1: Formulation Components for Efonidipine Amorphous Solid Dispersions
Formulation StrategyCarrier/PolymerThird Component / AdditivePreparation MethodReference
Solid DispersionHydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)UreaMicrowave Irradiation / Solvent Evaporation[1][7][15]
Solid DispersionMesoporous Silica (B1680970) (Parteck® SLC)-Solvent Evaporation[8][11][16]
Co-amorphous SystemBenzoic Acid-Solvent Evaporation, Ball Milling[10]
Nanosponge Complexβ-CyclodextrinDiphenyl Carbonate (cross-linker)Kneading, Spray Drying[17]
Table 2: Summary of Performance Enhancement of Efonidipine ASDs
ParameterFormulationImprovement FactorAnimal ModelReference
Solubility EFESD (1:1 with Parteck® SLC)5-fold (in water), 4-fold (in pH 6.8 buffer)-[8][11][16]
Nanosponge Complex (Spray Dried)18-fold (in distilled water)-[17][18]
Permeability EFESD (1:1 with Parteck® SLC)2-fold (ex vivo rat intestine)Wistar Rats[8][11][16]
Cmax EFESD (1:1 with Parteck® SLC)2.10-foldWistar Rats[8][16]
AUC EFESD (1:1 with Parteck® SLC)1.41-foldWistar Rats[8][16]
Microwave ASD (with HPMC-AS & Urea)8-foldBeagle Dogs[7]

EFESD: Efonidipine Solid Dispersion AUC: Area Under the Curve Cmax: Maximum Plasma Concentration

Experimental Protocols

The development of a successful ASD formulation involves several key stages, from preparation and characterization to in vitro and in vivo evaluation.

ASD_Workflow cluster_prep Phase 1: Formulation & Preparation cluster_char Phase 2: Physicochemical Characterization cluster_eval Phase 3: Performance Evaluation A 1. Select Polymer & Drug:Polymer Ratio B 2. Select Preparation Method (e.g., Solvent Evaporation, Spray Drying) A->B C 3. Prepare ASD B->C D 4. Confirm Amorphous State (PXRD, DSC) C->D E 5. Assess Morphology (SEM) D->E F 6. Investigate Interactions (FTIR) E->F G 7. In Vitro Dissolution & Solubility Studies F->G H 8. In Vivo Pharmacokinetic Study (Animal Model) G->H I 9. Data Analysis: Assess Bioavailability (AUC, Cmax) H->I

Caption: General workflow for ASD development and evaluation.
Protocol 1: Preparation of Efonidipine ASD by Solvent Evaporation

This protocol is based on the method used to prepare Efonidipine solid dispersions with mesoporous silica (Parteck® SLC).[8][11][16]

Materials:

Procedure:

  • Accurately weigh Efonidipine and Parteck® SLC in a 1:1 weight ratio.

  • Dissolve the weighed Efonidipine in a suitable volume of methanol in a round-bottom flask.

  • Add the Parteck® SLC to the solution and mix thoroughly to form a suspension.

  • Subject the suspension to sonication for 15-30 minutes to ensure uniform mixing.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid mass is formed.

  • Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pass the dried ASD through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Solvent_Evaporation_Workflow start Start step1 Dissolve Efonidipine in Methanol start->step1 step2 Add Parteck® SLC (1:1 ratio) & Sonicate step1->step2 step3 Solvent Removal via Rotary Evaporator step2->step3 step4 Vacuum Drying (40°C, 24h) step3->step4 step5 Sieve to Uniform Particle Size step4->step5 end Store in Desiccator step5->end

References

Using β-cyclodextrin to enhance Efonidipine solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Efonidipine exhibits high permeability but low aqueous solubility, which can limit its dissolution rate and subsequent bioavailability for in vitro assays and oral formulations.[2][3] This application note details the use of β-cyclodextrin (β-CD), a cyclic oligosaccharide, to form an inclusion complex with Efonidipine, thereby significantly enhancing its solubility and dissolution characteristics for research purposes.

β-cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly water-soluble guest molecules like Efonidipine.[4][5] This encapsulation disrupts the crystalline structure of the drug, leading to amorphization and improved solubility.[6][7] This note provides protocols for the preparation and characterization of the Efonidipine-β-cyclodextrin (EFD-β-CD) inclusion complex, along with data demonstrating the enhancement of its physicochemical properties.

Data Summary

The formation of an inclusion complex between Efonidipine and β-cyclodextrin results in a significant improvement in the drug's solubility and dissolution rate. The following tables summarize the key quantitative data from phase solubility and saturation solubility studies.

Table 1: Phase Solubility Study of Efonidipine with β-Cyclodextrin

ParameterValueReference
Complexation Ratio (EFD:β-CD)1:2[6]
Stability Constant (K)337 M⁻¹[6]
Solubility Curve TypeAN[6]

Table 2: Saturation Solubility of Efonidipine and EFD-β-CD Complex

MediumPure Efonidipine (μg/mL)EFD-β-CD Complex (Kneading) (μg/mL)EFD-β-CD Complex (Spray Dried) (μg/mL)Fold Increase (Spray Dried)Reference
Distilled Water8.3 ± 0.249Not Specified~149.4~18-fold[6][7]
0.1 N HCl49.02 ± 0.142~146.57~169.12~3.45-fold[6]

Experimental Protocols

Preparation of Efonidipine-β-Cyclodextrin Inclusion Complex

Two primary methods for preparing the EFD-β-CD inclusion complex are the kneading method and the spray drying method.[6]

1.1 Kneading Method

  • Weigh Efonidipine and β-cyclodextrin in a 1:2 molar ratio.[6]

  • Transfer the powders to a mortar.

  • Add a small volume of a suitable solvent (e.g., a water:methanol mixture) to form a slurry.[8]

  • Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to form a homogeneous paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Store the powdered complex in a desiccator until further use.

1.2 Spray Drying Method

  • Dissolve Efonidipine and β-cyclodextrin in a 1:2 molar ratio in a suitable solvent system.[6]

  • Stir the solution until both components are fully dissolved.

  • Set up the spray dryer with appropriate parameters (e.g., inlet temperature, feed rate, atomization pressure).

  • Feed the solution into the spray dryer.

  • The solvent rapidly evaporates, forming a fine powder of the inclusion complex.

  • Collect the dried powder from the cyclone separator.

  • Store the powdered complex in a desiccator.

Characterization of the Inclusion Complex

To confirm the formation and properties of the EFD-β-CD inclusion complex, several analytical techniques can be employed.[9]

2.1 Phase Solubility Studies

  • Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.

  • Add an excess amount of Efonidipine to each solution.

  • Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.[8]

  • Filter the solutions to remove the undissolved drug.

  • Determine the concentration of dissolved Efonidipine in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 231 nm.[6]

  • Plot the concentration of dissolved Efonidipine against the concentration of β-cyclodextrin to determine the phase solubility diagram, complex stoichiometry, and stability constant.[6]

2.2 In Vitro Dissolution Studies

  • Perform dissolution testing using a USP Type 2 dissolution apparatus (paddle method).[6]

  • Use 900 mL of a suitable dissolution medium (e.g., distilled water, 0.1 N HCl, or phosphate (B84403) buffer pH 6.8).[6]

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 70 rpm).[6]

  • Add a quantity of the EFD-β-CD complex equivalent to a specific dose of Efonidipine.

  • Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.[6]

  • Filter the samples and analyze the concentration of dissolved Efonidipine using a suitable analytical method.

  • Plot the percentage of drug released against time to obtain the dissolution profile.

2.3 Solid-State Characterization

  • Differential Scanning Calorimetry (DSC): To observe changes in the thermal properties, such as the melting point of Efonidipine, which indicates complex formation and amorphization.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between Efonidipine and β-cyclodextrin by observing shifts in the characteristic peaks of the drug.[6]

  • X-Ray Powder Diffraction (XRPD): To confirm the amorphization of Efonidipine within the complex, evidenced by the disappearance of sharp crystalline peaks.[3][6]

  • Scanning Electron Microscopy (SEM): To visualize the morphological changes of the drug particles upon complexation.[6]

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_results Analysis & Results prep_start Start: Efonidipine & β-CD kneading Kneading Method prep_start->kneading spray_drying Spray Drying Method prep_start->spray_drying prep_end EFD-β-CD Complex kneading->prep_end spray_drying->prep_end phase_sol Phase Solubility prep_end->phase_sol dissolution In Vitro Dissolution prep_end->dissolution dsc DSC prep_end->dsc ftir FTIR prep_end->ftir xrpd XRPD prep_end->xrpd sem SEM prep_end->sem sol_enhance Solubility Enhancement phase_sol->sol_enhance diss_rate Increased Dissolution Rate dissolution->diss_rate amorph Amorphous State Confirmed dsc->amorph ftir->amorph xrpd->amorph sem->amorph

Caption: Experimental workflow for enhancing Efonidipine solubility.

inclusion_complex cluster_cd β-Cyclodextrin Structure efonidipine Efonidipine (Hydrophobic) complex EFD-β-CD Inclusion Complex (Hydrophilic Exterior) efonidipine->complex Encapsulation beta_cd β-Cyclodextrin beta_cd->complex hydrophilic Hydrophilic Exterior hydrophobic Hydrophobic Cavity

Caption: Formation of the Efonidipine-β-cyclodextrin inclusion complex.

signaling_pathway cluster_ca_channels Calcium Channels cluster_effects Cellular Effects cluster_tgf_beta TGF-β Signaling efonidipine Efonidipine l_type L-type Ca²⁺ Channels efonidipine->l_type Inhibits t_type T-type Ca²⁺ Channels efonidipine->t_type Inhibits tgf_beta TGF-β efonidipine->tgf_beta Down-regulates cerebroprotection Cerebroprotection efonidipine->cerebroprotection Contributes to vasodilation Vasodilation l_type->vasodilation Leads to reduced_hr Reduced Heart Rate t_type->reduced_hr Leads to smad2 SMAD-2 tgf_beta->smad2 Activates

Caption: Efonidipine's mechanism of action and signaling pathway.[10][11][12]

References

Application Notes and Protocols for Forced Degradation Studies of Efonidipine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, is utilized in the management of hypertension.[1] To ensure its efficacy and safety, a thorough understanding of its stability profile is crucial. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to accelerate its degradation.[4] This document provides detailed application notes and protocols for conducting forced degradation studies on Efonidipine, based on published literature.

Stability Profile of Efonidipine

Forced degradation studies on Efonidipine have revealed its susceptibility to degradation under specific stress conditions. Notably, significant degradation has been observed under alkaline and photolytic conditions.[5][6][7] Conversely, the drug has demonstrated relative stability under acidic, oxidative, and thermal stress.[5][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from forced degradation studies of Efonidipine under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 1 M HCl5 hours80°CNo degradation/Low (4%)[8][9]
Alkaline Hydrolysis 0.5 M NaOH48 hoursRoom TempExtensive[6]
1 N NaOH--Low (3%)[9]
Oxidative 3% H₂O₂--High (10%)[9]
---No degradation[5][6]
Thermal --110°CLow (6%)[9]
---No degradation[5][6]
Photolytic 1.2 million Lux hours (Visible) & 200 Watt hours/m² (UV)--Slight (11.6%)/Low (8%)[6][9]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Efonidipine.

Acidic Degradation

Objective: To evaluate the stability of Efonidipine under acidic conditions.

Materials:

  • Efonidipine drug substance

  • 1 M Hydrochloric acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • pH meter

  • Heating block or water bath

  • Volumetric flasks

  • Pipettes

Protocol:

  • Accurately weigh and dissolve a known amount of Efonidipine in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Transfer an aliquot of the stock solution into a volumetric flask.

  • Add 1 M HCl to the flask and dilute with a mixture of methanol and water to the final desired concentration.

  • Heat the solution at 80°C for 5 hours.[8]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1 M Sodium Hydroxide (NaOH).

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Alkaline Degradation

Objective: To assess the stability of Efonidipine under alkaline conditions.

Materials:

  • Efonidipine drug substance

  • 0.5 M or 1 N Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Pipettes

Protocol:

  • Prepare a stock solution of Efonidipine in methanol (e.g., 1 mg/mL).

  • Transfer an aliquot of the stock solution into a volumetric flask.

  • Add 0.5 M NaOH to the flask and keep it at room temperature for 48 hours.[6]

  • Alternatively, use 1 N NaOH and monitor for degradation.[9]

  • After the specified time, neutralize the solution with an equivalent amount of 1 M HCl.

  • Dilute the resulting solution with the mobile phase to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To determine the stability of Efonidipine in the presence of an oxidizing agent.

Materials:

  • Efonidipine drug substance

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Pipettes

Protocol:

  • Prepare a stock solution of Efonidipine in methanol (e.g., 1 mg/mL).

  • Transfer an aliquot of the stock solution into a volumetric flask.

  • Add 3% H₂O₂ to the flask and dilute with a mixture of methanol and water.

  • Keep the solution at room temperature and protect from light.

  • Monitor the reaction for up to 24 hours.[4]

  • After the desired time, dilute the sample with the mobile phase to a suitable concentration.

  • Analyze the sample using a validated stability-indicating HPLC method.

Thermal Degradation

Objective: To investigate the effect of high temperature on the stability of Efonidipine.

Materials:

  • Efonidipine drug substance (solid form)

  • Hot air oven

  • Petri dish or watch glass

Protocol:

  • Place a thin layer of Efonidipine powder in a petri dish.

  • Keep the sample in a hot air oven maintained at 110°C.[10]

  • After a specified period (e.g., 3 hours), remove the sample and allow it to cool to room temperature.[10]

  • Accurately weigh a portion of the heat-treated sample and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the solution with the mobile phase to a known concentration.

  • Analyze the sample using a validated stability-indicating HPLC method.

Photolytic Degradation

Objective: To evaluate the stability of Efonidipine upon exposure to light.

Materials:

  • Efonidipine drug substance (solid and solution)

  • Photostability chamber equipped with UV and visible light sources

  • Quartz cuvettes or suitable transparent containers

  • Methanol (HPLC grade)

  • Deionized water

Protocol:

  • Solid State: Spread a thin layer of Efonidipine powder on a petri dish.

  • Solution State: Prepare a solution of Efonidipine in a mixture of methanol and water in a quartz flask.

  • Expose the samples in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample in a suitable solvent.

  • Dilute both the solid-exposed and solution-exposed samples with the mobile phase to an appropriate concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

Analytical Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Efonidipine and its degradation products.

  • Column: Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µ) or equivalent.[5][6]

  • Mobile Phase: A gradient mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly used.[5][6] A mixture of methanol and water (50:50 v/v) has also been reported.[9]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[9][11]

  • Detection Wavelength: 254 nm or 270 nm.[5][6][9]

  • Column Temperature: Ambient.[10]

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis Efonidipine Stock Solution Efonidipine Stock Solution Acid Hydrolysis Acid Hydrolysis Efonidipine Stock Solution->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Efonidipine Stock Solution->Alkaline Hydrolysis Oxidative Stress Oxidative Stress Efonidipine Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress Efonidipine Stock Solution->Photolytic Stress Neutralization (for Acid/Base) Neutralization (for Acid/Base) Acid Hydrolysis->Neutralization (for Acid/Base) Alkaline Hydrolysis->Neutralization (for Acid/Base) Dilution Dilution Oxidative Stress->Dilution Thermal Stress->Dilution Photolytic Stress->Dilution Neutralization (for Acid/Base)->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for forced degradation studies of Efonidipine.

Efonidipine Degradation Pathways

G cluster_alkaline Alkaline Hydrolysis cluster_photolytic Photolytic Degradation Efonidipine Efonidipine DP1 DP1 Efonidipine->DP1 NaOH DP3 DP3 Efonidipine->DP3 NaOH DP4 DP4 Efonidipine->DP4 NaOH DP5 DP5 Efonidipine->DP5 NaOH DP6 DP6 Efonidipine->DP6 NaOH DP7 DP7 Efonidipine->DP7 Light/UV DP8 DP8 Efonidipine->DP8 Light/UV DP9 DP9 Efonidipine->DP9 Light/UV DP10 DP10 Efonidipine->DP10 Light/UV

Caption: Major degradation pathways of Efonidipine under stress.

References

Troubleshooting & Optimization

How to prevent Efonidipine precipitation in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Efonidipine (B1671133) precipitation in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my Efonidipine precipitate when I add it to my cell culture medium?

Efonidipine is a highly lipophilic (fat-soluble) compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has high cellular permeability but low aqueous solubility.[1][2] Cell culture media are aqueous-based, and Efonidipine is practically insoluble in water.[1][3][4] When a concentrated stock solution of Efonidipine, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, the drug's concentration can quickly exceed its solubility limit, causing it to "crash out" or precipitate.[1][5]

Q2: What is the best solvent to dissolve Efonidipine for cell culture experiments?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and widely recommended solvent for preparing Efonidipine stock solutions for cell culture applications.[1] While Efonidipine is also soluble in other organic solvents like ethanol (B145695) and methanol, DMSO is generally preferred for its ability to dissolve the compound at high concentrations.[1] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO can vary significantly between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control in your experiments (media containing the same final concentration of DMSO without Efonidipine) to differentiate the effects of the drug from those of the solvent.[1]

Q4: Can I use heat or sonication to improve Efonidipine solubility in my media?

Gentle warming of the media to 37°C is recommended before adding the Efonidipine stock solution.[1][6] While brief sonication can sometimes aid in dissolving compounds, it is unlikely to prevent the precipitation of a highly insoluble drug like Efonidipine upon its dilution into the final aqueous media.[1][6] The primary strategy should focus on ensuring the final working concentration of Efonidipine does not surpass its aqueous solubility limit.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Efonidipine Upon Addition to Media

  • Potential Cause: The final concentration of Efonidipine in the media exceeds its aqueous solubility limit.[5]

    • Recommended Solution: Decrease the final working concentration of Efonidipine. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[5]

  • Potential Cause: Rapid dilution of the concentrated stock solution.[5]

    • Recommended Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the Efonidipine stock solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[1]

  • Potential Cause: Low temperature of the media.

    • Recommended Solution: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[5]

Issue 2: Efonidipine Precipitates After a Few Hours or Days in the Incubator

  • Potential Cause: Temperature fluctuations.

    • Recommended Solution: Minimize the removal of culture vessels from the incubator to avoid temperature cycling, which can affect compound solubility.[5]

  • Potential Cause: Evaporation of media.

    • Recommended Solution: In long-term cultures, evaporation can concentrate Efonidipine, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids.[5]

  • Potential Cause: Interaction with media components or cellular metabolism.

    • Recommended Solution: The pH of the culture medium can be altered by cellular metabolism, which may affect the solubility of Efonidipine. Monitor the pH of your culture medium and consider changing the medium more frequently, especially in dense cultures.[5]

Data Presentation

Table 1: Solubility of Efonidipine in Common Solvents

SolventSolubilityNotes
DMSO ~100 mg/mL (158.31 mM)[1][7]Use of fresh, anhydrous DMSO is recommended.[1]
Ethanol ~6 mg/mL[1]
Water Insoluble (<10 µg/mL)[1][4]Efonidipine is practically insoluble in aqueous solutions.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Efonidipine Stock Solution in DMSO

  • Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight (631.66 g/mol ) and the desired volume and concentration of the stock solution.

    • Example: For 1 mL of a 100 mM stock solution, weigh out 63.17 mg of Efonidipine.

  • Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the Efonidipine powder.

  • Dissolve: Vortex the vial vigorously until the Efonidipine is completely dissolved. Gentle warming or brief sonication may be used to assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Preparation of Efonidipine Working Solution in Cell Culture Media

  • Warm Media: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[1]

  • Calculate Dilution: Determine the volume of the high-concentration DMSO stock solution needed to achieve your desired final working concentration.

    • Example: To prepare 10 mL of a 10 µM working solution from a 100 mM stock, you will need 1 µL of the stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[1]

  • Perform Dilution: a. Pipette the required volume of pre-warmed media into a sterile tube. b. While gently vortexing or swirling the media, add the calculated volume of the Efonidipine DMSO stock solution directly into the liquid, not onto the side of the tube.[1] c. Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[1]

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Efonidipine Precipitation Pathway Efonidipine Efonidipine Powder (Hydrophobic) DMSO_Stock High-Concentration Efonidipine in DMSO (Dissolved) Efonidipine->DMSO_Stock Dissolve in DMSO Precipitation Efonidipine Precipitation (Drug crashes out) DMSO_Stock->Precipitation Rapid Dilution / High Concentration Aqueous_Media Aqueous Cell Culture Media Aqueous_Media->Precipitation

Caption: The pathway leading to Efonidipine precipitation in aqueous media.

Workflow to Prevent Efonidipine Precipitation Start Start: Efonidipine Powder Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Dilute Add Stock to Warmed Media with Rapid Mixing Prep_Stock->Dilute Warm_Media Warm Cell Culture Media to 37°C Warm_Media->Dilute Check Visually Inspect for Precipitation Dilute->Check Success Clear Solution: Proceed with Experiment Check->Success No Failure Precipitation Occurs: Troubleshoot Check->Failure Yes Troubleshoot Reduce Final Concentration or Perform Serial Dilution Failure->Troubleshoot

Caption: A recommended workflow to prevent Efonidipine precipitation.

References

Efonidipine Technical Support Center: Troubleshooting Alkaline pH Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Efonidipine (B1671133) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of Efonidipine in alkaline pH solutions.

Frequently Asked Questions (FAQs)

Q1: My Efonidipine solution appears to be degrading rapidly when I adjust the pH to alkaline conditions. Is this expected?

A1: Yes, this is a known characteristic of Efonidipine. Efonidipine hydrochloride ethanolate (B101781) is highly susceptible to degradation in alkaline environments, leading to a significant loss of the active compound.[1][2][3][4] In contrast, the drug shows greater stability under acidic, oxidative, and thermal stress conditions.[1][2][5]

Q2: What are the primary degradation products of Efonidipine in an alkaline solution?

A2: Forced degradation studies have identified several degradation products (DPs) under alkaline conditions. Six distinct degradation products have been characterized using techniques like LC-Q-TOF-MS and NMR.[1][2][3] It is also important to note that the choice of co-solvent can influence the degradation profile; for instance, using methanol (B129727) can lead to the formation of "pseudo degradation products".[1][2][3]

Q3: I am observing precipitate formation when preparing my Efonidipine solution for cell culture, even before adjusting the pH. What could be the cause?

A3: Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high cellular permeability but low aqueous solubility.[6][7][8] It is practically insoluble in water.[6][9] Precipitation is common when diluting a stock solution (typically in DMSO) into an aqueous medium like cell culture media if the final concentration exceeds its solubility limit.[6]

Q4: What is the recommended solvent for preparing a stock solution of Efonidipine?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of Efonidipine.[6] It is also soluble in other organic solvents like ethanol (B145695) and methanol, though generally to a lesser extent.[6][9] For cell culture applications, it is standard practice to start with a concentrated stock in 100% DMSO.[6]

Q5: How can I minimize Efonidipine degradation in my experiments involving alkaline conditions?

A5: To minimize degradation, it is crucial to control the exposure time and temperature. Prepare alkaline solutions of Efonidipine immediately before use and maintain them at a low temperature if possible. If the experimental design allows, consider using a less alkaline pH buffer that still meets your experimental needs. For analytical purposes, neutralization of the solution is a key step before analysis.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Efonidipine Potency in Solution

Symptoms:

  • A significant decrease in the expected concentration of Efonidipine over a short period.

  • Appearance of new peaks in chromatograms.

Possible Causes:

  • The pH of the solution is alkaline.

  • The solution has been stored for an extended period.

  • The storage temperature is too high.

Troubleshooting Workflow:

G start Start: Efonidipine Potency Loss check_ph Measure pH of the Solution start->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline alkaline_action Action: - Prepare fresh solution immediately before use. - Minimize exposure time to alkaline conditions. - Consider a lower pH if possible. is_alkaline->alkaline_action Yes not_alkaline Is pH neutral or acidic? is_alkaline->not_alkaline No end End alkaline_action->end check_storage Review Storage Conditions: - Duration - Temperature not_alkaline->check_storage improper_storage Improper Storage? check_storage->improper_storage storage_action Action: - Prepare fresh solutions daily. - Store at recommended low temperatures. improper_storage->storage_action Yes further_investigation Further Investigation: - Check for contamination. - Verify solvent purity. improper_storage->further_investigation No storage_action->end further_investigation->end

Caption: Troubleshooting workflow for Efonidipine potency loss.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Multiple peaks in the chromatogram in addition to the parent Efonidipine peak.

Possible Causes:

  • Degradation of Efonidipine due to alkaline pH.

  • Reaction of Efonidipine with the co-solvent (e.g., methanol).

Proposed Degradation Pathway in Alkaline Conditions:

G Efonidipine Efonidipine Alkaline_Methanol Alkaline Conditions + Methanol (Co-solvent) Efonidipine->Alkaline_Methanol DP1 Degradation Product 1 (DP1) 3-2-(N-benzylanilino)ethyl 3-oxo-2,2-dimethylpropyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridin-3-yl-3-phosphonate DP3 Degradation Product 3 (DP3) 2-(N-benzyl-N-phenylamino) ethanol DP4 Degradation Product 4 (DP4) 3-methoxy-2,2-dimethylpropyl hydrogen 1,4-dihydro-2,6-dimethyl-5-methyloxycarbonyl-4-(3-nitro)phenylpyridin-3-yl-3-phosphonate Other_DPs Other Degradation Products (DP2, DP5, DP6) Alkaline_Methanol->DP1 Forms Alkaline_Methanol->DP3 Forms Alkaline_Methanol->DP4 Forms Alkaline_Methanol->Other_DPs Forms

Caption: Proposed degradation pathway of Efonidipine in alkaline conditions.

Data Presentation

Table 1: Summary of Efonidipine Degradation under Different Stress Conditions

Stress ConditionReagent/DetailsDurationTemperatureDegradation (%)Reference
Alkaline Hydrolysis 0.5 M NaOH48 hoursRoom Temp.Extensive[3]
Alkaline Hydrolysis 1 N NaOH--Degradation Observed[10]
Alkaline Hydrolysis ---3%[5]
Alkaline Hydrolysis ---17.44%[4]
Acidic Hydrolysis 1 M HCl5 hours80°CNo Degradation[4]
Acidic Hydrolysis ---4%[5]
Oxidative 30% H2O2--No Degradation[1][2]
Oxidative ---10%[5]
Thermal Dry Heat11 days80°CNo Degradation[3]
Thermal ---6%[5]
Photolytic Fluorescent & UV light--Slight Degradation[1][2][3]

Table 2: Solubility of Efonidipine

SolventSolubilityReference
Water Insoluble (<10 µg/mL)[6][9]
DMSO ~100 mg/mL[6]
Ethanol ~6 mg/mL[6]
Methanol Soluble[9]
0.1 N HCl 49.02 ± 0.142 µg/mL[11]
Phosphate Buffer (pH 6.8) 4-fold improvement with solid dispersion[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Efonidipine in Alkaline Conditions

This protocol is adapted from published forced degradation studies.[3]

Materials:

  • Efonidipine HCl Ethanolate

  • Methanol (HPLC grade)

  • 0.5 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Mobile Phase (e.g., Ammonium acetate (B1210297) buffer:Acetonitrile)

  • HPLC system with a C18 column

Workflow:

G prep_efo 1. Prepare Efonidipine Stock (1 mg/mL in Methanol) add_naoh 2. Mix Efonidipine solution with 0.5 M NaOH prep_efo->add_naoh incubate 3. Incubate at Room Temperature for 48 hours add_naoh->incubate neutralize 4. Neutralize the solution with 1 M HCl incubate->neutralize dilute 5. Dilute to final concentration (e.g., 100 µg/mL) with mobile phase neutralize->dilute analyze 6. Analyze by HPLC dilute->analyze

Caption: Workflow for conducting a forced degradation study.

Detailed Steps:

  • Preparation of Degradation Sample: Accurately weigh and dissolve Efonidipine in methanol to achieve a concentration of 1 mg/mL. To a suitable volume of this solution, add an equal volume of 0.5 M NaOH.

  • Incubation: Maintain the solution at room temperature for 48 hours to allow for degradation.

  • Neutralization: After the incubation period, neutralize the solution with an appropriate volume of 1 M HCl.

  • Sample for Analysis: Dilute the neutralized solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Inject the prepared sample into a validated HPLC system for the separation and detection of Efonidipine and its degradation products.

Protocol 2: Preparation of Efonidipine Stock Solution for In Vitro Assays

This protocol provides a general guideline for preparing Efonidipine for cell-based experiments.

Materials:

  • Efonidipine powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate Mass: Determine the required mass of Efonidipine based on its molecular weight and the desired stock solution concentration and volume.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed Efonidipine powder in a sterile tube.

  • Vortex/Sonicate: Vortex the solution thoroughly. If necessary, use brief sonication to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When preparing the final working solution in aqueous media, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). It is crucial to include a vehicle control (media + same concentration of DMSO) in your experiments.[6]

References

Technical Support Center: Improving Oral Bioavailability of Efonidipine in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Efonidipine (B1671133) in rat pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving adequate oral bioavailability for Efonidipine?

Efonidipine hydrochloride ethanolate (B101781) is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it possesses high permeability but is hindered by low aqueous solubility (less than 10 µg/mL).[1][2] Consequently, its absorption from the gastrointestinal tract is limited by its poor dissolution rate, leading to variable and often insufficient oral bioavailability.[1][2]

Q2: What are the most effective formulation strategies to improve the oral bioavailability of Efonidipine in rats?

Several formulation approaches have proven successful in enhancing the oral bioavailability of Efonidipine in rat models by improving its dissolution characteristics. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in an amorphous state within a polymer carrier circumvents the energy barrier required for dissolution of the crystalline form.[1][2]

  • Nanosuspensions: Reducing the drug's particle size to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate.[1][3]

  • Co-amorphous Systems: Creating a single-phase amorphous system of Efonidipine with a small molecule co-former can enhance both solubility and physical stability.[1][4]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant form nanoemulsions upon contact with aqueous fluids in the gut, improving drug solubilization.[1]

Troubleshooting Guide

Problem: My amorphous solid dispersion (ASD) of Efonidipine is recrystallizing over time.

  • Possible Cause: Hygroscopicity. Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates recrystallization.[1]

    • Solution: Store the ASD under low humidity conditions or consider co-formulating with excipients that have a low affinity for water.[1]

  • Possible Cause: Suboptimal drug loading.

    • Solution: Prepare and evaluate ASDs with varying drug-to-polymer ratios to identify the highest stable drug load.[1]

Problem: The in vivo pharmacokinetic study in rats shows only a marginal increase in the oral bioavailability of our Efonidipine nanosuspension compared to the pure drug.

  • Possible Cause: Crystal growth (Ostwald Ripening). Smaller particles may dissolve and redeposit onto larger ones, leading to an increase in particle size over time.[1]

    • Solution: Incorporate a suitable polymer or stabilizer that can adsorb to the crystal surface and inhibit growth.[1]

  • Possible Cause: Agglomeration of nanoparticles in the gastrointestinal tract.

    • Solution: Optimize the surface properties of the nanosuspension by selecting appropriate stabilizers that provide sufficient steric or electrostatic repulsion.

Data Presentation

Table 1: Pharmacokinetic Parameters of Efonidipine Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)Fold Increase in AUC vs. Pure DrugAnimal ModelReference
Pure Efonidipine10---Male Wistar Rats[2]
Amorphous Solid Dispersion (EFESD) with Parteck® SLC102.10-fold increase vs. pure drug-1.41Male Wistar Rats[2][5]
Nanosuspension-1.76-fold increase vs. bulk EFH2.2-fold increase vs. bulk EFH2.2Sprague-Dawley Rats[3][6]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is based on the methodology described for preparing Efonidipine solid dispersion with Parteck® SLC.[2][5]

  • Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (EFE) and the carrier (e.g., Parteck® SLC mesoporous silica) in a suitable organic solvent like methanol (B129727).[1]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid dispersion.[1]

  • Drying and Sizing: Dry the resulting product to remove any residual solvent and then pass it through a sieve to obtain a uniform particle size.

In Vivo Pharmacokinetic Study in Rats

This protocol is a general guideline based on methodologies reported in the literature.[2][7]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][2]

  • Dosing:

    • Fast the animals overnight with free access to water before dosing.[7]

    • Administer the Efonidipine formulation (e.g., suspended in a suitable vehicle) or pure drug suspension orally via gavage.[2][8][9] A common dose is 10 mg/kg.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2][7]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[2]

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.[2]

Bioanalytical Method for Efonidipine in Rat Plasma (HPLC)

This protocol is based on a validated HPLC method for the determination of Efonidipine in rat plasma.[2][10]

  • Sample Preparation: Perform protein precipitation by adding a solvent like methanol to the plasma samples. Centrifuge to pellet the precipitated proteins.

  • Chromatographic Conditions:

    • Column: C18 column.[10]

    • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).[10]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at 252 nm.[2][10]

  • Quantification: Determine the concentration of Efonidipine in the plasma samples by comparing the peak area to a standard curve prepared with known concentrations of the drug in plasma.[2]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study formulation_strategy Select Formulation Strategy (e.g., ASD, Nanosuspension) excipient_selection Excipient Selection (Polymer, Stabilizer) formulation_strategy->excipient_selection preparation Formulation Preparation (e.g., Solvent Evaporation) excipient_selection->preparation characterization In Vitro Characterization (Solubility, Dissolution) preparation->characterization animal_model Select Animal Model (e.g., Wistar Rat) characterization->animal_model Optimized Formulation dosing Oral Administration (Gavage) animal_model->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_analysis Plasma Analysis (HPLC) blood_sampling->plasma_analysis pk_parameters Pharmacokinetic Analysis (Cmax, AUC) plasma_analysis->pk_parameters bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_outcome Desired Outcome solubility Low Aqueous Solubility dissolution Poor Dissolution Rate solubility->dissolution bioavailability Improved Oral Bioavailability asd Amorphous Solid Dispersions asd->bioavailability Enhance Dissolution nano Nanosuspensions nano->bioavailability Increase Surface Area coamorphous Co-amorphous Systems coamorphous->bioavailability Improve Solubility & Stability

References

Managing Efonidipine light sensitivity during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of Efonidipine during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Efonidipine to prevent degradation?

A1: Efonidipine is sensitive to light, particularly when in solution.[1][2] Proper storage is crucial to maintain its stability and ensure the reliability of your experimental results.

  • Solid Form: Store Efonidipine hydrochloride monoethanolate powder in a cool, well-ventilated area, tightly sealed and protected from direct sunlight and ignition sources.[3] Recommended storage temperature for the solid form is 4°C.[3]

  • In Solvent: For solutions, it is recommended to store them sealed and away from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Q2: Is Efonidipine sensitive to light in its solid form?

A2: Studies have shown that Efonidipine is stable in its solid state under photolytic conditions.[1][2] However, as a general precaution, it is always recommended to store all chemicals, including solid Efonidipine, protected from light.[5][6][7]

Q3: What happens if my Efonidipine solution is exposed to light?

A3: Exposure of Efonidipine in solution to light can lead to degradation.[1] Forced degradation studies have shown that under exposure to fluorescent and UV light, Efonidipine in solution can degrade, leading to the formation of several degradation products.[1] This degradation can result in a loss of potency and may introduce confounding variables into your experiments.[7]

Q4: What are the primary mechanisms of action of Efonidipine?

A4: Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[8][9][10][11] This dual blockade leads to vasodilation, a decrease in peripheral resistance, and a reduction in heart rate.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of Efonidipine due to light exposure.1. Prepare fresh Efonidipine solutions for each experiment and use them immediately. 2. Protect all solutions containing Efonidipine from light by using amber vials or by wrapping containers with aluminum foil. 3. Conduct experiments under subdued lighting conditions whenever possible.
Precipitate forms in my Efonidipine stock solution. Improper storage or solvent choice.1. Ensure the recommended storage conditions are met (-80°C or -20°C for solutions).[3][4] 2. Confirm the solubility of Efonidipine in your chosen solvent. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4] 3. If precipitation occurs, gentle warming and/or sonication may aid in redissolution, but be cautious of potential degradation.[4]
Loss of drug activity over time in a multi-day experiment. Gradual degradation of Efonidipine in the experimental medium.1. If possible, add freshly prepared Efonidipine at regular intervals throughout the experiment. 2. Minimize the exposure of the experimental setup to light.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Efonidipine

Condition State Exposure Degradation (%) Degradation Products Formed Reference
PhotolyticSolution1.25 million lux hours (fluorescent) & 200 Wh/m² (UV)11.6DP10 (1.7%), DP9 (0.48%), DP8 (8.1%), DP7 (0.98%)[1]
PhotolyticSolid1.25 million lux hours (fluorescent) & 200 Wh/m² (UV)StableNot observed[1]
AlkalineSolution0.5 M NaOH at room temperature for 6 hours44.18Six degradation products[1]
AcidicSolution1 M HCl at 80°C for 5 hoursNo degradationNot observed[1]
OxidativeSolution10% H₂O₂ at room temperature for 24 hoursNo degradationNot observed[1]
ThermalSolid80°C for 11 daysNo degradationNot observed[1]

Experimental Protocols

Protocol 1: Photostability Testing of Efonidipine Solution (Based on ICH Q1B Guidelines)

This protocol outlines a general procedure for assessing the photostability of an Efonidipine solution.

  • Sample Preparation:

    • Prepare a stock solution of Efonidipine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase to be used for analysis.[1]

  • Light Exposure:

    • Transfer the diluted solution into chemically inert, transparent containers.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14] This can be achieved using a photostability chamber equipped with a combination of cool white fluorescent and near UV lamps.[13]

    • Prepare a "dark" control sample by wrapping an identical container in aluminum foil to protect it from light and store it under the same temperature conditions.

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of Efonidipine and to detect the formation of any degradation products.[1]

Visualizations

Efonidipine_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Potential Downstream Effects Efonidipine Efonidipine L_type L-type Ca²⁺ Channel Efonidipine->L_type inhibits T_type T-type Ca²⁺ Channel Efonidipine->T_type inhibits TGF_beta TGF-β/SMAD-2 Signaling Pathway Efonidipine->TGF_beta down-regulates Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation leads to Reduced_HR Reduced Heart Rate Ca_influx->Reduced_HR contributes to Cerebroprotection Cerebroprotection TGF_beta->Cerebroprotection implicated in

Caption: Efonidipine's dual calcium channel blockade and potential downstream effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Efonidipine Powder B Dissolve in Appropriate Solvent (Protect from Light) A->B C Prepare Experimental Dilutions (Use Amber Vials) B->C D Introduce Efonidipine to System (e.g., Cell Culture, Animal Model) C->D E Incubate/Treat for a Defined Period (Minimize Light Exposure) D->E F Collect Samples E->F G Analyze Samples (e.g., HPLC, Western Blot, etc.) F->G

Caption: General experimental workflow for studies involving Efonidipine.

References

Maximum DMSO concentration for dissolving Efonidipine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Efonidipine (B1671133) in cell-based assays, focusing on solubility, DMSO concentration, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is Efonidipine difficult to dissolve in aqueous cell culture media?

Efonidipine is a highly lipophilic (fat-soluble) compound.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high cellular permeability but low aqueous solubility.[1] Its chemical nature makes it practically insoluble in water and aqueous solutions like cell culture media.[1][2]

Q2: What is the recommended solvent for preparing Efonidipine stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving Efonidipine.[1] For cell culture applications, preparing a high-concentration stock solution in 100% anhydrous DMSO is standard practice.[1] While it is also soluble in other organic solvents like ethanol (B145695) and methanol, it is typically to a lesser extent.[1][2]

Q3: My Efonidipine precipitated after I added the stock solution to my cell culture medium. What happened?

Precipitation occurs when the concentration of Efonidipine in the final working solution exceeds its solubility limit in the aqueous medium.[1] This is a common issue when diluting a DMSO stock into a buffer or cell culture media.[1] Although the compound was fully dissolved in DMSO, the introduction of the aqueous environment causes the poorly soluble drug to fall out of solution.[1]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between cell lines.[1][3][4] A general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][5][6] It is crucial to run a vehicle control experiment (media + same concentration of DMSO without the drug) to ensure that the observed cellular effects are due to Efonidipine and not the solvent.[1] Some sensitive primary cell cultures may show toxicity at concentrations below 0.1%.[6][7]

Q5: Can I heat or sonicate the solution to improve Efonidipine solubility?

Gentle warming (e.g., to 37°C) and brief sonication can sometimes aid in dissolving compounds.[1] However, for a highly insoluble compound like Efonidipine, these methods are unlikely to prevent precipitation upon dilution into the final aqueous media and may not be sufficient.[1] The primary strategy should be to ensure the final Efonidipine concentration in the media does not exceed its aqueous solubility limit.[1]

Data Summary Tables

Table 1: Solubility of Efonidipine

SolventSolubilityNotes
DMSO ~100 mg/mL (158.31 mM)[1][8]Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[8] Ultrasonic assistance may be beneficial for higher concentrations.[1]
Ethanol ~6 mg/mL[1][8]
Water Insoluble[1][8]Reported solubility is less than 10 µg/mL.[1][2]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration (v/v)General Cellular EffectRecommendation
≤ 0.1% Minimal to no cytotoxicity observed in most cell lines.[1][3][6]Ideal for most experiments. Considered safe for the majority of cell lines, including sensitive ones.[6]
0.1% - 0.5% Generally well-tolerated by many robust cell lines.[5][6]Acceptable for many cell lines. A vehicle control is essential. Some studies show this range can affect cell proliferation.[9]
0.5% - 1.0% Potential for cytotoxicity increases.[6][9] Some cell lines may show reduced viability and altered function.[3]Use with caution. Requires preliminary testing to confirm tolerance for your specific cell line.
> 1.0% Significant cytotoxicity is likely in most cell lines.[10][11] Can inhibit cell proliferation and induce cell death.[5][10]Not recommended for most cell-based assays.

Troubleshooting Guide

If you observe precipitation (cloudiness, crystals, or film) after preparing your Efonidipine working solution, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Efonidipine Precipitation start Precipitation Observed in Working Solution q1 Is the final DMSO concentration >0.5%? start->q1 s1 Reduce final DMSO concentration. Ideally to ≤0.1%. q1->s1 Yes q2 Is the final Efonidipine concentration too high? q1->q2 No s1->q2 s2 Lower the final Efonidipine working concentration. q2->s2 Yes q3 Was the dilution performed correctly? q2->q3 No s2->q3 s3 Re-prepare using proper technique: - Warm media to 37°C. - Add DMSO stock to media while vortexing. q3->s3 No end_fail Precipitation persists. Consider alternative formulation or assay design. q3->end_fail Yes end_success Solution should be clear. Proceed with experiment. s3->end_success

Caption: Troubleshooting workflow for Efonidipine precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Efonidipine Stock Solution

This protocol outlines the steps to prepare a high-concentration stock solution in DMSO.

Methodology:

  • Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight (approx. 631.66 g/mol for the free base) and the desired volume and concentration of the stock solution.

    • Example: For 1 mL of a 100 mM stock, weigh out 63.17 mg of Efonidipine.

  • Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the Efonidipine powder.[8]

  • Dissolve: Vortex vigorously. If necessary, briefly sonicate the solution in a water bath to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes how to dilute the DMSO stock into your final cell culture medium to minimize precipitation.

Methodology:

  • Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[1]

  • Calculate Dilution: Determine the volume of the 100 mM DMSO stock needed to achieve your desired final concentration.

    • Example: To make 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[1]

  • Perform Dilution:

    • Pipette the required volume of warmed media into a sterile tube.

    • While vortexing the media at a medium speed, add the calculated volume of the Efonidipine DMSO stock directly into the liquid (not onto the side of the tube).[1]

    • Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[1]

  • Application: Use the freshly prepared working solution immediately to treat your cells.

Efonidipine Signaling Pathway

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type voltage-gated calcium channels.[12][13][14][15] This dual blockade leads to its therapeutic effects.

G cluster_0 Efonidipine Mechanism of Action cluster_channels Voltage-Gated Ca2+ Channels cluster_effects Physiological Effects efonidipine Efonidipine L_type L-Type Ca2+ Channels (Vascular Smooth Muscle, Cardiac Myocytes) efonidipine->L_type Inhibits T_type T-Type Ca2+ Channels (Sinoatrial Node, Vascular Smooth Muscle) efonidipine->T_type Inhibits renal_protection Renal Protection efonidipine->renal_protection Other effects vasodilation Vasodilation (Arterial Relaxation) L_type->vasodilation dec_hr Decreased Heart Rate (Negative Chronotropy) T_type->dec_hr dec_bp Decreased Blood Pressure vasodilation->dec_bp dec_hr->dec_bp

Caption: Efonidipine's dual blockade of L-type and T-type calcium channels.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Efonidipine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Efonidipine (B1671133) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Efonidipine and why is its aqueous solubility a concern for animal studies?

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility (less than 10 µg/mL).[3][4] This poor water solubility is a significant hurdle in preclinical animal studies as it can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations and obtain reliable pharmacokinetic data.[2][3]

Q2: What are the common formulation strategies to enhance the oral bioavailability of Efonidipine in animal models?

Several formulation strategies have been developed to overcome the low aqueous solubility of Efonidipine and improve its oral bioavailability. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[5][6]

  • Nanosuspensions: Reducing the particle size of Efonidipine to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[3][7][8]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a nanoemulsion upon contact with aqueous fluids in the gastrointestinal tract, enhancing the solubilization of the drug.[3]

  • Co-crystals: Forming a crystalline structure of Efonidipine with a suitable co-former can alter its physicochemical properties, including solubility.[3]

  • Co-amorphous Systems: This approach involves creating a single-phase amorphous system of Efonidipine with a small molecule co-former to enhance solubility and stability.[3][9]

Q3: Which solvents are recommended for preparing Efonidipine stock solutions for in vivo studies?

Due to its low aqueous solubility, Efonidipine is typically dissolved in organic solvents to prepare stock solutions for formulation development. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent with a high solubilizing capacity for Efonidipine (approximately 100 mg/mL).[10][11] Other organic solvents like ethanol (B145695) and methanol (B129727) can also be used, though the solubility is generally lower.[4][10] For direct in vivo administration, these stock solutions are typically incorporated into a suitable vehicle to create a stable and biocompatible formulation. A common vehicle for animal studies is a mixture of DMSO, PEG300, Tween-80, and saline.[12]

Q4: What are some common issues encountered when preparing Efonidipine formulations for animal studies?

Researchers may face several challenges, including:

  • Precipitation of the drug: When a concentrated organic stock solution of Efonidipine is diluted into an aqueous vehicle, the drug may precipitate out of solution.

  • Physical instability of the formulation: Amorphous forms of Efonidipine in solid dispersions can be prone to recrystallization over time, which would negate the solubility advantage.

  • Inconsistent bioavailability: Even with advanced formulations, achieving consistent and predictable bioavailability in animal models can be challenging.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Problem: After oral administration of our Efonidipine formulation in rats, the plasma concentrations are very low and show high inter-animal variability.

Possible Cause Troubleshooting/Solution
Inadequate Solubilization The formulation is not effectively maintaining Efonidipine in a solubilized state in the gastrointestinal fluid.
Optimize Formulation: Consider switching to a different formulation strategy (e.g., from a simple suspension to a solid dispersion or SNEDDS). For solid dispersions, experiment with different polymers and drug-to-polymer ratios. For SNEDDS, screen different oils, surfactants, and co-surfactants.
Precipitation in the GI Tract The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids.
Incorporate Precipitation Inhibitors: For amorphous solid dispersions, polymers like HPMC-AS can help maintain a supersaturated state and prevent precipitation.
First-Pass Metabolism Efonidipine is metabolized in the liver, which can reduce the amount of active drug reaching systemic circulation.[1]
Consider Co-administration: In some research settings, co-administration with an inhibitor of relevant metabolic enzymes could be explored to understand the extent of first-pass metabolism, though this would not be a standard formulation approach.
Issue 2: Physical Instability of Amorphous Solid Dispersion

Problem: Our amorphous solid dispersion of Efonidipine shows signs of recrystallization during storage, confirmed by XRD analysis.

Possible Cause Troubleshooting/Solution
Hygroscopicity The polymer carrier may be absorbing moisture, which can act as a plasticizer and promote recrystallization.
Control Storage Conditions: Store the solid dispersion in a desiccator or under low humidity conditions.
Inappropriate Polymer Selection The chosen polymer may not have strong enough interactions with Efonidipine to stabilize the amorphous form.
Screen Different Polymers: Evaluate polymers with higher glass transition temperatures (Tg) and those known to form strong hydrogen bonds with the drug.
High Drug Loading A high drug-to-polymer ratio can increase the propensity for recrystallization.
Optimize Drug Loading: Prepare and evaluate solid dispersions with varying drug loads to find the optimal balance between drug content and physical stability.

Data Presentation

Table 1: Solubility of Efonidipine in Various Solvents

SolventSolubilityReference
Water< 10 µg/mL[3][4]
DMSO~100 mg/mL[10][11]
Ethanol~6 mg/mL[10][11]
0.1 N HCl49.02 ± 0.142 µg/mL[13]

Table 2: Enhancement of Efonidipine Bioavailability with Different Formulation Strategies in Animal Models

Formulation StrategyAnimal ModelKey ExcipientsFold Increase in AUC (Compared to Pure Drug)Reference
Amorphous Solid Dispersion (Solvent Evaporation)Wistar RatsParteck® SLC (mesoporous silica)1.41[4][5]
Amorphous Solid Dispersion (Microwave)Beagle DogsHPMC-AS, Urea8[2]
Nanosuspension (Wet-Milling)RatsF68, SDS, L-arginine2.2[7][8]
Co-crystalsWistar RatsMalonic acid, Tartaric acid2 - 2.5[8]

Experimental Protocols

Protocol 1: Preparation of Efonidipine Amorphous Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology described by Bharati et al.[4][5]

  • Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (B101781) and a suitable carrier (e.g., Parteck® SLC mesoporous silica) in a 1:1 weight ratio in methanol.

  • Solvent Evaporation: Use a rotary evaporator to remove the methanol under reduced pressure.

  • Drying: Further dry the resulting powder in a vacuum oven to remove any residual solvent.

  • Sizing: Sieve the dried solid dispersion to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous state of Efonidipine in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Evaluate the in vitro dissolution profile of the solid dispersion in a relevant buffer (e.g., phosphate (B84403) buffer pH 6.8).

Protocol 2: Preparation of Efonidipine Nanosuspension by Wet-Milling

This protocol is based on the methodology described by Huang et al.[7][8]

  • Suspension Preparation: Disperse Efonidipine hydrochloride in an aqueous solution containing a dispersing agent (e.g., F68) and a stabilizer (e.g., Sodium Dodecyl Sulfate - SDS). A pH adjusting agent like L-arginine can also be included.

  • Wet-Milling: Introduce the suspension into a wet-milling apparatus containing milling media (e.g., zirconium oxide beads).

  • Milling: Mill the suspension at a specified speed and duration to achieve the desired nanoparticle size.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Assess the in vitro dissolution rate of the nanosuspension and compare it to the unprocessed drug.

Visualizations

experimental_workflow_asd cluster_prep Solution Preparation cluster_process Processing cluster_char Characterization efonidipine Efonidipine HCl dissolve Dissolve efonidipine->dissolve carrier Polymer Carrier (e.g., Parteck SLC) carrier->dissolve solvent Methanol solvent->dissolve rotovap Rotary Evaporation dissolve->rotovap Solution vacuum Vacuum Drying rotovap->vacuum sieve Sieving vacuum->sieve asd_product Amorphous Solid Dispersion Powder sieve->asd_product Final Product dsc_xrd DSC / XRPD (Confirm Amorphous State) asd_product->dsc_xrd dissolution In Vitro Dissolution Testing asd_product->dissolution

Caption: Workflow for Amorphous Solid Dispersion Preparation.

experimental_workflow_nanosuspension cluster_prep Suspension Preparation cluster_process Processing cluster_char Characterization efonidipine Efonidipine HCl disperse Disperse efonidipine->disperse stabilizers Dispersing Agent (F68) Stabilizer (SDS) stabilizers->disperse aqueous Aqueous Vehicle aqueous->disperse wet_mill Wet-Milling disperse->wet_mill Suspension nanosuspension Nanosuspension wet_mill->nanosuspension Final Product dls DLS (Particle Size, Zeta Potential) nanosuspension->dls dissolution In Vitro Dissolution Testing nanosuspension->dissolution

Caption: Workflow for Nanosuspension Preparation.

signaling_pathway_bioavailability cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Enhancement cluster_outcome In Vivo Outcome asd Amorphous Solid Dispersion increase_solubility Increased Aqueous Solubility asd->increase_solubility increase_dissolution Increased Dissolution Rate asd->increase_dissolution nano Nanosuspension increase_surface_area Increased Surface Area nano->increase_surface_area snedds SNEDDS snedds->increase_solubility bioavailability Improved Oral Bioavailability increase_solubility->bioavailability increase_dissolution->bioavailability increase_surface_area->increase_dissolution

Caption: Strategies to Enhance Efonidipine Bioavailability.

References

Addressing crystal growth in Efonidipine nanosuspension formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Efonidipine (B1671133) nanosuspension formulations. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to crystal growth and formulation stability.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

Q1: What is the primary challenge in formulating Efonidipine?

Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high cellular permeability but suffers from very low aqueous solubility (less than 10 µg/mL).[4][5][6] This poor solubility is the main obstacle to achieving consistent and adequate bioavailability after oral administration.[3] Nanosuspension technology is a key strategy to overcome this by increasing the drug's surface area and, consequently, its dissolution velocity.[5][7]

Q2: Why is crystal growth a significant issue in Efonidipine nanosuspensions?

Nanosuspensions are thermodynamically unstable systems due to their high surface energy.[8][9] This high energy creates a driving force for particles to agglomerate or for crystal growth to occur in order to reduce the overall energy of the system.[9][10] The primary mechanism of crystal growth is Ostwald Ripening, where smaller particles dissolve and their molecules subsequently deposit onto the surface of larger particles.[11][12][13] This leads to an increase in the average particle size over time, which can negate the benefits of nanosizing and adversely affect the formulation's stability, dissolution profile, and bioavailability.[14]

Q3: What is Ostwald Ripening and how does it affect my formulation?

Ostwald Ripening is a thermodynamically-driven process where larger particles in a suspension grow at the expense of smaller ones.[13] According to the Ostwald-Freundlich equation, smaller particles have higher saturation solubility than larger ones.[14] This solubility difference creates a concentration gradient, causing drug molecules to diffuse from the vicinity of small particles to the surface of larger particles, leading to crystal growth.[12] If left uncontrolled, this phenomenon will lead to a significant increase in particle size, potential sedimentation, and a loss of the enhanced dissolution rate that is the primary goal of the nanosuspension.[14]

Troubleshooting Guide: Crystal Growth

This guide addresses specific issues you might encounter related to crystal growth during the development and storage of Efonidipine nanosuspensions.

Issue 1: A rapid increase in particle size is observed during storage, even at controlled room temperature.

  • Possible Cause 1: Inadequate Stabilizer Concentration. The stabilizer concentration may be too low to provide a complete coating on the surface of the drug nanocrystals.[15] This leaves surfaces exposed, allowing for aggregation and crystal growth.

    • Solution: Systematically increase the stabilizer concentration and monitor particle size and zeta potential over time. A combination of a polymeric steric stabilizer and an ionic surfactant can often provide robust stability.[8]

  • Possible Cause 2: Inappropriate Stabilizer Selection. The chosen stabilizer may not have a strong enough affinity for the Efonidipine crystal surface to form a protective barrier.[15]

    • Solution: Screen a variety of stabilizers, including non-ionic polymers (e.g., HPMC, PVP K-30), poloxamers (e.g., Pluronic® F68), and ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).[7][8] The combination of a steric stabilizer (like a polymer) and an electrostatic stabilizer (like an ionic surfactant) is often more effective than a single agent.[8]

  • Possible Cause 3: Ostwald Ripening. The aqueous solubility of Efonidipine, although low, is sufficient to allow for molecular transport from smaller to larger particles. This is exacerbated by temperature fluctuations.[13]

    • Solution 1: Incorporate a second, water-insoluble component that is miscible with Efonidipine in the solid state. This "Ostwald ripening inhibitor" can counterbalance the driving force for particle growth.[11][16]

    • Solution 2: Convert the liquid nanosuspension into a solid dosage form (e.g., through freeze-drying or spray-drying) to immobilize the particles and prevent molecular diffusion through the aqueous phase.[10]

Issue 2: The nanosuspension is stable initially, but shows crystal growth after temperature cycling or stress testing.

  • Possible Cause: Temperature-Dependent Solubility. The solubility of Efonidipine likely increases with temperature. During temperature cycling, even small increases can cause the smallest particles to dissolve, which then recrystallize onto larger particles as the temperature decreases.[13]

    • Solution: Select a stabilizer that provides a thick, robust steric barrier around the particles. High molecular weight polymers like HPMC can be particularly effective.[17][18] Also, avoid temperature extremes during both processing and storage.[13]

Issue 3: My lyophilized (freeze-dried) nanosuspension powder fails to redisperse to the original nanoparticle size.

  • Possible Cause: Insufficient Cryoprotectant or Irreversible Aggregation. During the freezing process, ice crystal formation can force nanoparticles together, leading to irreversible aggregation if a suitable cryoprotectant is not used.

    • Solution: Incorporate a cryoprotectant (e.g., trehalose, mannitol, or glucose) into the nanosuspension before lyophilization. The cryoprotectant forms an amorphous, glassy matrix that separates and protects the nanoparticles during freezing and drying.

Quantitative Data Summary

The following tables summarize key quantitative data from various Efonidipine formulation studies.

Table 1: Efonidipine Physicochemical Properties
PropertyValueReference(s)
BCS ClassificationClass II[2][3]
Aqueous Solubility< 10 µg/mL[4][6]
Log P5.44[1]
pKa (basic)2.33[4]
Molecular Weight631.7 g/mol (free base)[19]
Table 2: Pharmacokinetic Parameters of Efonidipine Formulations in Animal Models
Formulation StrategyKey ExcipientsAnimal ModelCmax Increase (vs. bulk drug)AUC Increase (vs. bulk drug)Reference(s)
Nanosuspension (Wet-Milling)F68, SDS, L-arginineRats~1.76-fold~2.2-fold[20]
Amorphous Solid DispersionParteck® SLC (Mesoporous Silica)Rats~2.10-fold~1.41-fold[4]

Experimental Protocols

Protocol 1: Preparation of Efonidipine Nanosuspension by Wet-Milling

This protocol is based on a method demonstrated to improve the oral bioavailability of Efonidipine hydrochloride (EFH).[7][20]

1. Preparation of Suspension:

  • Disperse Efonidipine hydrochloride (EFH) powder in an aqueous solution.

  • Add Poloxamer 188 (F68) as a dispersing agent and Sodium Dodecyl Sulfate (SDS) as an auxiliary stabilizer to the solution.[20]

  • Incorporate L-arginine to adjust the pH, which can influence stability.[20]

  • A typical starting ratio might be Drug:F68:SDS at 10:1:0.1 (w/w/w).

2. Wet-Milling (Top-Down Nanosizing):

  • Introduce the suspension into a high-energy media mill (e.g., a bead mill) containing milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a sufficient duration (e.g., 1-4 hours).

  • Monitor the particle size reduction periodically using Dynamic Light Scattering (DLS) until the desired particle size (e.g., < 300 nm) and a narrow Polydispersity Index (PDI) (< 0.3) are achieved.

3. Characterization:

  • Particle Size and Zeta Potential: Dilute an aliquot of the nanosuspension and measure the mean particle size, PDI, and zeta potential using a DLS instrument. A zeta potential of at least ±20-30 mV is desirable for good electrostatic stability.[8]

  • Dissolution Rate: Perform an in vitro dissolution study using a USP apparatus (e.g., paddle method) in a relevant medium (e.g., phosphate (B84403) buffer pH 6.8). Compare the dissolution profile of the nanosuspension to that of the un-milled bulk drug.

  • Solid-State Analysis: To confirm the drug remains crystalline after milling, separate the solid particles by centrifugation, dry them, and analyze using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[21]

Visualizations

Diagram 1: Troubleshooting Crystal Growth

G cluster_0 Problem Identification cluster_1 Primary Investigation cluster_2 Corrective Actions cluster_3 Outcome Problem Crystal Growth Observed (Increased Particle Size) CheckStabilizer Review Stabilizer System Problem->CheckStabilizer CheckStorage Evaluate Storage Conditions Problem->CheckStorage Action1 Optimize Stabilizer Concentration CheckStabilizer->Action1 Action2 Screen Alternative Stabilizers (e.g., HPMC) CheckStabilizer->Action2 Action3 Use Combination of Steric + Electrostatic Stabilizers CheckStabilizer->Action3 Action4 Control Temperature & Avoid Cycling CheckStorage->Action4 Action5 Add Ripening Inhibitor CheckStorage->Action5 Action6 Convert to Solid Form (Lyophilization) CheckStorage->Action6 Result Stable Nanosuspension Action1->Result Action2->Result Action3->Result Action4->Result Action5->Result Action6->Result

Caption: Troubleshooting workflow for addressing crystal growth.

Diagram 2: Experimental Workflow for Nanosuspension Preparation

G cluster_prep Formulation cluster_process Processing cluster_char Characterization A 1. Prepare Aqueous Stabilizer Solution B 2. Disperse Bulk Efonidipine API A->B Mix C 3. High-Energy Wet-Milling B->C Feed D 4. Particle Size & Zeta Potential (DLS) C->D Sample E 5. Dissolution Testing D->E Analyze F 6. Crystallinity (PXRD, DSC) E->F G 7. Stability Study (Storage) F->G

Caption: Workflow for nanosuspension preparation and characterization.

Diagram 3: Mechanism of Ostwald Ripening

G cluster_0 Initial State: Polydisperse Suspension cluster_1 Final State: Particle Growth S1 Small Particle T1 1. Small particles have higher surface energy and higher local solubility. T2 2. Drug molecules dissolve from small particles and diffuse through the medium. S1->T2 Dissolution S2 Small Particle L1 Large Particle L2 Larger Particle T2->L1 Diffusion & Deposition T3 3. Molecules deposit onto larger particles, which have lower surface energy.

References

How to avoid chiral inversion of Efonidipine during sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Efonidipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential analytical challenges, with a specific focus on maintaining the chiral integrity of Efonidipine during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when analyzing Efonidipine?

A1: The most significant stability issue for Efonidipine, as with other 1,4-dihydropyridine (B1200194) (DHP) compounds, is its sensitivity to light. Exposure to light, particularly UV radiation, can lead to photodegradation. The primary degradation pathway is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog, which is pharmacologically inactive. This degradation can lead to inaccurate quantification of the active compound.

Q2: Is chiral inversion a common problem during the analysis of Efonidipine?

A2: Based on validated analytical methods, chiral inversion of Efonidipine has not been observed during sample storage, preparation, and analysis when appropriate procedures are followed.[1][2] While chiral inversion can be a concern for some drug molecules, the stereocenter of Efonidipine appears to be stable under typical analytical conditions. However, extreme conditions should be avoided to minimize any potential risk.

Q3: What are the general factors that can influence the stability of chiral compounds during analysis?

A3: Several factors can potentially affect the stability of chiral compounds, including:

  • pH: Extreme acidic or basic conditions can catalyze degradation or epimerization.

  • Temperature: Elevated temperatures can increase the rate of degradation and potentially lower the energy barrier for inversion.

  • Light: As mentioned, light is a critical factor for dihydropyridines and can induce photochemical reactions.

  • Solvent: The choice of solvent can influence the stability of a compound.

Q4: How does photodegradation affect the chiral analysis of Efonidipine?

A4: While photodegradation does not directly cause chiral inversion, it reduces the concentration of the parent Efonidipine enantiomers. This can lead to an underestimation of the drug concentration in pharmacokinetic or other quantitative studies. Therefore, preventing photodegradation is crucial for accurate stereospecific analysis.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of total Efonidipine concentration (sum of both enantiomers) over time. Photodegradation due to light exposure.1. Protect samples from light at all stages: use amber vials for sample collection, storage, and in the autosampler. 2. Work under yellow light or cover lab glassware with aluminum foil during sample preparation. 3. Minimize the time samples are exposed to ambient light.
Inconsistent or poor chromatographic peak shapes for Efonidipine enantiomers. Inappropriate mobile phase or column temperature.1. Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile (B52724) and water.[1][2] 2. Control the column temperature. While temperature effects on chiral separation can be complex, maintaining a consistent and optimized temperature is key to reproducible chromatography.
Suspected chiral inversion (unexpected changes in enantiomeric ratio). While unlikely, could be due to extreme pH or temperature during sample processing.1. Ensure that the pH of the sample and any buffers used are within a neutral range. 2. Avoid exposing samples to high temperatures. If heating is necessary, perform validation studies to assess the impact on enantiomeric purity. 3. Re-evaluate the sample preparation procedure to eliminate harsh conditions.

Experimental Protocols

Protocol 1: Sample Handling and Storage to Prevent Photodegradation

This protocol outlines the essential steps to protect Efonidipine samples from light-induced degradation.

  • Sample Collection: Collect biological samples (e.g., plasma) in amber-colored tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil immediately after collection.

  • Sample Processing: Perform all sample preparation steps, such as centrifugation and extraction, under low-light conditions. The use of a yellow-light room is recommended. Minimize exposure to direct sunlight or harsh fluorescent lighting.

  • Extraction: For plasma samples, a liquid-liquid extraction (LLE) is a validated method.[1][2] All glassware used during the extraction should be amber or wrapped in foil.

  • Storage:

    • Store stock solutions of Efonidipine in a refrigerator or freezer in amber glass vials.

    • Store processed samples in amber autosampler vials. If samples are to be stored before analysis, they should be kept at or below -20°C and protected from light.

  • Analysis: Use an autosampler with a covered tray to protect samples from light while they are awaiting injection.

Protocol 2: Chiral HPLC-MS/MS Analysis of Efonidipine

This protocol is based on a validated method that has been shown to successfully separate Efonidipine enantiomers without chiral inversion.[1][2]

  • Chromatographic System: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chiral Column: CHIRALPAK® ID column.[1][2]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v).[1][2] The optimal ratio may require minor adjustments based on the specific system and column.

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, at 30°C. Consistency is key for reproducible retention times and separation.

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Example Transition for Efonidipine: m/z 632.3 → 91.1.[1][2]

    • An internal standard, such as cilnidipine (B1669028) (m/z 493.3 → 117.2), can be used for quantification.[1][2]

  • Injection Volume: Typically 5-10 µL.

  • Run Time: Adjust the run time to allow for the elution of both enantiomers and the internal standard with adequate resolution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (Low Light) cluster_analysis LC-MS/MS Analysis SampleCollection 1. Sample Collection (Amber Tubes) LLE 2. Liquid-Liquid Extraction SampleCollection->LLE Evaporation 3. Evaporation of Solvent LLE->Evaporation Reconstitution 4. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 5. Injection into LC-MS/MS Reconstitution->Injection Separation 6. Chiral Separation (CHIRALPAK® ID Column) Injection->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for Efonidipine enantioselective analysis.

Troubleshooting_Logic cluster_causes_peak Potential Causes for Peak Area Issues cluster_causes_ratio Potential Causes for Ratio Change Start Problem Observed PeakArea Inaccurate Peak Areas / Concentration Loss Start->PeakArea EnantioRatio Change in Enantiomeric Ratio Start->EnantioRatio Photodegradation Photodegradation PeakArea->Photodegradation Instrumental Instrumental Drift PeakArea->Instrumental Inversion Chiral Inversion (Unlikely) EnantioRatio->Inversion Integration Poor Peak Integration EnantioRatio->Integration Solution_Light Protect from Light Photodegradation->Solution_Light Solution_Method Optimize Chromatography & Integration Instrumental->Solution_Method Solution_Temp Control Temperature & pH Inversion->Solution_Temp Integration->Solution_Method

Caption: Troubleshooting logic for Efonidipine analysis.

References

Best practices for long-term storage of (+)-Efonidipine powder and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (+)-Efonidipine powder and stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (+)-Efonidipine powder?

A1: For long-term stability, (+)-Efonidipine powder should be stored under specific temperature conditions.[1][2][3] The recommended storage guidelines are summarized in the table below. It is crucial to store the powder in a tightly sealed container to protect it from moisture.[4][5]

Q2: How should I prepare stock solutions of (+)-Efonidipine?

A2: (+)-Efonidipine is poorly soluble in aqueous solutions but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[6][7] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[6] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[8] For some applications, ultrasonic assistance may be necessary to achieve complete dissolution at higher concentrations.[1]

Q3: What are the best practices for storing (+)-Efonidipine stock solutions?

A3: To ensure the stability and integrity of your (+)-Efonidipine stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored at low temperatures in tightly sealed, light-protected containers.[6]

Q4: For how long can I store (+)-Efonidipine stock solutions?

A4: The stability of (+)-Efonidipine stock solutions is dependent on the storage temperature. Storing at -80°C allows for a longer storage period compared to -20°C.[1][4]

Data Presentation: Storage Conditions

Table 1: Recommended Storage Conditions for (+)-Efonidipine Powder

ConditionTemperatureDurationAdditional Notes
Long-term-20°C3 years[1]Store in a dry, dark place.[2]
Short-term4°C2 years[1]Keep tightly sealed.[9]

Table 2: Recommended Storage Conditions for (+)-Efonidipine Stock Solutions

SolventStorage TemperatureDurationAdditional Notes
DMSO-80°C6 months[1][4]Aliquot to avoid freeze-thaw cycles.[4]
DMSO-20°C1 month[1][4]Protect from moisture.[4]

Troubleshooting Guide

Issue 1: My (+)-Efonidipine powder won't dissolve in my aqueous buffer.

  • Cause: (+)-Efonidipine is a lipophilic compound with very low aqueous solubility.[6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[10]

  • Solution: Do not attempt to dissolve (+)-Efonidipine powder directly in aqueous buffers. First, prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[6] This stock solution can then be serially diluted into your aqueous experimental medium.

Issue 2: My (+)-Efonidipine stock solution precipitated when I added it to my cell culture medium.

  • Cause: This is a common issue that occurs when the final concentration of (+)-Efonidipine in the aqueous medium exceeds its solubility limit, even if it was fully dissolved in the DMSO stock.[6]

  • Solution:

    • Reduce the final concentration: Ensure your final working concentration is below the aqueous solubility limit of (+)-Efonidipine.

    • Optimize the dilution process: While vortexing your cell culture medium, add the DMSO stock solution dropwise to facilitate rapid mixing and dispersion.

    • Maintain a low DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]

Issue 3: I am concerned about the stability of my (+)-Efonidipine during my experiment.

  • Cause: (+)-Efonidipine can degrade under certain conditions. Studies have shown that it is susceptible to degradation in alkaline and photolytic conditions.[11][12][13] It is relatively stable under acidic, oxidative, and thermal stress.[11][12]

  • Solution:

    • pH control: Avoid highly alkaline conditions in your experimental setup.

    • Light protection: Protect your solutions from direct light exposure by using amber vials or covering your containers with foil.

    • Freshly prepare working solutions: For in vivo experiments and other sensitive applications, it is recommended to prepare the working solution fresh on the day of use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (+)-Efonidipine in DMSO

  • Materials:

    • (+)-Efonidipine powder (Molecular Weight: ~631.67 g/mol )

    • Anhydrous, high-quality DMSO

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance and weighing paper

  • Procedure:

    • Weigh out 6.32 mg of (+)-Efonidipine powder.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a bath sonicator for brief intervals.

    • Aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]

Protocol 2: Stability Assessment of (+)-Efonidipine by HPLC

This protocol provides a general framework for assessing the stability of (+)-Efonidipine under various stress conditions.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]

    • (+)-Efonidipine stock solution

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Photostability chamber

  • Chromatographic Conditions (Example): [14]

    • Mobile Phase: Methanol:Water (50:50 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Procedure for Forced Degradation Studies:

    • Acid Hydrolysis: Mix the (+)-Efonidipine stock solution with 1 M HCl and incubate.

    • Base Hydrolysis: Mix the (+)-Efonidipine stock solution with 0.5 M NaOH and incubate.

    • Oxidative Degradation: Mix the (+)-Efonidipine stock solution with 30% H₂O₂ and incubate.[15]

    • Thermal Degradation: Incubate the (+)-Efonidipine stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the (+)-Efonidipine stock solution to UV and visible light in a photostability chamber.[15]

    • At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

    • Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent (+)-Efonidipine.

Visualizations

Signaling_Pathway Efonidipine (B1671133) Efonidipine L_type L-type Ca2+ Channel Efonidipine->L_type blocks T_type T-type Ca2+ Channel Efonidipine->T_type blocks Vasodilation Vasodilation L_type->Vasodilation leads to Reduced_Automaticity Reduced Heart Automaticity T_type->Reduced_Automaticity leads to

Caption: Mechanism of action of (+)-Efonidipine.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder (+)-Efonidipine Powder Vortex Vortex / Sonicate Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock High-Concentration Stock Solution Vortex->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot Dilute Dilute Stock into Medium (while vortexing) Aliquot->Dilute Medium Aqueous Medium (e.g., Cell Culture Media) Medium->Dilute Working Final Working Solution (Use Immediately) Dilute->Working

Caption: Workflow for preparing (+)-Efonidipine solutions.

References

Optimizing mobile phase for chiral separation of Efonidipine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of Efonidipine (B1671133) enantiomers. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common chiral stationary phase (CSP) for separating Efonidipine enantiomers?

A common and effective chiral stationary phase for the separation of Efonidipine enantiomers is a polysaccharide-based column, specifically the CHIRALPAK® ID column.[1] This type of column has been shown to provide good chiral recognition for Efonidipine.

Q2: What is a good starting mobile phase for the chiral separation of Efonidipine?

A recommended starting point for the isocratic chiral separation of Efonidipine on a CHIRALPAK® ID column is a mobile phase consisting of acetonitrile (B52724) and water in a 60:40 (v/v) ratio.[1] This composition has been successfully used in LC-MS/MS methods for the stereospecific determination of Efonidipine in human plasma.[1]

Q3: How can I improve poor resolution between the Efonidipine enantiomers?

Poor resolution can be addressed by systematically optimizing the mobile phase composition. This includes adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol (B129727), ethanol) to the aqueous or alkane component. Additionally, evaluating different organic modifiers can have a significant impact on selectivity. Temperature is another critical parameter; lowering the temperature often enhances chiral recognition and improves resolution.[2]

Q4: What causes peak tailing in the chromatogram and how can it be fixed?

Peak tailing is often due to secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase pH.[2] For basic compounds like Efonidipine, adding a basic modifier such as diethylamine (B46881) (DEA) to the mobile phase can help reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[2][3] Diluting the sample can address column overload.[2]

Q5: What are "ghost peaks" and how can I avoid them?

Ghost peaks are unexpected peaks that can appear in a chromatogram, often arising from impurities in the mobile phase, contaminated sample solvent, or carryover from the autosampler.[2] To prevent ghost peaks, always use high-purity HPLC-grade solvents, prepare fresh mobile phase daily, and ensure a thorough needle wash with a strong solvent is part of the analytical method.[2]

Mobile Phase Optimization Guide

The selection and optimization of the mobile phase are critical for achieving a successful chiral separation of Efonidipine enantiomers. The following tables provide a summary of potential mobile phase compositions for a CHIRALPAK® ID column.

Table 1: Normal Phase Mobile Phase Screening

Primary Solvent SystemTypical Starting Ratio (v/v)Optimization Range (v/v)Notes
Alkane / 2-Propanol80:2099:1 to 50:50A good starting point for many chiral separations.
Alkane / Ethanol (B145695)80:2099:1 to 50:50Ethanol can offer different selectivity compared to 2-propanol.
Alkane / THF70:3095:5 to 0:100THF is a stronger eluting solvent; adding an alkane can modulate retention.[4][5]
Alkane / DCM / Ethanol50:50:285:15:0 to 0:80:20For strongly retained compounds, the proportion of DCM and ethanol can be increased.[4][5]
Pure Solvents100%-Toluene, MtBE, and chlorinated solvents can be used in their pure form.[4][5]

Alkane can be n-Hexane, iso-Hexane, or n-Heptane.

Table 2: Reversed-Phase Mobile Phase Screening

Organic ModifierAqueous ComponentTypical Starting Ratio (v/v)Optimization Range (v/v)
AcetonitrileWater60:4080:20 to 20:80
AcetonitrileAqueous Buffer (e.g., Ammonium Bicarbonate)60:4080:20 to 20:80
MethanolWater70:3090:10 to 30:70
MethanolAqueous Buffer (e.g., Ammonium Bicarbonate)70:3090:10 to 30:70

Table 3: Mobile Phase Additives for Improved Peak Shape and Resolution

Analyte TypeAdditiveTypical ConcentrationPurpose
Basic (like Efonidipine)Diethylamine (DEA), Butylamine, Ethanolamine0.1% (not to exceed 0.5%)Reduces peak tailing by minimizing interactions with acidic silanol sites on the stationary phase.[2][3]
AcidicTrifluoroacetic Acid (TFA), Acetic Acid, Formic Acid0.1% (not to exceed 0.5%)Suppresses ionization of acidic analytes to improve retention and peak shape.

Troubleshooting Guide

Table 4: Common Problems and Solutions in Chiral Separation of Efonidipine

SymptomPotential CauseRecommended Action
Poor or No Resolution Inappropriate mobile phase composition.Systematically vary the organic modifier percentage. Try different organic modifiers (e.g., switch from methanol to acetonitrile or ethanol).
Sub-optimal temperature.Optimize column temperature. Lower temperatures often improve chiral selectivity.[2]
Unsuitable chiral stationary phase.If extensive mobile phase optimization fails, consider screening other types of chiral columns.
Peak Tailing Secondary interactions with the stationary phase.For the basic Efonidipine molecule, add a basic modifier like 0.1% DEA to the mobile phase.[2][3]
Column overload.Dilute the sample and re-inject.[2]
Column contamination or degradation.Wash the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.[2]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.This is a catastrophic failure, often due to exceeding pressure or pH limits. The column will need to be replaced.[6]
Ghost Peaks Contaminated mobile phase or sample solvent.Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[2]
Autosampler carryover.Optimize the needle wash procedure with a solvent that effectively dissolves Efonidipine.[2]
Fluctuating Retention Times Inconsistent mobile phase composition.If using online mixing, ensure the pump is functioning correctly. Manually prepare the mobile phase to confirm.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Experimental Protocols

Detailed Protocol for Chiral HPLC-UV Method Development

This protocol outlines a systematic approach to developing a chiral separation method for Efonidipine enantiomers using a CHIRALPAK® ID column and UV detection.

  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants from previous analyses.

    • Purge all solvent lines with the initial mobile phase.

  • Column Installation and Equilibration:

    • Install the CHIRALPAK® ID (e.g., 4.6 x 250 mm, 5 µm) column.

    • Equilibrate the column with the starting mobile phase (e.g., Acetonitrile/Water 60:40 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic Efonidipine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for Efonidipine (e.g., 254 nm).

  • Method Optimization:

    • Mobile Phase Ratio: Adjust the ratio of acetonitrile to water in 5-10% increments to improve resolution and optimize retention times.

    • Organic Modifier: If resolution is insufficient, substitute acetonitrile with other organic modifiers such as methanol or ethanol and repeat the optimization of the mobile phase ratio.

    • Additives: If peak tailing is observed, add 0.1% DEA to the mobile phase.

    • Temperature: Evaluate the effect of temperature on the separation by testing at 15 °C, 25 °C, and 35 °C.

    • Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to balance analysis time and resolution.

  • System Suitability:

    • Once satisfactory separation is achieved, perform at least five replicate injections of the working standard.

    • Calculate the resolution (Rs > 1.5), tailing factor (Tf ≤ 1.5), and repeatability of retention times and peak areas (%RSD < 2%).

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Prepare Racemic Efonidipine Standard initial_conditions Inject on CHIRALPAK® ID with Acetonitrile/Water (60:40) start->initial_conditions check_resolution Resolution > 1.5? initial_conditions->check_resolution optimize_ratio Adjust Acetonitrile/Water Ratio check_resolution->optimize_ratio No check_peak_shape Peak Tailing? check_resolution->check_peak_shape Yes check_resolution2 Resolution > 1.5? optimize_ratio->check_resolution2 change_modifier Change Organic Modifier (e.g., Methanol, Ethanol) check_resolution2->change_modifier No check_resolution2->check_peak_shape Yes check_resolution3 Resolution > 1.5? change_modifier->check_resolution3 optimize_temp Optimize Temperature (e.g., 15-35 °C) check_resolution3->optimize_temp No check_resolution3->check_peak_shape Yes optimize_temp->check_peak_shape add_additive Add Basic Additive (e.g., 0.1% DEA) check_peak_shape->add_additive Yes final_method Final Optimized Method check_peak_shape->final_method No add_additive->final_method

Caption: Workflow for mobile phase optimization in chiral separation.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution, Tailing) is_resolution Poor Resolution? start->is_resolution is_tailing Peak Tailing? is_resolution->is_tailing No mod_mobile_phase Modify Mobile Phase (Ratio, Solvent) is_resolution->mod_mobile_phase Yes is_ghost_peak Ghost Peaks? is_tailing->is_ghost_peak No check_overload Check for Overload (Dilute Sample) is_tailing->check_overload Yes check_solvents Check Solvent Purity & Freshness is_ghost_peak->check_solvents Yes solution Problem Resolved is_ghost_peak->solution No mod_temp Adjust Temperature mod_mobile_phase->mod_temp mod_temp->solution add_additive Add Basic Additive (DEA) check_overload->add_additive check_column Check Column Health add_additive->check_column check_column->solution check_carryover Check Autosampler Carryover check_solvents->check_carryover check_carryover->solution

Caption: Decision tree for troubleshooting common chiral HPLC issues.

References

Technical Support Center: Strategies to Enhance the Dissolution Rate of Efonidipine for In Vitro Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro release studies of Efonidipine (B1671133).

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the dissolution rate of Efonidipine crucial for in vitro studies?

Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a significant factor limiting its oral bioavailability, leading to variable and insufficient absorption.[2] For in vitro release studies to be meaningful and predictive of in vivo performance, it is essential to develop formulations that enhance its dissolution rate.

Q2: What are the primary strategies to improve the dissolution rate of Efonidipine?

Several formulation strategies have been successfully employed to enhance the dissolution rate of Efonidipine. The most common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[1][3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[5][6]

  • Inclusion Complexes: Encapsulating Efonidipine molecules within cyclodextrins or nanosponges can enhance its solubility.[7][8]

  • Co-amorphous Systems: Creating a single-phase amorphous system of Efonidipine with a small molecule co-former can also improve its dissolution characteristics.[3]

Q3: What are common carriers and co-formers used for Efonidipine formulations?

Commonly used excipients for Efonidipine formulations include:

Q4: What dissolution media are typically used for in vitro release studies of Efonidipine?

Standard dissolution media for Efonidipine in vitro release studies include distilled water, phosphate (B84403) buffer (pH 6.8), and 0.1 N HCl.[7][12] The selection of the medium should be justified based on the physiological relevance and the specific formulation being tested.[13]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of Efonidipine in Solid Dispersion Formulation
Possible Causes Solutions & Recommendations
Incomplete Amorphization Confirm the amorphous state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[2] Increase the drug-to-carrier ratio or select a polymer that better inhibits crystallization.[14]
Inappropriate Carrier Selection Screen for carriers with better solubilizing capacity for Efonidipine, such as HPMC-AS or mesoporous silica.[14]
High Particle Size of Solid Dispersion Employ particle size reduction techniques like milling or sieving to increase the surface area available for dissolution.[14]
Formation of a Viscous Gel Layer The polymer carrier may form a gel layer that hinders drug release. Use a lower concentration of a high-viscosity polymer or blend it with a more soluble carrier.[14]
Issue 2: Physical Instability (Recrystallization) of Amorphous Solid Dispersion (ASD) During Storage
Possible Causes Solutions & Recommendations
High Drug Loading A high concentration of Efonidipine in the dispersion increases the likelihood of recrystallization. Optimize the drug loading by evaluating different drug-to-polymer ratios to find the highest stable concentration.[2]
Hygroscopicity Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating recrystallization. Store the ASD under low humidity conditions or co-formulate with excipients that have a low affinity for water.[2]
Low Glass Transition Temperature (Tg) A low Tg of the polymer carrier can lead to instability. Select a polymer with a high Tg to reduce molecular mobility.[14]
Issue 3: Variability in Dissolution Profiles of Efonidipine Nanosuspensions
Possible Causes Solutions & Recommendations
Particle Size Aggregation Over time, nanoparticles may aggregate, leading to a decrease in surface area and dissolution rate. Ensure adequate stabilizer concentration and consider using a combination of stabilizers.[5]
Crystal Growth (Ostwald Ripening) Smaller particles may dissolve and redeposit onto larger particles. Incorporate a crystal growth inhibitor, such as a suitable polymer, that can adsorb to the crystal surface and inhibit growth.[2]
Inconsistent Milling Process Variations in milling time, speed, or bead size can lead to batch-to-batch variability. Standardize and validate the wet-milling process parameters.

Quantitative Data Summary

The following tables summarize the reported improvements in solubility and dissolution for various Efonidipine formulations.

Table 1: Enhancement of Efonidipine Solubility and Dissolution with Different Formulation Strategies

Formulation StrategyKey ExcipientsFold Increase in Solubility/DissolutionReference
Amorphous Solid Dispersion Parteck® SLC mesoporous silica (1:1 ratio)5-fold in distilled water, 4-fold in phosphate buffer (pH 6.8)[1]
Amorphous Solid Dispersion HPMC-AS and Urea8-fold improvement in absorption in beagle dogs[9]
Nanosuspension F68, SDS, L-arginine2.2-fold greater AUC in rats[5]
Inclusion Complex Nanosponges (spray-dried)18-fold increase in distilled water[7]
Co-amorphous System Benzoic AcidSignificantly higher dissolution rates compared to pure drug[3]

Experimental Protocols

Protocol 1: Preparation of Efonidipine Nanosuspension by Wet-Milling

This protocol is adapted from the work of Song et al.[2][5]

  • Preparation of Suspension: Disperse Efonidipine hydrochloride (EFH) in an aqueous solution containing F68 as a dispersing agent and Sodium Dodecyl Sulfate (SDS) as an auxiliary stabilizer.

  • pH Adjustment: Add L-arginine to the suspension to adjust the pH.

  • Wet-Milling: Introduce the suspension into a wet-milling apparatus containing milling media (e.g., zirconium oxide beads).

  • Milling Process: Mill the suspension at a specified speed and for a sufficient duration to achieve the desired particle size.

  • Characterization: Measure the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering. Evaluate the in vitro dissolution rate of the nanosuspension compared to the bulk drug.

Protocol 2: Preparation of Efonidipine Amorphous Solid Dispersion by Solvent Evaporation

This protocol is adapted from the work of Bharati et al.[1][2]

  • Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (B101781) (EFE) and a carrier such as Parteck® SLC mesoporous silica in a suitable organic solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying and Sieving: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Sieve the dried solid dispersion to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Assess the in vitro dissolution profile.

Protocol 3: Preparation of Efonidipine Inclusion Complex by Spray Drying

This protocol is based on the study by Rao et al.[7]

  • Complex Formation: Prepare a solution containing Efonidipine and the complexing agent (e.g., β-cyclodextrin or nanosponges) in a suitable solvent.

  • Spray Drying: Introduce the solution into a spray dryer with optimized process parameters (e.g., inlet temperature, feed rate, and atomization pressure).

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Characterize the resulting inclusion complexes for drug content, particle size, and morphology (e.g., using Scanning Electron Microscopy). Confirm the complex formation and amorphization of the drug using DSC and XRPD.

  • Dissolution Study: Perform in vitro dissolution studies to compare the release profile of the spray-dried complexes with the pure drug and complexes prepared by other methods like kneading.

Visualizations

experimental_workflow_nanosuspension cluster_prep Suspension Preparation cluster_milling Milling Process cluster_char Characterization A Disperse EFH in Aqueous Solution B Add F68 (Dispersing Agent) & SDS (Stabilizer) A->B C Adjust pH with L-arginine B->C D Introduce Suspension into Wet-Miller C->D Transfer to Miller E Mill at a Specified Speed & Time D->E F Measure Particle Size & Zeta Potential (DLS) E->F Collect Nanosuspension G Evaluate In Vitro Dissolution Rate F->G

Experimental workflow for preparing Efonidipine nanosuspension.

troubleshooting_dissolution cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Efonidipine Dissolution During In Vitro Study cause1 Poor Formulation Strategy start->cause1 cause2 Suboptimal Process Parameters start->cause2 cause3 Inadequate Dissolution Methodology start->cause3 sol1 Re-evaluate Formulation: - Amorphous Solid Dispersion - Nanosuspension - Inclusion Complex cause1->sol1 sol2 Optimize Process: - Milling/Evaporation Time - Temperature - Excipient Ratios cause2->sol2 sol3 Refine Dissolution Method: - Adjust pH of Media - Add Surfactants - Ensure Sink Conditions cause3->sol3 end Enhanced Dissolution Profile Achieved sol1->end sol2->end sol3->end

Logical workflow for troubleshooting low Efonidipine dissolution.

References

Minimizing reflex tachycardia in animal models treated with dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyridine (B1217469) calcium channel blockers in animal models. The focus is on minimizing the common side effect of reflex tachycardia.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant reflex tachycardia in our rat model after administering nifedipine (B1678770). What is the underlying mechanism?

A1: Dihydropyridines, like nifedipine, are potent vasodilators that act by blocking L-type calcium channels in vascular smooth muscle.[1][2] This vasodilation leads to a rapid decrease in peripheral vascular resistance and, consequently, a drop in arterial blood pressure.[1][3] This drop in blood pressure is sensed by baroreceptors in the aortic arch and carotid sinuses.[4] In response, the baroreceptor reflex is activated, leading to a compensatory increase in sympathetic nervous system activity and a decrease in parasympathetic activity.[3][4] This results in an increased heart rate, known as reflex tachycardia.[1][3]

Q2: How can we minimize or prevent this reflex tachycardia in our experiments?

A2: There are several effective strategies to mitigate dihydropyridine-induced reflex tachycardia:

  • Co-administration with a Beta-Blocker: This is the most common and effective method. Beta-blockers, such as propranolol (B1214883) or atenolol, counteract the increased sympathetic stimulation of the heart, thereby preventing the tachycardic response.[5][6][7]

  • Use of a Slower-Acting Dihydropyridine or Formulation: Rapid-onset, short-acting dihydropyridines are more likely to induce a strong reflex tachycardia.[3] Using a long-acting formulation (e.g., nifedipine GITS) or a dihydropyridine with a slower onset of action can lead to a more gradual decrease in blood pressure, allowing the baroreflex to adapt with less of a tachycardic response.[3]

  • Choice of Dihydropyridine: Different dihydropyridines have varying propensities to cause reflex tachycardia. For instance, isradipine (B148454) has been suggested to cause less reflex tachycardia than nifedipine due to a potential minor depressant effect on the sinoatrial node.[8] Cilnidipine, an L/N-type calcium channel blocker, has also been shown to suppress reflex tachycardia.[9]

  • Anesthesia Considerations: The choice of anesthetic can significantly impact cardiovascular reflexes. Some anesthetics, like pentobarbital (B6593769) and urethane, can attenuate the tachycardia response to hypotension.[10][11] Conversely, anesthesia can also mask or alter the true hemodynamic effects of the drug. Whenever possible, studies in conscious, freely moving animals are preferred to eliminate the confounding effects of anesthesia.[10]

Q3: We are using a conscious, freely moving rat model. What are the recommended dosages for nifedipine and a co-administered beta-blocker like propranolol?

A3: Dosages can vary depending on the specific experimental goals and the strain of the animal. However, based on published studies, here are some starting points for oral administration in rats:

  • Nifedipine: Doses can range from 1.5 mg/kg to 50 mg/kg.[12][13] For initial studies, a lower dose is recommended to assess the response.

  • Propranolol: A common oral dose for co-administration is in the range of 1.5 mg/kg to 15 mg/kg.[12]

It is crucial to conduct pilot studies to determine the optimal doses for your specific animal model and experimental conditions to achieve the desired blood pressure reduction without significant tachycardia.

Q4: Our protocol requires intravenous administration. How does this affect the likelihood of reflex tachycardia?

A4: Intravenous (IV) administration of dihydropyridines typically leads to a more rapid and pronounced drop in blood pressure compared to oral administration. This abrupt change is more likely to trigger a strong baroreflex response and significant reflex tachycardia. Therefore, when administering dihydropyridines intravenously, it is highly recommended to:

  • Infuse the drug slowly: A slow infusion will result in a more gradual decrease in blood pressure.

  • Co-administer a beta-blocker: This is especially critical with IV administration to control the heart rate. A common IV dose for propranolol in dogs is 2 mg/kg.[5]

Q5: We are considering switching from nifedipine to another dihydropyridine to reduce reflex tachycardia. What are some alternatives and their characteristics?

A5: Several dihydropyridines have been developed with a lower incidence of reflex tachycardia compared to nifedipine:

  • Isradipine: It is highly selective for vascular smooth muscle with minimal negative inotropic effects and may have a minor depressant effect on the sinoatrial node, which helps in reducing reflex tachycardia.[8]

  • Felodipine (B1672334): Extended-release formulations of felodipine have been shown to effectively lower blood pressure with minimal effects on heart rate.[3][14] However, it can still elevate plasma catecholamines.[3]

  • Amlodipine (B1666008) and Azelnidipine: In clinical studies, both have been shown to lower blood pressure with only small changes in heart rate.[3][15]

  • Cilnidipine: As an L/N-type calcium channel blocker, it has been shown to suppress reflex tachycardia induced by its antihypertensive action in vivo.[9]

The choice of agent will depend on the specific requirements of your study, including the desired duration of action and the animal model being used.

Quantitative Data Summary

Table 1: Dihydropyridine and Beta-Blocker Dosages in Animal Models

DrugAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
NifedipineRatOral1.5 mg/kg - 50 mg/kgDose-dependent decrease in blood pressure.[12][13]
NifedipineDogIV Infusion1.0 - 25.0 µg/kg/minProduced the greatest reflex tachycardia among the tested calcium channel blockers.[5]
FelodipineRabbitIV10, 30, and 100 nmol/kgDose-dependent decrease in blood pressure accompanied by tachycardia.[16]
FelodipineRatOral0.1 - 1.0 mg/kgDose-dependent antihypertensive effect with no significant heart rate increase up to 1 mg/kg.[17]
IsradipineHuman (Clinical Study)IV Infusion0.4 mgLess cardiodepressant than nifedipine.[18]
NisoldipineDogIV Infusion1.0 - 25.0 µg/kg/minMore effective in reducing arterial pressure than nifedipine.[5]
PropranololRatOral1.5 mg/kg - 15 mg/kgCo-administered to study pharmacokinetic interactions with dihydropyridines.[12]
PropranololDogIV2 mg/kgAttenuated the reflex increase in heart rate produced by all vasodilators studied.[5]

Experimental Protocols

Protocol 1: Co-administration of a Dihydropyridine and a Beta-Blocker in Conscious Rats

Objective: To evaluate the effect of a dihydropyridine on blood pressure while minimizing reflex tachycardia.

Materials:

  • Dihydropyridine (e.g., Nifedipine)

  • Beta-blocker (e.g., Propranolol)

  • Vehicle for drug dissolution (e.g., PEG 400, saline)

  • Oral gavage needles

  • Animal restraining device (if necessary)

  • Blood pressure and heart rate monitoring system (e.g., tail-cuff or telemetry)

Procedure:

  • Acclimatize animals to the experimental setup and handling for several days prior to the experiment to minimize stress-induced cardiovascular changes.

  • Prepare fresh solutions of the dihydropyridine and beta-blocker in the appropriate vehicle on the day of the experiment.

  • Record baseline blood pressure and heart rate for a stable period (e.g., 30 minutes).

  • Administer the beta-blocker (e.g., propranolol, 15 mg/kg) via oral gavage.

  • After a suitable pre-treatment period (e.g., 30-60 minutes, to allow for absorption of the beta-blocker), administer the dihydropyridine (e.g., nifedipine, 15 mg/kg) via oral gavage.

  • Continuously monitor and record blood pressure and heart rate for the desired duration of the experiment (e.g., 2-4 hours).

  • A control group receiving only the dihydropyridine and a vehicle control group should be included for comparison.

  • Analyze the data by comparing the changes in blood pressure and heart rate from baseline across the different treatment groups.

Protocol 2: Assessment of Baroreflex Sensitivity (BRS) using the Sequence Method

Objective: To quantify the baroreflex response to spontaneous changes in blood pressure.

Materials:

  • Conscious, freely moving animal model (e.g., mouse or rat) instrumented with a telemetric device for continuous blood pressure and ECG/heart rate recording.[4]

  • Data acquisition and analysis software capable of performing sequence analysis.

Procedure:

  • Record continuous, high-fidelity arterial blood pressure and heart rate (or R-R interval from ECG) from the conscious, unrestrained animal in its home cage to minimize stress.

  • The data is then analyzed offline using specialized software.

  • The software screens the beat-to-beat data for sequences of three or more consecutive heartbeats where systolic blood pressure progressively increases and is followed by a progressive lengthening of the R-R interval (reflex bradycardia), or where systolic blood pressure progressively decreases and is followed by a progressive shortening of the R-R interval (reflex tachycardia).[4]

  • For each identified sequence, a linear regression is performed between the systolic blood pressure and the corresponding R-R interval values.

  • Only sequences with a high correlation coefficient (e.g., r > 0.85) are accepted.

  • The slope of the regression line for each sequence represents the baroreflex sensitivity (in ms/mmHg ).

  • The BRS for the animal is calculated as the average of the slopes from all accepted sequences.[19]

Visualizations

Dihydropyridine_Action_and_Reflex_Tachycardia DHP Dihydropyridine (e.g., Nifedipine) Ca_Channel L-type Ca2+ Channels DHP->Ca_Channel Blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Relaxation Blood_Pressure Decreased Arterial Blood Pressure Vasodilation->Blood_Pressure Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Blood_Pressure->Baroreceptors Sensed by CNS Central Nervous System Baroreceptors->CNS Signals Sympathetic_Outflow Increased Sympathetic Outflow CNS->Sympathetic_Outflow Heart Heart Sympathetic_Outflow->Heart Stimulates (β1 Receptors) Tachycardia Reflex Tachycardia (Increased Heart Rate) Heart->Tachycardia Beta_Blocker Beta-Blocker (e.g., Propranolol) Beta_Blocker->Heart Blocks β1 Receptors Experimental_Workflow_Minimizing_Tachycardia cluster_preparation Preparation cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization & Baseline Measurement Group_A Group A: Dihydropyridine Only Group_B Group B: Beta-Blocker + Dihydropyridine Group_C Group C: Vehicle Control Data_Collection Continuous BP & Heart Rate Monitoring Group_A->Data_Collection Group_B->Data_Collection Group_C->Data_Collection Data_Analysis Data Analysis: Compare ΔBP and ΔHR Data_Collection->Data_Analysis Conclusion Conclusion: Efficacy of Beta-Blocker in Preventing Tachycardia Data_Analysis->Conclusion

References

Selecting appropriate co-formers for stable Efonidipine co-amorphous systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate co-formers for stable Efonidipine (B1671133) co-amorphous systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful formulation development.

Frequently Asked Questions (FAQs)

Q1: Why consider a co-amorphous system for Efonidipine?

A1: Efonidipine hydrochloride ethanolate (B101781) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility can limit its oral bioavailability and therapeutic effectiveness.[3] Co-amorphous systems can enhance the solubility and dissolution rate of Efonidipine by converting it from a crystalline to a higher-energy amorphous state, thereby potentially improving its clinical efficacy in treating conditions like hypertension.[2][3]

Q2: What are the key considerations when selecting a co-former for Efonidipine?

A2: The selection of a suitable co-former is critical for the physical stability and performance of the co-amorphous system. Key factors to consider include:

  • Miscibility: The co-former should be miscible with Efonidipine to form a single-phase amorphous system.[1]

  • Intermolecular Interactions: Strong interactions, such as hydrogen bonding or salt formation, between Efonidipine and the co-former can stabilize the amorphous state and prevent recrystallization.[4]

  • Glass Transition Temperature (Tg): A co-former that increases the Tg of the mixture can reduce molecular mobility and enhance physical stability.[4]

  • Biocompatibility and Safety: The co-former should be non-toxic and generally regarded as safe (GRAS).[3]

  • Impact on Dissolution: The co-former should not negatively impact the dissolution rate of Efonidipine. Ideally, it should contribute to enhanced dissolution.[2]

Q3: Which types of co-formers have shown promise for Efonidipine?

A3: Research has shown that small molecule carboxylic acids are effective co-formers for Efonidipine. Specifically, benzoic acid, malonic acid, and tartaric acid have been successfully used to prepare stable co-amorphous or co-crystal systems with enhanced solubility and dissolution.[2][3] Other potential co-formers for poorly soluble drugs include amino acids and nicotinamide, which could be explored for Efonidipine.[4][5]

Q4: What are the common methods for preparing Efonidipine co-amorphous systems?

A4: Several methods can be employed, with the choice depending on the physicochemical properties of Efonidipine and the selected co-former. Common techniques include:

  • Solvent Evaporation: This is a widely used and straightforward method for preparing co-amorphous systems of Efonidipine.[2][3]

  • Ball Milling: A mechanochemical method that can induce amorphization through high-energy grinding.[2]

  • Quench Cooling: Involves melting the drug and co-former followed by rapid cooling to form a glassy state.

  • Spray Drying: A scalable method suitable for producing uniform co-amorphous particles.[6]

Q5: How can I confirm the formation of a co-amorphous system?

A5: A combination of solid-state characterization techniques is essential:

  • Powder X-ray Diffraction (PXRD): The absence of sharp peaks characteristic of the crystalline drug and co-former, and the presence of a "halo" pattern, indicates an amorphous state.[2][7]

  • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the mixture, different from the individual components, suggests the formation of a homogeneous co-amorphous system.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of functional groups can indicate intermolecular interactions between Efonidipine and the co-former, which are crucial for stability.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Recrystallization during storage - Insufficient intermolecular interactions between Efonidipine and the co-former.- Low glass transition temperature (Tg) of the co-amorphous system.- High humidity or temperature during storage.- Select a co-former that can form strong hydrogen bonds or salt bridges with Efonidipine.- Choose a co-former that results in a higher Tg for the mixture.- Store the co-amorphous system in a desiccator at a controlled, low temperature.
Phase separation of components - Poor miscibility between Efonidipine and the co-former.- Screen for co-formers with similar Hansen solubility parameters to Efonidipine.- Ensure the molar ratio of the drug and co-former is optimized for miscibility.
Incomplete amorphization during preparation - Insufficient energy input during ball milling.- Slow solvent evaporation rate.- Inappropriate solvent selection.- Increase the milling time or intensity.- Use a rotary evaporator or vacuum oven to accelerate solvent removal.- Select a volatile solvent in which both Efonidipine and the co-former are highly soluble.
Low dissolution rate of the co-amorphous system - Recrystallization of the amorphous form upon contact with the dissolution medium.- Poor wettability of the co-amorphous powder.- Select a co-former that maintains strong interactions with Efonidipine in the dissolution medium.- Incorporate a small amount of a hydrophilic polymer or surfactant in the formulation.
Inconsistent batch-to-batch results - Variations in the preparation process (e.g., milling time, evaporation rate).- Inhomogeneous mixing of the drug and co-former.- Standardize all parameters of the preparation method.- Ensure thorough mixing of the components before amorphization.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Efonidipine and Potential Co-formers

Compound Molar Mass ( g/mol ) Melting Point (°C) Solubility
Efonidipine HCl Ethanolate714.18~161.71[8]Poorly soluble in water (<10 µg/mL)[3]
Benzoic Acid122.12122.4Slightly soluble in water
Malonic Acid104.06135-136Very soluble in water
Tartaric Acid150.09171-174Very soluble in water

Table 2: Performance of Efonidipine Co-amorphous/Co-crystal Systems

Co-former Molar Ratio (Efonidipine:Co-former) Preparation Method Solubility Enhancement Dissolution Rate Enhancement
Benzoic Acid1:1Solvent Evaporation / Ball MillingSignificantly higher than crystalline Efonidipine[2]Significantly higher than crystalline Efonidipine[2]
Malonic Acid1:1Solvent Evaporation25-fold increase[3]Significantly enhanced[3]
Tartaric Acid1:1Solvent Evaporation12-fold increase[3]Significantly enhanced[3]

Note: Specific quantitative values for Tg and detailed dissolution profiles are highly dependent on the experimental conditions and should be determined for each specific formulation.

Experimental Protocols

Preparation of Efonidipine Co-amorphous System by Solvent Evaporation

Objective: To prepare a co-amorphous system of Efonidipine and a selected co-former.

Materials:

  • Efonidipine hydrochloride ethanolate

  • Selected co-former (e.g., benzoic acid)

  • Methanol (B129727) (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh stoichiometric amounts of Efonidipine and the co-former (e.g., a 1:1 molar ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle vortexing or sonication until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent at a controlled temperature (e.g., 40°C) and reduced pressure until a solid film is formed on the flask wall.

  • Scrape the solid material from the flask.

  • Dry the collected solid in a vacuum oven at a temperature below the glass transition temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Store the co-amorphous powder in a desiccator over silica (B1680970) gel to prevent moisture absorption.

Characterization of Co-amorphous Systems

Objective: To confirm the amorphous nature of the prepared system.

Methodology:

  • Place a small amount of the co-amorphous powder on a sample holder.

  • Gently flatten the powder surface to ensure a uniform plane.

  • Analyze the sample using a PXRD diffractometer.

  • Scan the sample over a suitable 2θ range (e.g., 5° to 40°).

  • Examine the resulting diffractogram for the presence of a "halo" pattern and the absence of sharp Bragg peaks, which would indicate a crystalline structure.[7]

Objective: To determine the glass transition temperature (Tg) of the co-amorphous system.

Methodology:

  • Accurately weigh 3-5 mg of the co-amorphous powder into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Perform a heat-cool-heat cycle under a nitrogen purge. For example:

    • Heat from 25°C to a temperature above the expected Tg but below decomposition (e.g., 180°C) at a heating rate of 10°C/min.[9]

    • Cool the sample rapidly to a temperature below the Tg (e.g., -20°C).[9]

    • Reheat the sample at the same rate to observe the glass transition.

  • Analyze the thermogram from the second heating scan to determine the Tg, which appears as a stepwise change in the heat flow. A single Tg indicates a homogeneous co-amorphous system.[9]

Objective: To investigate intermolecular interactions between Efonidipine and the co-former.

Methodology:

  • Prepare a sample by mixing a small amount of the co-amorphous powder with dry potassium bromide (KBr) powder (typically 1-2% sample in KBr).[10]

  • Grind the mixture to a fine powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

  • Alternatively, use an ATR-FTIR accessory for direct analysis of the powder.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Compare the spectrum of the co-amorphous system with the spectra of the individual crystalline components. Shifts in the positions of characteristic peaks (e.g., C=O stretching, N-H stretching) can indicate the formation of intermolecular interactions.[4]

In Vitro Dissolution Study

Objective: To evaluate the dissolution rate of the Efonidipine co-amorphous system.

Methodology:

  • Use a USP Type II (paddle) dissolution apparatus.[12]

  • The dissolution medium should be selected based on the physiological conditions of interest (e.g., 900 mL of phosphate (B84403) buffer at pH 6.8). For poorly soluble drugs, the addition of a surfactant (e.g., 0.1% w/v polysorbate 80) may be necessary to maintain sink conditions.[13][14]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).

  • Add an accurately weighed amount of the co-amorphous powder (equivalent to a specific dose of Efonidipine) to the dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable syringe filter (e.g., 0.45 µm).

  • Determine the concentration of Efonidipine in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Coformer_Selection_Workflow cluster_screening Co-former Screening cluster_preparation Co-amorphous Preparation cluster_characterization Solid-State Characterization cluster_performance Performance & Stability Testing start Define Target Product Profile (e.g., enhanced solubility) coformer_library Identify Potential Co-formers (e.g., GRAS status, carboxylic acids, amino acids) start->coformer_library in_silico In Silico Screening (e.g., Hansen Solubility Parameters) coformer_library->in_silico experimental Experimental Screening (Small-scale preparation) in_silico->experimental prep_method Select Preparation Method (e.g., Solvent Evaporation, Ball Milling) experimental->prep_method optimization Optimize Process Parameters (e.g., Molar Ratio, Milling Time) prep_method->optimization pxrd PXRD (Confirm Amorphous State) optimization->pxrd dsc DSC (Determine Single Tg) optimization->dsc ftir FTIR (Assess Intermolecular Interactions) optimization->ftir characterization_gate Homogeneous Amorphous System? pxrd->characterization_gate dsc->characterization_gate ftir->characterization_gate characterization_gate->experimental No, Re-screen dissolution In Vitro Dissolution Study characterization_gate->dissolution Yes stability Physical Stability Assessment (Accelerated Conditions) dissolution->stability performance_gate Stable & Improved Performance? stability->performance_gate performance_gate->experimental No, Re-screen final Lead Co-former Selected performance_gate->final Yes

Caption: Workflow for selecting appropriate co-formers for Efonidipine.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_root_cause Identify Root Cause cluster_solution Implement Solution start Problem Encountered (e.g., Recrystallization) check_pxrd Analyze PXRD Data (Presence of Bragg Peaks?) start->check_pxrd check_dsc Analyze DSC Data (Multiple Tgs or Recrystallization Peak?) start->check_dsc check_storage Review Storage Conditions (High Temp/Humidity?) start->check_storage cause_process Suboptimal Process Parameters cause_interaction Weak Intermolecular Interactions check_pxrd->cause_interaction cause_miscibility Poor Miscibility check_dsc->cause_miscibility cause_stability Low Physical Stability (Low Tg) check_dsc->cause_stability check_storage->cause_stability solution_coformer Re-screen for a better Co-former cause_interaction->solution_coformer cause_miscibility->solution_coformer solution_ratio Optimize Drug:Co-former Ratio cause_miscibility->solution_ratio cause_stability->solution_coformer solution_storage Control Storage Environment cause_stability->solution_storage solution_process Modify Preparation Method/Parameters cause_process->solution_process end Problem Resolved solution_coformer->end solution_ratio->end solution_process->end solution_storage->end

Caption: Troubleshooting workflow for Efonidipine co-amorphous systems.

TGF_Beta_Signaling Efonidipine Efonidipine Ca_Channels L-type & T-type Calcium Channels Efonidipine->Ca_Channels Blocks Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx SMAD2 SMAD2 Phosphorylation Ca_Influx->SMAD2 Contributes to TGF_beta TGF-β1 TGF_receptor TGF-β Receptor TGF_beta->TGF_receptor Binds TGF_receptor->SMAD2 Activates Protein_Synthesis Protein Synthesis (e.g., Extracellular Matrix) SMAD2->Protein_Synthesis Promotes Fibrosis Cardiac & Renal Fibrosis Protein_Synthesis->Fibrosis

Caption: Efonidipine's potential role in the TGF-β/SMAD-2 pathway.

References

Technical Support Center: Vehicle Control Recommendations for Efonidipine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using Efonidipine (B1671133) dissolved in Dimethyl Sulfoxide (B87167) (DMSO) for in vivo studies. It addresses common questions and troubleshooting scenarios related to vehicle selection, preparation, and potential confounding effects.

Frequently Asked Questions (FAQs)

Q1: Why is a specific vehicle control required when using Efonidipine dissolved in DMSO?

Efonidipine is a lipophilic compound with low aqueous solubility, often categorized as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This necessitates the use of organic solvents like DMSO to prepare formulations for in vivo administration.[1][3] However, DMSO is not biologically inert. It can exert its own physiological effects, including anti-inflammatory, antioxidant, and vasodilatory properties, and can modulate various signaling pathways.[4][5][6] Therefore, a vehicle control group—which receives the exact same solvent mixture (vehicle) at the same volume and concentration as the drug-treated group but without Efonidipine—is essential.[7] This allows researchers to isolate the pharmacological effects of Efonidipine from any effects caused by the DMSO vehicle itself.

Q2: What are the known biological effects of DMSO that could interfere with my experiment?

DMSO can influence experimental outcomes in several ways:

  • Anti-inflammatory and Antioxidant Effects: DMSO possesses intrinsic anti-inflammatory and free-radical scavenging properties, which could mask or falsely enhance the observed effects of Efonidipine.[5]

  • Vasodilation: DMSO can cause vasodilation, which could confound the antihypertensive effects of Efonidipine, a known calcium channel blocker that also induces vasodilation.[5][8]

  • Gene Expression and Signaling: Even at low concentrations, DMSO can alter gene expression and affect signaling pathways.[4][9]

  • Toxicity: At higher concentrations, DMSO can cause local irritation, inflammation, and systemic toxicity.[10][11] Studies have shown that even low concentrations can have toxic effects in sensitive tissues, and high concentrations can lead to significant motor impairment in rodents.[12][13][14]

Q3: What is the recommended maximum concentration of DMSO for in vivo studies?

There is no single universal maximum concentration, as tolerance can vary by species, administration route, and study duration.[15] However, it is a critical best practice to use the lowest concentration of DMSO possible that maintains the solubility of Efonidipine. General guidelines are summarized below.

Species & RouteRecommended Maximum DMSO Concentration (v/v)Notes
Rodents (General) ≤ 1 - 2% To minimize potential for toxicity and confounding biological effects, keeping the final concentration at or below 1% is ideal.[4][6][16]
Rodents (IP Injection) ≤ 10% While higher concentrations up to 10% may be used for intraperitoneal injections, this increases the risk of local irritation (peritonitis) and systemic effects.[17] This should be used with caution.
Rodents (IV Injection) ≤ 10% For intravenous routes, rapid dilution in the bloodstream can mitigate some local effects, but the risk of hemolysis and systemic toxicity increases with concentration.

It is strongly recommended to perform a preliminary dose-response experiment with the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL) in your specific animal model and experimental setup.[4]

Q4: My vehicle control group shows a significant biological effect compared to the untreated group. What should I do?

This indicates that the DMSO concentration is likely too high for your specific model or endpoint.

  • Troubleshooting Flowchart

start Vehicle control shows significant effect q1 Is the final DMSO concentration >1%? start->q1 a1_yes Action: Lower DMSO concentration. Consider co-solvent formulations (See Table 2). q1->a1_yes  Yes   a1_no Endpoint may be highly sensitive to DMSO. q1->a1_no  No   a2 Action: Perform a DMSO dose-response study to find the NOAEL for your specific endpoint. a1_no->a2 a3 Action: Redesign experiment to use DMSO concentration at or below the determined NOAEL. a2->a3

Caption: Troubleshooting flowchart for unexpected vehicle effects.

Experimental Protocols

Protocol 1: Preparation of Efonidipine Formulation and Vehicle Control

This protocol describes the preparation of a 1 mg/mL Efonidipine working solution with a final DMSO concentration of 10% for intraperitoneal (IP) injection.

Materials:

  • Efonidipine hydrochloride powder

  • Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile, pyrogen-free vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare High-Concentration Stock (10 mg/mL):

    • Weigh the required amount of Efonidipine powder.

    • Dissolve it in 100% DMSO to achieve a concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is fully dissolved. This is your Efonidipine-DMSO Stock .

  • Prepare Vehicle Control Stock:

    • In a separate sterile vial, prepare an equivalent volume of 100% DMSO. This is your Vehicle-DMSO Stock .

  • Prepare Final Efonidipine Formulation (1 mg/mL):

    • In a new sterile vial, add 9 parts of sterile 0.9% saline.

    • While vortexing the saline, slowly add 1 part of the Efonidipine-DMSO Stock . For example, to make 1 mL of final formulation, add 100 µL of stock to 900 µL of saline.

    • This results in a 1 mg/mL Efonidipine solution with a final DMSO concentration of 10%.

  • Prepare Final Vehicle Control:

    • In a new sterile vial, add 9 parts of sterile 0.9% saline.

    • While vortexing the saline, slowly add 1 part of the Vehicle-DMSO Stock . (e.g., 100 µL of 100% DMSO into 900 µL of saline).

    • This ensures the vehicle control group receives the exact same 10% DMSO/saline mixture as the treatment group.

  • Sterilization:

    • Draw the final Efonidipine formulation into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile vial or use it directly for injection.

    • Repeat this step for the Final Vehicle Control solution.

  • Experimental Workflow Diagram

cluster_0 Drug Formulation cluster_1 Vehicle Control D1 Weigh Efonidipine D2 Dissolve in 100% DMSO (e.g., 10 mg/mL Stock) D1->D2 D3 Dilute 1:10 with Saline (e.g., to 1 mg/mL) D2->D3 D4 Sterile Filter (0.22 µm) D3->D4 Admin Administer to Animal Groups D4->Admin V1 Measure equal volume of 100% DMSO V2 Dilute 1:10 with Saline V1->V2 V3 Sterile Filter (0.22 µm) V2->V3 V3->Admin

Caption: Workflow for preparing drug and vehicle control formulations.

Protocol 2: DMSO Dose-Response Toxicity Study

Objective: To determine the maximum tolerated concentration of your vehicle in your animal model.

Procedure:

  • Group Allocation: Establish several groups of animals (n=3-5 per group).

    • Group 1: Untreated (no injection)

    • Group 2: Saline only

    • Group 3: 1% DMSO in Saline

    • Group 4: 2.5% DMSO in Saline

    • Group 5: 5% DMSO in Saline

    • Group 6: 10% DMSO in Saline

  • Administration: Administer the same volume of the respective solution to each animal via the intended experimental route (e.g., IP).

  • Monitoring: Observe the animals closely for at least 24-48 hours. Record clinical signs of toxicity, including:

    • Changes in activity (lethargy, agitation)[11]

    • Redness or irritation at the injection site[11]

    • Changes in respiration[11]

    • Weight loss

    • Any other abnormal behavior

  • Analysis: Determine the highest concentration of DMSO that does not produce observable adverse effects. This is your NOAEL for future experiments.

Alternative Co-Solvent Formulations

To minimize the final DMSO concentration, especially for sensitive applications or long-term studies, consider using a co-solvent system. These formulations can improve the solubility of lipophilic drugs while reducing reliance on a single organic solvent.[17]

Co-Solvent SystemComposition (% v/v)Reference(s)
DMSO / Tween 80 / Saline 10% DMSO / 5% Tween 80 / 85% Saline[18]
DMSO / PEG300 / Tween 80 / Saline 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline[18]
DMSO / Corn Oil 10% DMSO / 90% Corn Oil[18]

When using these formulations, the vehicle control must be an identical mixture of all co-solvents.

Efonidipine Mechanism of Action

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type voltage-gated calcium channels.[8][19][20][21]

  • L-type Channel Blockade: Occurs primarily in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[22]

  • T-type Channel Blockade: Occurs in the sinoatrial (SA) node of the heart. This action helps to suppress the reflex tachycardia (increased heart rate) that can be a side effect of other dihydropyridine calcium channel blockers that only act on L-type channels.[19][22]

cluster_0 Vascular Smooth Muscle cluster_1 Sinoatrial Node Efonidipine Efonidipine L_channel L-type Ca²⁺ Channel Efonidipine->L_channel Inhibits T_channel T-type Ca²⁺ Channel Efonidipine->T_channel Inhibits Ca_influx_L ↓ Ca²⁺ Influx L_channel->Ca_influx_L Vaso Vasodilation Ca_influx_L->Vaso BP ↓ Blood Pressure Vaso->BP Ca_influx_T ↓ Ca²⁺ Influx T_channel->Ca_influx_T HR ↓ Heart Rate (Suppresses Reflex Tachycardia) Ca_influx_T->HR

Caption: Simplified signaling pathway for Efonidipine.

References

Validation & Comparative

Enantioselective Blockade of L-type Calcium Channels: A Comparative Analysis of (+)-Efonidipine and S(-)-Efonidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of the two enantiomers of Efonidipine (B1671133), (+)-Efonidipine (S-isomer) and S(-)-Efonidipine (R-isomer), in blocking L-type voltage-gated calcium channels. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the stereospecific interactions of Efonidipine with its target ion channels.

Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is clinically used as a racemic mixture for the treatment of hypertension. It is known to block both L-type and T-type calcium channels. However, pharmacological studies have revealed a significant difference in the activity of its stereoisomers. The S(+)-enantiomer is primarily responsible for the blockade of both L-type and T-type calcium channels, while the R(-)-enantiomer exhibits high selectivity for T-type channels with minimal effect on L-type channels.[1]

Comparative Efficacy on L-type Calcium Channels

The inhibitory potency of (+)-Efonidipine and S(-)-Efonidipine on L-type calcium channels has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the channel activity, serve as a key metric for this comparison.

Data from studies utilizing whole-cell patch-clamp techniques on cells expressing L-type calcium channels demonstrate a marked difference in the efficacy of the two enantiomers. As summarized in the table below, S(+)-Efonidipine is a potent blocker of L-type calcium channels, whereas R(-)-Efonidipine is significantly less effective, requiring a much higher concentration to achieve a comparable level of inhibition.

CompoundCell TypeHolding PotentialIC50 (µM) on L-type Channels
(+)-Efonidipine (S-isomer) BHK cells-60 mV0.053
BHK cells-100 mV0.55
Xenopus oocytes-60 mV0.17
Xenopus oocytes-100 mV5.7
S(-)-Efonidipine (R-isomer) BHK cells-60 mV> 10
BHK cells-100 mV> 10
Xenopus oocytes-60 mV> 30
Xenopus oocytes-100 mV> 30

Data extracted from Furukawa T, et al. Br J Pharmacol. 2004.[1]

The data clearly indicates that the S(+)-enantiomer is the active component for L-type channel blockade. The blocking action of S(+)-Efonidipine is also voltage-dependent, showing higher potency at a more depolarized holding potential (-60 mV) compared to a more hyperpolarized potential (-100 mV).[1] In stark contrast, the R(-)-isomer shows negligible activity on L-type channels at concentrations up to 30 µM.[1] One study on guinea pig ventricular cardiomyocytes reported that 1 µM of R(-)-efonidipine had no effect on the L-type Ca2+ current.[2]

Experimental Protocols

The following is a detailed methodology for a typical whole-cell patch-clamp experiment used to compare the efficacy of (+)-Efonidipine and S(-)-Efonidipine on L-type calcium channels.

1. Cell Preparation and Culture:

  • Baby Hamster Kidney (BHK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).

  • Cells are transiently co-transfected with cDNAs encoding the subunits of the human L-type calcium channel (e.g., α1C, β1a, and α2δ).

  • Transfected cells are incubated for 2-3 days to allow for protein expression before electrophysiological recording.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp setup is used, consisting of an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

  • Pipette Solution (Internal): The recording pipette is filled with a solution containing (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

  • External Solution: The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) is often included to block voltage-gated sodium channels.

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-4 MΩ is brought into contact with a transfected cell to form a high-resistance seal (GΩ seal).

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a specific holding potential (e.g., -100 mV or -60 mV).

    • L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Baseline currents are recorded before the application of any drug.

    • (+)-Efonidipine or S(-)-Efonidipine is then perfused into the bath at increasing concentrations.

    • The effect of each concentration on the peak L-type current is measured after the current reaches a steady state.

3. Data Analysis:

  • The peak inward current amplitude at each drug concentration is measured and normalized to the control (pre-drug) current.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

  • The IC50 values and Hill coefficients are determined by fitting the concentration-response data to the Hill equation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an electrophysiological experiment designed to compare the effects of Efonidipine enantiomers on L-type calcium channels.

Efonidipine_Comparison_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., BHK) transfection Transfect with L-type Channel Subunit cDNAs cell_culture->transfection incubation Incubate for Protein Expression transfection->incubation whole_cell Establish Whole-Cell Configuration incubation->whole_cell patch_pipette Prepare Patch Pipette (Internal Solution) patch_pipette->whole_cell set_potential Set Holding Potential (-100mV or -60mV) whole_cell->set_potential record_baseline Record Baseline L-type Currents set_potential->record_baseline apply_enantiomer Apply (+)-Efonidipine or S(-)-Efonidipine (Increasing Concentrations) record_baseline->apply_enantiomer record_inhibition Record Steady-State Current Inhibition apply_enantiomer->record_inhibition washout Washout record_inhibition->washout normalize_data Normalize Current to Baseline record_inhibition->normalize_data washout->apply_enantiomer Repeat for other enantiomer plot_curve Plot Concentration-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50

Caption: Workflow for comparing Efonidipine enantiomers on L-type channels.

Signaling Pathway Blockade

The mechanism of action for both enantiomers on L-type calcium channels is direct blockade. The drug molecule is thought to bind to the channel protein, thereby occluding the pore and preventing the influx of calcium ions into the cell in response to membrane depolarization.

L_Type_Channel_Blockade cluster_membrane Cell Membrane L_channel L-type Ca²⁺ Channel Extracellular Intracellular Ca_influx Ca²⁺ Influx L_channel:p_out->Ca_influx Depolarization Depolarization Depolarization->L_channel:p_in Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_influx->Cellular_Response Efonidipine (+)-Efonidipine Efonidipine->L_channel Blocks

References

Efonidipine vs. Amlodipine: A Head-to-Head Comparison of Renal Function Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, the nuanced effects of calcium channel blockers (CCBs) on renal function are of paramount importance. This guide provides a detailed, data-driven comparison of two prominent CCBs, efonidipine (B1671133) and amlodipine (B1666008), with a specific focus on their impact on renal hemodynamics and proteinuria. While both are effective antihypertensive agents, their distinct mechanisms of action at the level of the renal microvasculature may lead to different outcomes in patients with or at risk for kidney disease.

Mechanism of Action: The L-Type vs. Dual L/T-Type Blockade

Amlodipine, a dihydropyridine (B1217469) CCB, primarily exerts its effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] In the kidney, this action is predominantly on the afferent (inflowing) arteriole of the glomerulus.[2]

Efonidipine, also a dihydropyridine, distinguishes itself by being a dual blocker of both L-type and T-type calcium channels.[3][4] This dual blockade is hypothesized to confer additional renal protection. T-type calcium channels are present in both the afferent and efferent (outflowing) glomerular arterioles.[1] By dilating both, efonidipine is thought to reduce intraglomerular pressure more effectively than L-type selective blockers.[2][5] This reduction in glomerular hypertension is a key mechanism for reducing proteinuria and preserving renal function.[5]

cluster_Amlodipine Amlodipine (L-type CCB) cluster_Efonidipine Efonidipine (L/T-type CCB) A_L_type Blocks L-type Ca2+ channels A_Afferent Dilates Afferent Arteriole A_L_type->A_Afferent A_Glomerular Potentially Increases Intraglomerular Pressure A_Afferent->A_Glomerular E_LT_type Blocks L-type & T-type Ca2+ channels E_Afferent Dilates Afferent Arteriole E_LT_type->E_Afferent E_Efferent Dilates Efferent Arteriole E_LT_type->E_Efferent E_Glomerular Reduces Intraglomerular Pressure E_Afferent->E_Glomerular E_Efferent->E_Glomerular

Figure 1: Differential Effects on Glomerular Arterioles.

Comparative Efficacy on Renal Parameters: A Data-Driven Overview

Clinical studies have directly compared the effects of efonidipine and amlodipine on various markers of renal function. The following table summarizes key quantitative data from these studies.

ParameterEfonidipineAmlodipineStudy Population & DurationKey Findings & Significance
Urinary Protein Excretion (g/g creatinine) 1.7 ± 1.52.0 ± 1.621 patients with chronic glomerulonephritis; 4-month crossoverEfonidipine resulted in significantly less proteinuria (p=0.04).[6]
Plasma Aldosterone (B195564) (pg/mL) 52 ± 4672 ± 4821 patients with chronic glomerulonephritis; 4-month crossoverEfonidipine led to a significantly lower plasma aldosterone level (p=0.009).[6]
Serum Albumin (mEq/L) 4.0 ± 0.53.8 ± 0.521 patients with chronic glomerulonephritis; 4-month crossoverSerum albumin was significantly higher with efonidipine (p=0.03).[6]
Glomerular Filtration Rate (GFR) No significant changeNo significant change21 patients with chronic glomerulonephritis; 4-month crossoverBoth drugs did not significantly alter GFR in this study.[6]
Estimated GFR No significant changeSignificant decrease40 type 2 diabetic patients with hypertension and nephropathy; 12 monthsEfonidipine group showed no significant change in eGFR, while the amlodipine group showed a significant decrease.[7]
Serum Creatinine (B1669602) No significant changeSignificant increase40 type 2 diabetic patients with hypertension and nephropathy; 12 monthsA significant increase in serum creatinine was observed only in the amlodipine group.[7]
Urinary Albumin No significant changeSignificant increase40 type 2 diabetic patients with hypertension and nephropathy; 12 monthsA significant increase in urinary albumin was observed only in the amlodipine group.[7]

Experimental Protocols

To provide a comprehensive understanding of the presented data, the methodologies of the key clinical trials are detailed below.

Study 1: Efonidipine Reduces Proteinuria and Plasma Aldosterone in Patients with Chronic Glomerulonephritis[6]
  • Study Design: A randomized, crossover study.

  • Participants: 21 patients with chronic glomerulonephritis, proteinuria (>30 mg/dL), and serum creatinine ≤1.3 mg/dL for men or ≤1.1 mg/dL for women. All patients were either on antihypertensive medication or had a blood pressure ≥130/85 mmHg.

  • Intervention: Patients were randomly assigned to receive either efonidipine (20-60 mg twice daily) or amlodipine (2.5-7.5 mg once daily) for 4 months. After a washout period, they were crossed over to the other treatment for another 4 months. Dosages were titrated to achieve a target blood pressure of <130/85 mmHg.

  • Primary Outcome Measures: Urinary protein excretion, plasma aldosterone concentration, and serum albumin.

  • Data Collection: Blood and urine samples were collected at the end of each 4-month treatment period.

cluster_Workflow Experimental Workflow: Crossover Study Start 21 Patients with Chronic Glomerulonephritis Randomization Randomization Start->Randomization GroupA Group A Efonidipine (4 months) Randomization->GroupA GroupB Group B Amlodipine (4 months) Randomization->GroupB Washout Washout Period GroupA->Washout GroupB->Washout CrossoverA Group A Amlodipine (4 months) Washout->CrossoverA CrossoverB Group B Efonidipine (4 months) Washout->CrossoverB Analysis Data Analysis CrossoverA->Analysis CrossoverB->Analysis

Figure 2: Crossover Study Experimental Workflow.
Study 2: Protective effects of efonidipine on renal function in type 2 diabetic patients with hypertension and nephropathy[7]

  • Study Design: A randomized, parallel-group study.

  • Participants: 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs).

  • Intervention: Patients were randomly assigned to one of two groups: the efonidipine group (40 mg/day) or the amlodipine group (5 mg/day) for 12 months.

  • Primary Outcome Measures: Serum creatinine, estimated glomerular filtration rate (eGFR), and urinary albumin.

  • Data Collection: Measurements were taken at baseline and after 12 months of treatment.

Conclusion

The available evidence suggests that efonidipine may offer superior renal-protective effects compared to amlodipine, particularly in patients with pre-existing kidney disease or risk factors such as diabetes.[5][7] This advantage is likely attributable to its dual L-type and T-type calcium channel blocking mechanism, which leads to a more favorable renal hemodynamic profile by reducing intraglomerular pressure.[2] Specifically, efonidipine has demonstrated a greater ability to reduce proteinuria and plasma aldosterone levels, and may be better at preserving the glomerular filtration rate over the long term.[6][7] While both drugs are effective at lowering systemic blood pressure, the nuanced differences in their renal effects are a critical consideration for clinicians and researchers in the field of nephrology and hypertension. Further large-scale clinical trials are warranted to solidify these findings and guide therapeutic choices in patients with renal disease.[6]

References

Efonidipine vs. Cilnidipine: A Comparative Analysis of Antiproteinuric Effects in Hypertensive Patients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies with renal benefits, the choice between different calcium channel blockers (CCBs) can be critical. This guide provides a detailed comparison of efonidipine (B1671133), an L/T-type CCB, and cilnidipine (B1669028), an L/N-type CCB, focusing on their efficacy in reducing proteinuria in hypertensive patients. This analysis is supported by data from clinical trials, experimental protocols, and an exploration of their distinct mechanisms of action.

Mechanism of Action: A Tale of Two Channels

The differential effects of efonidipine and cilnidipine on proteinuria are rooted in their unique calcium channel blocking profiles. Efonidipine is distinguished by its ability to block both L-type and T-type calcium channels, while cilnidipine dually inhibits L-type and N-type calcium channels.[1][2] This divergence in mechanism leads to distinct physiological effects on the kidneys.

Efonidipine's blockade of T-type calcium channels in addition to L-type channels contributes to the dilation of both afferent (incoming) and efferent (outgoing) arterioles of the glomerulus.[3][4][5] This balanced vasodilation helps to reduce intraglomerular pressure, a key factor in the pathogenesis of proteinuria.

Cilnidipine's inhibition of N-type calcium channels, located at sympathetic nerve terminals, suppresses the release of norepinephrine.[6][7] This sympatholytic activity leads to the dilation of both afferent and efferent arterioles, thereby lowering glomerular pressure and reducing protein leakage.[6][8]

Head-to-Head Clinical Comparison: The PERFECT Trial

A recent prospective, randomized, comparative trial, the PERFECT trial, provides the most direct evidence for comparing the antiproteinuric effects of efonidipine and cilnidipine.[1][2] The study enrolled 1035 hypertensive patients who received either efonidipine or cilnidipine daily for 90 days.[1][2]

While both drugs effectively lowered blood pressure to a similar extent, efonidipine demonstrated a more pronounced reduction in proteinuria.[1][2]

Table 1: Key Efficacy Outcomes from the PERFECT Trial [1][2]

OutcomeEfonidipineCilnidipinep-value
Change in Systolic Blood Pressure (mmHg) From 155.17 ± 10.38 to 132.92 ± 9.60From 154.75 ± 10.05 to 132.90 ± 9.47<0.001 (for both)
Change in Diastolic Blood Pressure (mmHg) Significant reduction (data not fully specified)Significant reduction (data not fully specified)<0.001 (for both)
Change in Urine Albumin-to-Creatinine Ratio (UACR) (mg/g Cr) From 151.45 ± 4.4 to 123.52 ± 3.9From 161.64 ± 8.9 to 152.10 ± 7.8<0.001 (Efonidipine) vs. p=0.4240 (Cilnidipine)

Notably, the reduction in proteinuria with efonidipine was observed to be independent of its blood pressure-lowering effect.[1][2]

Supporting Clinical Evidence

Further studies, while not direct head-to-head comparisons with cilnidipine, have consistently demonstrated efonidipine's efficacy in reducing proteinuria, often superior to the L-type CCB amlodipine (B1666008).[9][10] Similarly, multiple clinical trials have established the antiproteinuric effects of cilnidipine, particularly when added to renin-angiotensin system (RAS) inhibitors.[6][8][11][12]

Table 2: Summary of Supporting Clinical Trials on Efonidipine and Cilnidipine

DrugComparatorKey Findings on ProteinuriaReference
Efonidipine AmlodipineSignificantly decreased urine spot protein/creatinine (B1669602) ratio (from 2.9 ± 2.6 to 2.3 ± 1.9 g/g) compared to amlodipine in CKD patients on RAS blockade.[9]
Efonidipine AmlodipineUrinary protein excretion was significantly less during the efonidipine period (1.7 ± 1.5 g/g creatinine) compared to the amlodipine period (2.0 ± 1.6 g/g creatinine) in patients with chronic glomerulonephritis.[10]
Efonidipine ACE InhibitorProduced a significant reduction in proteinuria in patients with >1 g/day of protein excretion (from 2.7 ± 0.3 to 2.1 ± 0.3 g/day ), similar to an ACE inhibitor.[13]
Cilnidipine AmlodipineThe decrease in urinary protein creatinine ratio was significantly higher in the cilnidipine group when added to losartan (B1675146) in diabetic CKD patients.[6]
Cilnidipine AmlodipineAfter 48 weeks, urinary protein significantly decreased in the cilnidipine group (from 0.48 to 0.22 g/day ) but not in the amlodipine group (0.52 to 0.50 g/day ) in hypertensive patients on RAS inhibitors.[12]
Cilnidipine AmlodipineSwitching from amlodipine to cilnidipine resulted in a significant decrease in urinary albumin-to-creatinine ratio in hypertensive patients with CKD.[11]

Experimental Protocols: A Closer Look

The methodologies employed in these clinical trials provide a framework for understanding how the antiproteinuric effects of these drugs are evaluated.

The PERFECT Trial: A Snapshot of the Protocol[1][2]
  • Study Design: A randomized, comparative trial conducted from May 2019 to August 2023.

  • Participants: 1035 adults with hypertension (≥140/90 mmHg).

  • Intervention: Daily administration of either efonidipine or cilnidipine for 90 days.

  • Primary Endpoint: Change in mean sitting blood pressure.

  • Secondary Endpoints: Change in urine albumin/creatinine ratio (UACR), change in blood pressure at 30 and 60 days, and the number of patients achieving target blood pressure.

  • Proteinuria Assessment: Measurement of UACR.

General Protocol for Assessing Antiproteinuric Effects in Hypertensive CKD Patients[6][9][14]
  • Study Design: Often a randomized, open-label, prospective, parallel-group or cross-over study.

  • Participants: Hypertensive patients with chronic kidney disease (often stages 2-4) and evidence of proteinuria (e.g., spot urine protein/creatinine ratio ≥0.2 or >0.5). Many studies include patients already on a stable dose of a RAS inhibitor.

  • Intervention: Administration of the study drug (e.g., efonidipine 40 mg/day or cilnidipine 10-20 mg/day) for a specified period (e.g., 12 weeks to 12 months).

  • Data Collection: Baseline and follow-up measurements of blood pressure, heart rate, serum creatinine, estimated glomerular filtration rate (eGFR), and urinary protein/creatinine ratio or 24-hour urinary protein excretion.

  • Statistical Analysis: Appropriate statistical tests (e.g., paired t-test for within-group changes, independent t-test or ANOVA for between-group comparisons) are used to analyze the data.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

cluster_hypertension Hypertension cluster_efonidipine Efonidipine cluster_cilnidipine Cilnidipine cluster_renal_effects Renal Hemodynamics Efonidipine Efonidipine Cilnidipine Cilnidipine LT_Block L-type & T-type Ca2+ Channel Blockade Efonidipine->LT_Block Afferent Afferent Arteriole Dilation LT_Block->Afferent Efferent Efferent Arteriole Dilation LT_Block->Efferent LN_Block L-type & N-type Ca2+ Channel Blockade Cilnidipine->LN_Block LN_Block->Afferent LN_Block->Efferent Glomerular_Pressure Reduced Intraglomerular Pressure Afferent->Glomerular_Pressure Efferent->Glomerular_Pressure Proteinuria Reduced Proteinuria Glomerular_Pressure->Proteinuria

Caption: Comparative Mechanism of Action of Efonidipine and Cilnidipine on Renal Hemodynamics.

Start Screening & Enrollment of Hypertensive Patients with Proteinuria Baseline Baseline Assessment: - Blood Pressure - UACR/UPCR - eGFR, Serum Creatinine Start->Baseline Randomization Randomization Baseline->Randomization Group_E Efonidipine Treatment Group Randomization->Group_E Group A Group_C Cilnidipine Treatment Group Randomization->Group_C Group B FollowUp Follow-up Assessments (e.g., 30, 60, 90 days) Group_E->FollowUp Group_C->FollowUp Endpoint Final Endpoint Assessment: - Change in Blood Pressure - Change in Proteinuria FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Conclusion

Both efonidipine and cilnidipine are effective antihypertensive agents with the added benefit of reducing proteinuria, a key marker of renal damage. Their unique mechanisms of action, centered on dual calcium channel blockade, offer renoprotective effects beyond simple blood pressure reduction. The head-to-head PERFECT trial suggests that efonidipine may have a more potent antiproteinuric effect compared to cilnidipine. However, both drugs represent valuable therapeutic options, particularly for hypertensive patients with or at risk of chronic kidney disease. The choice between these agents may be guided by the specific clinical context, including the patient's comorbidities and the primary therapeutic goal. Further long-term studies are warranted to fully elucidate the comparative impact of these two drugs on major renal and cardiovascular outcomes.

References

Is R(-)-Efonidipine a more selective T-type calcium channel blocker?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efonidipine (B1671133) Stereoisomers and Other Calcium Channel Blockers

For researchers and professionals in drug development, the precise targeting of ion channels is a critical aspect of creating effective and safe therapeutics. Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is known to inhibit both L-type and T-type calcium channels.[1][2][3] However, emerging evidence demonstrates a significant stereoselectivity in its action, with the R(-)-enantiomer showing a remarkable preference for T-type calcium channels. This guide provides an objective comparison of R(-)-Efonidipine's performance against its S(+)-enantiomer, the racemic mixture, and other calcium channel blockers, supported by experimental data.

Comparative Selectivity of Efonidipine Isomers

Electrophysiological studies have elucidated the distinct pharmacological profiles of efonidipine's stereoisomers. While the S(+)-isomer blocks both L-type and T-type calcium channels, the R(-)-isomer exhibits a pronounced selectivity for T-type channels.[1][4] This indicates that the dual-blocking characteristic of racemic efonidipine is primarily attributed to the S(+)-enantiomer, whereas the R(-)-enantiomer is a specific blocker of T-type calcium channels.[1][4]

Quantitative Comparison of Inhibitory Potency (IC50)

The inhibitory potency of R(-)-Efonidipine and its counterparts on L-type (α1C) and T-type (α1G) calcium channels has been quantified in different expression systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies using Xenopus oocytes and baby hamster kidney (BHK) cells.[4]

CompoundExpression SystemChannel TypeHolding PotentialIC50 (μM)
R(-)-Efonidipine Xenopus OocytesT-type -100 mV1.2
L-type -100 mV>300
BHK CellsT-type -100 mV0.1
L-type -100 mV>10
S(+)-Efonidipine Xenopus OocytesT-type-100 mV1.8
L-type-100 mV2.1
BHK CellsT-type-100 mV0.2
L-type-100 mV0.3
Racemic Efonidipine Xenopus OocytesT-type-100 mV1.4
L-type-100 mV2.5
BHK CellsT-type-100 mV0.15
L-type-100 mV0.4

Data sourced from Furukawa et al.[4]

The data clearly indicates that in both expression systems, R(-)-Efonidipine is significantly more potent in blocking T-type channels compared to L-type channels.[4] Notably, in Xenopus oocytes, the IC50 for L-type channels was over 250-fold greater than for T-type channels.[4]

Comparison with Other T-type Calcium Channel Blockers

Further studies in mammalian central nervous system neurons have compared the selectivity of R(-)-Efonidipine with other known T-type calcium channel blockers, such as flunarizine (B1672889) and mibefradil (B1662139).[5][6] These experiments revealed that while flunarizine and mibefradil non-selectively inhibited both T-type and high-voltage-activated (HVA) calcium channels, R(-)-Efonidipine exclusively inhibited T-type channels without any discernible effect on HVA channels.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the differential effects of efonidipine isomers on calcium channels and a typical experimental workflow for assessing channel blockade.

cluster_0 Efonidipine Isomers cluster_1 Calcium Channels R_Efonidipine R(-)-Efonidipine T_type T-type (α1G) R_Efonidipine->T_type Strong Blockade L_type L-type (α1C) R_Efonidipine->L_type Weak/No Blockade S_Efonidipine S(+)-Efonidipine S_Efonidipine->T_type Blockade S_Efonidipine->L_type Blockade

Differential blockade of calcium channels by efonidipine isomers.

start Start: Prepare Cells Expressing Target Calcium Channels patch_clamp Whole-Cell Patch-Clamp Configuration start->patch_clamp voltage_protocol Apply Voltage-Clamp Protocol (e.g., Hold at -100 mV, Depolarize) patch_clamp->voltage_protocol record_baseline Record Baseline Calcium Currents voltage_protocol->record_baseline apply_drug Perfuse with R(-)-Efonidipine record_baseline->apply_drug record_drug_effect Record Calcium Currents in Presence of Drug apply_drug->record_drug_effect analyze Analyze Current Inhibition and Calculate IC50 record_drug_effect->analyze

Workflow for electrophysiological assessment of channel blockade.

Experimental Protocols

The data presented in this guide were primarily obtained through electrophysiological recordings, specifically the whole-cell patch-clamp technique, in cells heterologously expressing specific calcium channel subunits.

Cell Culture and Transfection

Baby hamster kidney (BHK) cells were cultured and transiently transfected with plasmids encoding the desired calcium channel subunits (e.g., α1G for T-type, α1C for L-type) along with auxiliary subunits. Electrophysiological measurements were typically performed 24-48 hours post-transfection.

Electrophysiological Recordings

Whole-cell calcium currents were recorded using an Axopatch amplifier. The external bath solution contained BaCl2 as the charge carrier to isolate calcium channel currents. The internal pipette solution was cesium-based to block potassium currents.

A typical voltage-clamp protocol involved holding the membrane potential at -100 mV to ensure the availability of T-type channels. Depolarizing voltage steps were then applied to elicit channel opening and record the resulting currents. To assess the effect of the compounds, currents were first recorded under control conditions, followed by perfusion of the bath solution containing the desired concentration of the efonidipine isomer. The percentage of current inhibition was then calculated to determine the IC50 values.

Conclusion

References

A Comparative Analysis of Efonidipine and Nicardipine in Preclinical Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of two dihydropyridine (B1217469) calcium channel blockers, efonidipine (B1671133) and nicardipine (B1678738), in various experimental models of cerebral ischemia. The information presented is collated from preclinical studies to assist researchers in evaluating their potential as therapeutic agents for stroke and other ischemic brain injuries.

Executive Summary

Efonidipine and nicardipine, both calcium channel antagonists, have demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Efonidipine, a dual blocker of L-type and T-type calcium channels, has shown superior efficacy in improving survival rates and tolerance to anoxia in direct comparative studies.[1] It has also been shown to reduce infarct volume and improve neurological outcomes in a rat model of focal ischemia, potentially through the downregulation of the TGF-β/SMAD-2 signaling pathway.[2] Nicardipine, primarily an L-type calcium channel blocker, exhibits strong cerebral vasodilatory effects and has been shown to reduce ischemic brain injury.[3] Its neuroprotective mechanism may also involve anti-inflammatory actions by inhibiting microglial activation. While both drugs show promise, their efficacy can vary depending on the specific ischemic model and the endpoints measured.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative and individual studies of efonidipine and nicardipine in various cerebral ischemia models.

Table 1: Comparative Efficacy of Efonidipine and Nicardipine in Ischemia/Anoxia Models [1]

ParameterAnimal ModelEfonidipineNicardipineControl/Vehicle
Survival Rate at 20 hr (%) Bilateral Carotid Artery Ligation (Mouse)33% (4 mg/kg, i.p.)0%0%
Tolerance Time (sec) Asphyxic Anoxia (Mouse)Prolonged (1 mg/kg, i.p.)No significant effectBaseline

Table 2: Neuroprotective Effects of Efonidipine in a Middle Cerebral Artery Occlusion (MCAO) Model [2]

ParameterAnimal ModelEfonidipine (1 mg/kg/day)MCAO Control
Infarct Volume (%) Diabetic Rat (MCAO)Significant reduction-
Neurological Score Diabetic Rat (MCAO)Significant improvement-

Table 3: Effects of Nicardipine in Various Cerebral Ischemia Models

ParameterAnimal ModelNicardipineOutcome
Neurological Recovery Complete Cerebral Ischemia (Dog)20 µg/kg pre-ischemia + 2 µg/kg/min infusionNo improvement in neurologic outcome at 48h, despite increased cerebral blood flow.
Infarct Size Focal Cerebral Ischemia (Rat, MCAO)30 mg/kg, p.o.Significant reduction in infarct size.
Edema Focal Cerebral Ischemia (Cat, MCAO)10 mg/kg/hr bolus + 8 mg/kg/hr infusionSignificant reduction in edema in cortex, internal capsule, and basal ganglia.[3]

Experimental Protocols

Bilateral Carotid Artery Ligation in Mice[1]

This model induces cerebral ischemia by surgically occluding both common carotid arteries.

  • Animal Model: Male ICR mice.

  • Procedure: Under anesthesia, a ventral midline incision is made in the neck to expose the common carotid arteries. Both arteries are then carefully separated from the vagus nerves and ligated with surgical silk.

  • Drug Administration: Efonidipine (4 mg/kg) or nicardipine was administered intraperitoneally (i.p.) at specified times relative to the ligation.

  • Endpoint: Survival rate is monitored over a 20-hour period post-ligation.

Middle Cerebral Artery Occlusion (MCAO) in Rats[2]

This model creates a focal ischemic stroke by blocking blood flow to the middle cerebral artery.

  • Animal Model: Neonatal streptozotocin-induced diabetic rats.

  • Procedure: An intraluminal filament is inserted through the external carotid artery and advanced to the origin of the middle cerebral artery to induce occlusion. Reperfusion can be achieved by withdrawing the filament after a specific duration.

  • Drug Administration: Efonidipine (1 mg/kg/day) was administered for 4 weeks prior to MCAO induction.

  • Endpoints:

    • Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted tissue.

    • Neurological Score: A battery of behavioral tests is used to assess motor and sensory deficits.

Asphyxic Anoxia in Mice[1]

This model assesses the tolerance of animals to a lack of oxygen.

  • Animal Model: Male ddY mice.

  • Procedure: Animals are placed in a sealed container, and the time until the cessation of respiration is recorded.

  • Drug Administration: Efonidipine (1 mg/kg) or nicardipine was administered i.p. prior to the induction of anoxia.

  • Endpoint: Tolerance time, defined as the duration from the start of anoxia to the last gasp.

Signaling Pathways and Mechanisms of Action

Efonidipine: Dual Calcium Channel Blockade and TGF-β/SMAD-2 Pathway

Efonidipine exerts its neuroprotective effects through a dual mechanism of blocking both L-type and T-type voltage-gated calcium channels. This dual blockade is thought to provide more comprehensive protection against calcium overload-induced neuronal death. Furthermore, studies have shown that efonidipine can downregulate the Transforming Growth Factor-beta (TGF-β)/SMAD-2 signaling pathway in the context of cerebral ischemia.[2] This pathway is involved in inflammation and fibrosis, and its inhibition may contribute to the observed reduction in ischemic damage.

Caption: Efonidipine's neuroprotective mechanism in cerebral ischemia.

Nicardipine: L-type Calcium Channel Blockade and Anti-inflammatory Effects

Nicardipine's primary mechanism is the blockade of L-type voltage-gated calcium channels, leading to cerebral vasodilation and increased cerebral blood flow. This can improve perfusion to ischemic areas. Additionally, emerging evidence suggests that nicardipine possesses anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain. This can reduce the secondary inflammatory damage that often exacerbates ischemic injury.

Nicardipine_Pathway cluster_0 Cerebral Ischemia cluster_1 Cellular & Vascular Events cluster_2 Pathological Outcomes cluster_3 Nicardipine Intervention Ischemia Ischemia/Reperfusion Injury Vasoconstriction Vasoconstriction Ischemia->Vasoconstriction Microglia_activation Microglial Activation Ischemia->Microglia_activation Reduced_CBF Reduced Cerebral Blood Flow Vasoconstriction->Reduced_CBF Neuroinflammation Neuroinflammation Microglia_activation->Neuroinflammation Nicardipine Nicardipine Nicardipine->Microglia_activation Inhibits L_type L-type Ca2+ Channel (Vascular Smooth Muscle) Nicardipine->L_type Blocks

Caption: Nicardipine's dual action in cerebral ischemia.

Experimental Workflow Overview

The general workflow for preclinical evaluation of neuroprotective agents in cerebral ischemia models is outlined below.

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal_Prep Animal Preparation (e.g., Rat, Mouse) Ischemia_Induction Induction of Cerebral Ischemia (e.g., MCAO, Ligation) Animal_Prep->Ischemia_Induction Drug_Admin Drug Administration (Efonidipine or Nicardipine) Ischemia_Induction->Drug_Admin Behavioral Behavioral Testing (Neurological Score) Drug_Admin->Behavioral Histological Histological Analysis (Infarct Volume) Drug_Admin->Histological Biochemical Biochemical Assays (e.g., Signaling Molecules) Drug_Admin->Biochemical Data_Analysis Statistical Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General workflow for preclinical stroke studies.

References

A Comparative Guide to the Anti-inflammatory Effects of Efonidipine on the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Efonidipine and other calcium channel blockers (CCBs) with a specific focus on their inhibitory action on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is collated from preclinical studies and is intended to inform research and development in inflammation and drug discovery.

Introduction to Efonidipine and its Anti-inflammatory Potential

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[1] While widely recognized for its antihypertensive properties, emerging evidence highlights its significant anti-inflammatory and immunomodulatory effects.[2][3] A key mechanism underlying these effects is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.[4][5] This guide will delve into the experimental data validating this effect and compare it with other commonly used CCBs, namely Amlodipine, Verapamil (B1683045), and Nifedipine (B1678770).

Comparative Analysis of NF-κB Pathway Inhibition

The following tables summarize the quantitative data from various studies on the effects of Efonidipine and other CCBs on key markers of NF-κB pathway activation and downstream inflammatory responses.

Disclaimer: A direct comparison of the potency of these drugs is challenging due to variations in experimental models, cell types, and stimuli used across different studies. The presented data should be interpreted within the context of each specific experiment.

Table 1: Efonidipine - Quantitative Effects on the NF-κB Pathway
Experimental ModelStimulusDrug ConcentrationMeasured ParameterResultCitation
Murine BV2 Microglial CellsLipopolysaccharide (LPS)10 μMPhosphorylation of IκBαSignificantly reversed LPS-induced phosphorylation[6]
Murine BV2 Microglial CellsLipopolysaccharide (LPS)1, 5, 10 μMIL-1β ProductionDose-dependent reduction[6]
Human HMC3 Microglial CellsLipopolysaccharide (LPS)Not specifiedIL-1β ProductionInhibited[4]
Table 2: Amlodipine - Quantitative Effects on the NF-κB Pathway
Experimental ModelStimulusDrug ConcentrationMeasured ParameterResultCitation
Neonatal Rat CardiomyocytesLipopolysaccharide (LPS)Not specifiedDegradation and Phosphorylation of IκBαSuppressed[7]
Neonatal Rat CardiomyocytesLipopolysaccharide (LPS)Not specifiedTNF-α ReleaseConcentration-dependent decrease[7]
Elderly Spontaneously Hypertensive Rats-Not specifiedMyocardial TNF-α and IL-1β protein levelsSignificantly reduced[8]
Elderly Spontaneously Hypertensive Rats-Not specifiedNF-κB activityInhibited[8]
Table 3: Verapamil - Quantitative Effects on the NF-κB Pathway
Experimental ModelStimulusDrug ConcentrationMeasured ParameterResultCitation
Bone Marrow-Derived Macrophages (BMDM)Tumor Necrosis Factor-alpha (TNF-α)1, 5, 20 μMNF-κB-dependent reporter gene activationDose-dependent inhibition[6]
Bone Marrow-Derived Macrophages (BMDM)Tumor Necrosis Factor-alpha (TNF-α)5 μMNuclear translocation of NF-κB p65Suppressed[6]
Rat Air Pouch Inflammation ModelCarrageenan0.1 mg/ratIL-1β concentration in exudateLowered[9]
Rat Model of Ulcerative ColitisAcetic AcidNot specifiedNF-κB expressionSuppressed[10]
Table 4: Nifedipine - Quantitative Effects on the NF-κB Pathway
Experimental ModelStimulusDrug ConcentrationMeasured ParameterResultCitation
Murine MacrophagesPrevotella intermedia LPSNot specifiedNF-κB activationSuppressed[11]
Murine MacrophagesPrevotella intermedia LPSNot specifiediNOS-derived NO and IL-1β generationMarkedly suppressed[11]
Human PlateletsCollagenNot specifiedPhosphorylation of IκB kinase-β, IκBα, and p65NF-κBReduced[12]
Mononuclear cells from SLE patientsanti-CD3 + anti-CD281 μMIL-10 secretionSuppressed[5]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Point of Intervention by Calcium Channel Blockers

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκBα p_IkB p-IκBα IkB_NFkB->p_IkB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkB->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus DNA κB DNA sites NFkB_nuc->DNA Binds Gene_expression Inflammatory Gene Expression (e.g., IL-1β, TNF-α) DNA->Gene_expression Induces Transcription CCBs Efonidipine & Other CCBs CCBs->IKK_complex Inhibits (prevents p-IκBα)

Caption: Canonical NF-κB signaling pathway and the inhibitory point of Efonidipine.

Experimental Workflow for Validating Anti-inflammatory Effects

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Treatment 2. Treatment - Pre-incubation with CCB - Stimulation with inflammatory agent (e.g., LPS) Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) Treatment->Lysate_Prep Luciferase_Assay 4c. Luciferase Reporter Assay - NF-κB transcriptional activity Treatment->Luciferase_Assay qPCR 4d. qPCR / ELISA - Inflammatory gene expression (mRNA) - Cytokine secretion (protein) Treatment->qPCR Western_Blot 4a. Western Blot - p-IκBα, IκBα - Nuclear p65 Lysate_Prep->Western_Blot EMSA 4b. EMSA - NF-κB DNA binding activity Lysate_Prep->EMSA Data_Analysis 5. Data Analysis & Comparison Western_Blot->Data_Analysis EMSA->Data_Analysis Luciferase_Assay->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for validating the anti-inflammatory effects of CCBs.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of Efonidipine and other CCBs on the NF-κB pathway.

Western Blot for Phospho-IκBα and Nuclear Translocation of NF-κB p65

This protocol is a composite based on standard procedures and details found in studies investigating NF-κB signaling.[13][14][15][16]

  • Cell Culture and Treatment:

    • Plate appropriate cells (e.g., BV2 microglia, macrophages) and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of Efonidipine or other CCBs for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 30-60 minutes for IκBα phosphorylation, 1-4 hours for p65 translocation).

  • Protein Extraction:

    • For Phospho-IκBα: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For Nuclear Translocation: Perform nuclear and cytoplasmic fractionation using a commercial kit or a hypotonic buffer lysis method.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 or Histone H3 for nuclear lysates) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the respective loading controls.

NF-κB Luciferase Reporter Assay

This protocol is based on standard luciferase reporter assay procedures.[17][18][19][20][21]

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with different concentrations of Efonidipine or other CCBs for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each drug concentration relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a generalized procedure for EMSA to detect NF-κB DNA binding activity.[22][23][24][25][26]

  • Nuclear Extract Preparation:

    • Treat cells with Efonidipine or other CCBs and stimulate as described for the Western blot protocol.

    • Prepare nuclear extracts from the treated cells.

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

  • Gel Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Transfer the complexes to a nylon membrane and detect the labeled probe using a method compatible with the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence).

  • Data Analysis:

    • Analyze the shift in the mobility of the labeled probe, which indicates the formation of a protein-DNA complex.

Conclusion

The available evidence strongly suggests that Efonidipine possesses significant anti-inflammatory properties mediated, at least in part, by the inhibition of the NF-κB signaling pathway. Its ability to suppress the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β. Other calcium channel blockers, including Amlodipine, Verapamil, and Nifedipine, also exhibit anti-inflammatory effects that involve the NF-κB pathway. However, the unique dual L- and T-type calcium channel blocking mechanism of Efonidipine may offer a distinct advantage in modulating inflammatory responses.

For researchers and drug development professionals, Efonidipine represents a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols and comparative data presented in this guide provide a foundational resource for designing and conducting studies to further elucidate the anti-inflammatory mechanisms and therapeutic potential of Efonidipine and other calcium channel blockers. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of these compounds in inhibiting the NF-κB pathway.

References

Efonidipine's Negative Chronotropic Effects: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence demonstrates Efonidipine's distinct heart rate-lowering properties compared to other calcium channel blockers, attributable to its dual L- and T-type calcium channel antagonism.

This guide provides a cross-study analysis of the negative chronotropic effects of Efonidipine (B1671133), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB). Unlike traditional dihydropyridines that can induce reflex tachycardia, Efonidipine consistently demonstrates a heart rate-lowering or attenuating effect. This analysis synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Comparative Analysis of Negative Chronotropic Effects

Efonidipine's negative chronotropic action has been quantified in both preclinical models and clinical trials. The data consistently shows a significant reduction in heart rate, contrasting with other dihydropyridine CCBs.

Preclinical Data: In Vitro Studies

In vitro studies on isolated guinea pig atrial preparations provide a direct comparison of the negative chronotropic potencies of various CCBs without the influence of systemic physiological reflexes.

DrugModelParameterValue (M)Potency Ranking for Negative Chronotropy
Efonidipine Isolated Guinea-pig AtriaEC303.08 x 10-81
NifedipineIsolated Guinea-pig AtriaEC303.48 x 10-82
DiltiazemIsolated Guinea-pig AtriaEC301.27 x 10-73
VerapamilIsolated Guinea-pig AtriaEC301.47 x 10-74
Efonidipine Isolated Guinea-pig AtriaEC50 Ratio35.4High Chrono-selectivity
NifedipineIsolated Guinea-pig AtriaEC50 Ratio0.29Low Chrono-selectivity
AmlodipineIsolated Guinea-pig AtriaEC50 Ratio37.1High Chrono-selectivity
VerapamilIsolated Guinea-pig AtriaEC50 Ratio0.65Low Chrono-selectivity
DiltiazemIsolated Guinea-pig AtriaEC50 Ratio*0.92Low Chrono-selectivity

*EC50 Ratio (Negative Inotropic Effect / Negative Chronotropic Effect): A higher ratio indicates greater selectivity for heart rate reduction over myocardial contractility suppression.[1]

Clinical Data: Human Studies

Clinical trials in patients with hypertension confirm Efonidipine's heart rate-lowering effect in a therapeutic setting.

Study (Reference)Patient PopulationEfonidipine DosageDurationBaseline Heart Rate (bpm)End-of-Study Heart Rate (bpm)Mean Change (bpm)Percent Change (%)
Shimizu M, et al. (2003)[2]Mild to severe hypertension with angina40 mg/day12 weeks94 ± 786 ± 11-8.0~ -8.5%
Lee SK, et al. (2013)[3]Mild to moderate essential hypertension40-60 mg/day12 weeks81.5 ± 5.371.8 ± 9.9-9.7-11.9%
Dewan B, et al. (2024)[4]Hypertensive PatientsNot Specified90 days83.5 ± 7.280.1 ± 6.3-3.4~ -4.1%
Jha UC, et al. (2021)[5]Mild to moderate primary hypertension40-60 mg/day12 weeks86.3 ± 4.86Not directly stated, but significant reduction observed--
Anonymous (2018)[6]Stage-I HypertensionNot Specified28 days88.7 ± 5.980.6 ± 6.8-8.1~ -9.1%

Mechanism of Action: Sinoatrial Node Modulation

The primary mechanism for Efonidipine's negative chronotropic effect is its dual blockade of both L-type and T-type calcium channels located in the sinoatrial (SA) node, the heart's natural pacemaker.[7][8][9]

  • L-type Ca2+ Channels: Blockade of these channels, which are responsible for the upstroke of the action potential in SA node cells, contributes to the negative chronotropic effect shared by most CCBs.[10]

  • T-type Ca2+ Channels: Efonidipine's unique antagonism of T-type calcium channels is crucial. These channels are involved in the early phase of pacemaker depolarization (Phase 4).[8][9] By inhibiting the T-type Ca2+ current, Efonidipine selectively suppresses and prolongs the later part of Phase 4 depolarization.[10][11] This delays the time it takes for the membrane potential to reach the threshold for firing the next action potential, thereby slowing the heart rate.[8][10] This action counteracts the baroreceptor reflex that typically causes tachycardia with other dihydropyridine vasodilators.[2][8]

G Experimental Workflow: Whole-Cell Patch-Clamp on SA Node Cells cluster_recording Recording & Analysis arrow arrow start 1. Isolate SA Node from Heart enzymatic 2. Enzymatic Digestion (e.g., collagenase, protease) start->enzymatic single_cells 3. Obtain Single, Spontaneously Beating Pacemaker Cells enzymatic->single_cells patch 4. Form High-Resistance Seal (Giga-seal) with Glass Micropipette single_cells->patch whole_cell 5. Rupture Cell Membrane to Achieve Whole-Cell Configuration patch->whole_cell current_clamp 6a. Current-Clamp Mode: Record spontaneous action potentials whole_cell->current_clamp or voltage_clamp 6b. Voltage-Clamp Mode: Isolate and record specific ion currents (e.g., ICa,L, ICa,T) whole_cell->voltage_clamp drug_app 7. Apply Efonidipine via Perfusion System current_clamp->drug_app voltage_clamp->drug_app analyze 8. Analyze Changes in: - Firing Rate (Current-Clamp) - Channel Current (Voltage-Clamp) drug_app->analyze

References

Amlodipine vs. Efonidipine: A Comparative Analysis of Their Effects on Plasma Aldosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium channel blockers amlodipine (B1666008) and efonidipine (B1671133), with a specific focus on their differential effects on plasma aldosterone (B195564) levels. The information presented is supported by experimental data from clinical studies to inform research and drug development in cardiovascular and renal medicine.

Introduction

Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, primarily targets L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2][3][4] Efonidipine is also a dihydropyridine calcium channel blocker but possesses a dual mechanism of action, inhibiting both L-type and T-type calcium channels.[5][6] This distinction in targeting T-type calcium channels, which are involved in aldosterone synthesis and secretion in the adrenal glands, is thought to underlie the varying effects of these two drugs on the renin-angiotensin-aldosterone system (RAAS).[7][8][9] While amlodipine has been observed to potentially activate the RAAS, efonidipine has been shown to decrease plasma aldosterone levels.[10][11][12][13]

Quantitative Data Summary

The following table summarizes the quantitative data from comparative studies on the effects of amlodipine and efonidipine on plasma aldosterone levels and other relevant clinical parameters.

Study Patient Population Dosage Treatment Duration Plasma Aldosterone Levels (pg/mL) Blood Pressure (mmHg) Heart Rate (beats/min) Key Findings
Tanaka T, et al. (2007)[7][8][14]40 essential hypertensive outpatientsAmlodipine (unspecified dose for >1 year) followed by Efonidipine (unspecified dose)6 months for efonidipineAmlodipine: 97.7 ± 7.9Efonidipine: 79.7 ± 5.6 (p<0.0001)No significant differenceAmlodipine: 72.0 ± 1.3Efonidipine: 69.8 ± 1.3 (p<0.01)Efonidipine significantly decreased plasma aldosterone and heart rate compared to amlodipine.
Ishimitsu T, et al. (2007)[15]21 patients with chronic glomerulonephritisAmlodipine: 2.5-7.5 mg once dailyEfonidipine: 20-60 mg twice daily4 months for each drug (random crossover)Amlodipine: 72 ± 48Efonidipine: 52 ± 46 (p=0.009)Amlodipine: 132 ± 8 / 86 ± 5Efonidipine: 133 ± 10 / 86 ± 5Not reportedEfonidipine resulted in a greater reduction in plasma aldosterone and proteinuria than amlodipine, independent of blood pressure reduction.
Tsutamoto T, et al. (2009)[16]60 stable outpatients with essential hypertension on ACE-I or ARBAmlodipine: 5 mg/dayEfonidipine: 40 mg/day18 monthsIn the efonidipine group, plasma aldosterone was significantly decreased at 6 months and sustained for 18 months. No significant change in the amlodipine group.No significant change in either groupNot reportedLong-term efonidipine therapy sustained the suppression of plasma aldosterone and was associated with a decrease in left ventricular mass index.
Unspecified Study in Hemodialysis Patients[10]20 hypertensive patients on chronic hemodialysisAmlodipine: 2.5-7.5 mg once dailyEfonidipine: 20-60 mg twice daily12 weeks for each drug (random crossover)Amlodipine: 146 ± 150Efonidipine: 123 ± 118 (p=0.027)Amlodipine: 153 ± 15 / 76 ± 8Efonidipine: 151 ± 15 / 77 ± 8No significant changeEfonidipine significantly lowered plasma aldosterone levels compared to amlodipine in hemodialysis patients.

Experimental Protocols

Study Design: Crossover and Parallel Group Trials

The cited studies employed robust clinical trial designs to compare the effects of amlodipine and efonidipine. Both randomized crossover and parallel group designs were utilized. In the crossover studies, each patient served as their own control, receiving both treatments sequentially, which minimizes inter-individual variability.[10][15] The parallel group study involved randomizing patients to either continuous amlodipine treatment or a switch to efonidipine, allowing for the assessment of long-term effects.[16]

Patient Populations

The studies included diverse patient populations, such as those with essential hypertension, chronic glomerulonephritis, and hypertensive patients on chronic hemodialysis.[7][8][10][14][15][16] This allows for a broader understanding of the drugs' effects in different clinical contexts.

Interventions and Dosages

The dosages of amlodipine and efonidipine were in line with standard clinical practice. For instance, amlodipine was typically administered at 2.5-7.5 mg once daily, while efonidipine was given at 20-60 mg twice daily or 40 mg once daily.[10][15][16] Treatment durations ranged from 12 weeks to 18 months, enabling the evaluation of both short-term and long-term effects.[10][16]

Laboratory Methods

Plasma aldosterone concentrations were measured using established laboratory techniques, though specific assay details were not consistently provided in the summaries. Blood pressure was measured using standard clinical procedures.

Mandatory Visualizations

Experimental Workflow: Comparative Study of Amlodipine and Efonidipine

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Data Collection cluster_analysis Analysis start Hypertensive Patient Cohort baseline Baseline Measurements (BP, HR, Aldosterone) start->baseline randomize Random Assignment amlodipine Amlodipine Treatment Group randomize->amlodipine efonidipine Efonidipine Treatment Group randomize->efonidipine followup Follow-up Measurements (BP, HR, Aldosterone) amlodipine->followup efonidipine->followup baseline->randomize analysis Statistical Comparison of Outcomes followup->analysis

Caption: A flowchart illustrating the typical experimental workflow for a comparative clinical trial of amlodipine and efonidipine.

Signaling Pathway: Proposed Mechanism of Action on Aldosterone Secretion

G cluster_stimuli Stimuli for Aldosterone Secretion cluster_channels Adrenal Glomerulosa Cell cluster_drugs Pharmacological Intervention cluster_synthesis Aldosterone Synthesis Pathway AngII Angiotensin II T_type T-type Ca2+ Channel AngII->T_type stimulates L_type L-type Ca2+ Channel AngII->L_type stimulates K Potassium (K+) K->T_type stimulates K->L_type stimulates Ca_influx Ca2+ Influx T_type->Ca_influx L_type->Ca_influx Amlodipine Amlodipine Amlodipine->L_type inhibits Efonidipine Efonidipine Efonidipine->T_type inhibits Efonidipine->L_type inhibits Aldo_synthase Aldosterone Synthase Expression Ca_influx->Aldo_synthase Aldosterone Aldosterone Secretion Aldo_synthase->Aldosterone

Caption: A diagram illustrating the proposed signaling pathway for aldosterone secretion and the inhibitory effects of amlodipine and efonidipine.

Conclusion

The available evidence from comparative clinical trials consistently demonstrates that efonidipine significantly reduces plasma aldosterone levels compared to amlodipine in various patient populations. This effect is attributed to efonidipine's dual blockade of both L-type and T-type calcium channels, with the latter playing a key role in aldosterone synthesis. The reduction in aldosterone levels with efonidipine is observed independently of its blood pressure-lowering effects and may contribute to its potential for providing additional cardiovascular and renal protection. For researchers and drug development professionals, the differential impact of these two calcium channel blockers on the renin-angiotensin-aldosterone system highlights the importance of considering the specific pharmacological profiles of antihypertensive agents beyond their primary hemodynamic effects.

References

Efonidipine Demonstrates Superior Renoprotective Effects in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data highlights the potential of Efonidipine (B1671133), a dual L- and T-type calcium channel blocker, in mitigating kidney damage associated with diabetic nephropathy. Comparative studies against other antihypertensive agents, including L-type specific calcium channel blockers and ACE inhibitors, underscore its unique mechanism of action that confers enhanced renal protection.

Researchers and drug development professionals will find compelling evidence in the following guide, which systematically compares the performance of Efonidipine with alternative treatments. The data presented, derived from robust experimental models of diabetic nephropathy, confirms its efficacy in reducing proteinuria and preserving renal function.

Comparative Efficacy of Efonidipine in Diabetic Nephropathy

Efonidipine has been rigorously evaluated in various models of diabetic nephropathy, consistently demonstrating significant renoprotective effects. The following tables summarize the key quantitative data from these studies, offering a clear comparison with other widely used antihypertensive drugs.

Table 1: Comparison of Efonidipine and Amlodipine (B1666008) in Type 2 Diabetic Patients with Hypertension and Nephropathy
ParameterEfonidipine GroupAmlodipine GroupDuration
Change in Serum Creatinine (B1669602) No significant changeSignificant increase12 months
Change in Urinary Albumin No significant changeSignificant increase12 months
Change in eGFR No significant changeSignificant decrease12 months
Change in Plasma Aldosterone (B195564) Significant decreaseNo significant change12 months
Change in Urinary 8-OHdG Significant decreaseNo significant change12 months
Data sourced from a randomized controlled trial involving 40 type 2 diabetic patients with hypertension and nephropathy receiving angiotensin receptor II blockers.[1][2]
Table 2: Comparison of Efonidipine, Enalapril, and Nifedipine (B1678770) in Partially Nephrectomized Spontaneously Hypertensive Rats
ParameterControl GroupEfonidipine GroupEnalapril GroupNifedipine GroupDuration
Systolic Blood Pressure (mmHg) 267 ± 7181 ± 7200 ± 12184 ± 68 weeks
Urinary Protein Excretion (mg/day) 301 ± 28180 ± 16186 ± 16258 ± 228 weeks
Glomerular Sclerosis Marked developmentPartially preventedPartially preventedPartially prevented8 weeks
Data from a study on salt-loaded partially nephrectomized spontaneously hypertensive rats.[3]
Table 3: Effects of Efonidipine in STZ-Induced Diabetic Spontaneously Hypertensive Rats
ParameterDiabetic Control SHRsEfonidipine-treated Diabetic SHRsDuration
Urinary Albumin (mg/day at 12 weeks) 4.41 ± 0.12Significantly less than control (P < 0.01)12 weeks
Creatinine Clearance IncreasedDecreased compared to control12 weeks
Glomerular Tuft to Bowman's Area Ratio IncreasedSignificantly decreased (P < 0.05)12 weeks
Findings from an investigation on the renal protective effect of efonidipine in STZ-induced diabetic spontaneously hypertensive rats.[4]

Unveiling the Mechanism: Dual Blockade of L- and T-type Calcium Channels

The superior renoprotective effects of Efonidipine are attributed to its unique ability to block both L-type and T-type calcium channels.[5][6] This dual action leads to the dilation of both afferent and efferent glomerular arterioles, which in turn reduces intraglomerular pressure and hyperfiltration, key factors in the progression of diabetic nephropathy.[7] In contrast, traditional dihydropyridine (B1217469) calcium channel blockers like nifedipine and amlodipine primarily act on L-type channels, leading to preferential dilation of the afferent arteriole, which can potentially increase intraglomerular pressure.[3] Furthermore, Efonidipine has been shown to decrease plasma aldosterone levels, a hormone implicated in renal fibrosis and inflammation.[1][8]

Efonidipine Signaling Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Glomerulus Glomerulus cluster_Systemic Systemic Effects Efonidipine Efonidipine L_type L-type Ca2+ Channel Efonidipine->L_type Blocks T_type T-type Ca2+ Channel Efonidipine->T_type Blocks Aldosterone Reduced Plasma Aldosterone Efonidipine->Aldosterone Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Inhibition leads to Afferent_Arteriole Afferent Arteriole Dilation Vasodilation->Afferent_Arteriole Efferent_Arteriole Efferent Arteriole Dilation Vasodilation->Efferent_Arteriole Intraglomerular_Pressure Reduced Intraglomerular Pressure Afferent_Arteriole->Intraglomerular_Pressure Efferent_Arteriole->Intraglomerular_Pressure Proteinuria Reduced Proteinuria Intraglomerular_Pressure->Proteinuria

Caption: Mechanism of Efonidipine's renoprotective effect.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Animal Studies
  • Model: Spontaneously Hypertensive Rats (SHR) with Streptozotocin (STZ)-induced diabetes.[4]

    • Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg) is administered to induce diabetes.

    • Treatment Groups:

      • Diabetic SHRs (Control)

      • Diabetic SHRs treated with Efonidipine (e.g., 15 mg/kg/day orally)[4]

    • Duration: 12 weeks.[4]

    • Key Parameters Measured: Urinary albumin excretion, creatinine clearance, and glomerular histology (ratio of glomerular tuft to Bowman's areas).[4]

  • Model: Partially Nephrectomized Spontaneously Hypertensive Rats (SHR).[3]

    • Surgical Procedure: 5/6 nephrectomy is performed to induce progressive renal injury.

    • Treatment Groups:

      • Control (no treatment)

      • Efonidipine-treated

      • Enalapril-treated

      • Nifedipine-treated

    • Diet: High-salt diet (5% NaCl) to accelerate hypertension and renal damage.[3]

    • Duration: 8 weeks.[3]

    • Key Parameters Measured: Systolic blood pressure, daily urinary protein excretion, serum creatinine, and renal histology (glomerular sclerosis).[3]

Experimental Workflow cluster_animal_model Animal Model Selection & Induction cluster_treatment Treatment Allocation & Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis start Select Animal Model (e.g., SHRs) induce_diabetes Induce Diabetic Nephropathy (e.g., STZ injection or 5/6 Nephrectomy) start->induce_diabetes randomize Randomize into Treatment Groups induce_diabetes->randomize control_group Control Group randomize->control_group efonidipine_group Efonidipine Group randomize->efonidipine_group alternative_group Alternative Drug Group (e.g., Amlodipine, Nifedipine, Enalapril) randomize->alternative_group administer_drugs Administer Drugs Daily (e.g., Oral Gavage) monitor Monitor Periodically (e.g., Blood Pressure, Body Weight) administer_drugs->monitor collect_samples Collect Samples (e.g., 24h Urine, Blood) monitor->collect_samples biochemical_analysis Biochemical Analysis (e.g., Albumin, Creatinine) collect_samples->biochemical_analysis histological_analysis Histological Analysis of Kidneys collect_samples->histological_analysis data_analysis Statistical Data Analysis biochemical_analysis->data_analysis histological_analysis->data_analysis

Caption: Generalized experimental workflow for animal studies.

Human Clinical Trial
  • Study Design: Randomized, parallel-group clinical trial.[1]

    • Participants: Type 2 diabetic patients with hypertension and nephropathy already receiving angiotensin receptor II blockers.[1]

    • Treatment Groups:

    • Duration: 12 months.[1]

    • Key Parameters Measured: Serum creatinine, urinary albumin, estimated glomerular filtration rate (eGFR), plasma aldosterone, and urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress).[1]

Conclusion

The presented data strongly supports the renoprotective effects of Efonidipine in the context of diabetic nephropathy. Its unique dual L- and T-type calcium channel blockade offers a significant advantage over traditional L-type blockers by effectively reducing intraglomerular pressure and proteinuria. For researchers and clinicians in the field of diabetic kidney disease, Efonidipine represents a promising therapeutic agent worthy of further investigation and consideration.

References

Comparative analysis of the metabolites of (+)-Efonidipine and racemic Efonidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolites of (+)-Efonidipine and racemic Efonidipine (B1671133), offering insights for researchers, scientists, and professionals in drug development. While direct comparative metabolic studies on the individual enantiomers of efonidipine are limited in publicly available literature, this document synthesizes the existing knowledge on the metabolism of racemic efonidipine and draws parallels from studies on other dihydropyridine (B1217469) calcium channel blockers to infer potential stereoselective differences.

Introduction to Efonidipine and its Stereochemistry

Efonidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is administered clinically as a racemate, a mixture of two enantiomers: the R(-) and S(+) forms. These enantiomers exhibit different pharmacological activities, with the R(-)-isomer being a selective blocker of T-type Ca2+ channels, while the S(+)-isomer blocks both L- and T-type channels.[2][3] Understanding the metabolic fate of the individual enantiomers is crucial for a comprehensive assessment of the drug's efficacy and safety profile.

Metabolic Profile of Racemic Efonidipine

The metabolism of racemic efonidipine has been primarily studied in humans and rats. The liver is the main site of metabolism.[1][4][5]

Key Metabolites:

The primary metabolites of racemic efonidipine are:

  • N-dephenylated Efonidipine (DPH) [1][4][5]

  • Deaminated Efonidipine (AL) [1][4][5]

  • N-debenzylated Efonidipine (DBZ) [1][4][5]

Other identified metabolites include the pyridine (B92270) analogue of deaminated-efonidipine.[6]

Pharmacological Activity of Metabolites:

Both N-debenzylated Efonidipine (DBZ) and N-dephenylated Efonidipine (DPH) exhibit calcium antagonist activity. However, their vasodilating properties are less potent than the parent compound. The vasodilating activity of DBZ is approximately two-thirds, and that of DPH is about one-third of the parent efonidipine.[1][5] The majority of the pharmacological effect following oral administration of efonidipine hydrochloride is attributed to the unchanged drug, with metabolites making a minor contribution.[1][5]

Comparative Analysis of Metabolites: (+)-Efonidipine vs. Racemic Efonidipine

For instance, the in vitro metabolism of felodipine (B1672334), another dihydropyridine, in human liver microsomes showed that the (R)-enantiomer was metabolized more rapidly than the (S)-enantiomer.[7] Conversely, a study on benidipine (B10687) indicated that its metabolism by CYP3A4 and CYP3A5, the major enzymes involved, was not significantly stereoselective.[8]

Given these conflicting examples, it is plausible that the metabolism of efonidipine enantiomers could be stereoselective, leading to different pharmacokinetic profiles for the (+) and (-) isomers. However, without direct experimental evidence, it is not possible to definitively state the quantitative differences in their metabolite formation. A stereoselective pharmacokinetic study of efonidipine has been conducted, which developed a method to determine the enantiomers in human plasma, but detailed metabolic profiles of each enantiomer were not reported.[9]

Data Presentation

Table 1: Major Metabolites of Racemic Efonidipine and Their Properties

MetaboliteAbbreviationPharmacological ActivityRelative Vasodilating Potency (Compared to Efonidipine)
N-debenzylated EfonidipineDBZCalcium Antagonist~ 66%
N-dephenylated EfonidipineDPHCalcium Antagonist~ 33%
Deaminated EfonidipineALNot specifiedNot specified
Pyridine analogue of deaminated-efonidipine-Not specifiedNot specified

Experimental Protocols

In Vivo Metabolite Profiling in Humans

Objective: To identify and quantify the metabolites of efonidipine in human plasma and urine following oral administration of racemic efonidipine hydrochloride.

Methodology:

  • Study Population: Healthy male volunteers.

  • Dosing: Oral administration of a single dose of efonidipine hydrochloride.

  • Sample Collection: Blood and urine samples were collected at predetermined time points.

  • Sample Preparation:

    • Plasma: Unchanged drug was determined by HPLC-MS. Metabolites were identified by HPLC.

    • Urine: Metabolites and unchanged drug were identified by HPLC.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) for the identification of metabolites. Mass Spectrometry (MS) coupled with HPLC for the determination of the unchanged drug.[6]

In Vitro Metabolism using Human Liver Microsomes

While a specific protocol for efonidipine enantiomers is not available, a general methodology for studying the in vitro metabolism of drug enantiomers using human liver microsomes is described below, based on protocols for other dihydropyridines like felodipine and benidipine.[7][8]

Objective: To investigate the stereoselective metabolism of efonidipine enantiomers.

Methodology:

  • Enzyme Source: Pooled human liver microsomes.

  • Substrates: (+)-Efonidipine and (-)-Efonidipine.

  • Incubation:

    • The individual enantiomers are incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.

    • The reaction is initiated by the addition of the substrate and terminated at various time points by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by a validated stereoselective analytical method, such as chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to separate and quantify the parent enantiomers and their respective metabolites.

  • Enzyme Kinetics: Michaelis-Menten kinetics (Vmax and Km) can be determined by incubating varying concentrations of each enantiomer.

Visualizations

Metabolic Pathways of Racemic Efonidipine

Efonidipine Efonidipine DBZ N-debenzylated Efonidipine (DBZ) Efonidipine->DBZ N-debenzylation DPH N-dephenylated Efonidipine (DPH) Efonidipine->DPH N-dephenylation AL Deaminated Efonidipine (AL) Efonidipine->AL Oxidative deamination Pyridine_Metabolites Pyridine Metabolites Efonidipine->Pyridine_Metabolites Oxidation of dihydropyridine ring Ester_Hydrolysis Ester Hydrolysis Products Efonidipine->Ester_Hydrolysis Ester hydrolysis

Caption: Major metabolic pathways of racemic efonidipine.

Experimental Workflow for In Vitro Stereoselective Metabolism Study

cluster_prep Sample Preparation cluster_analysis Analysis Enantiomers (+)-Efonidipine & (-)-Efonidipine Incubation Incubation at 37°C Enantiomers->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH-generating system NADPH->Incubation LCMS Chiral LC-MS/MS Analysis Data Data Analysis (Kinetics, Metabolite ID) LCMS->Data Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Centrifugation->LCMS

References

Does (+)-Efonidipine show superiority over L-type selective CCBs in reducing arterial stiffness?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data suggests that (+)-Efonidipine, a dual L-type and T-type calcium channel blocker (CCB), may offer superior benefits in reducing arterial stiffness compared to L-type selective CCBs. This superiority appears to be attributed to its unique mechanism of action that extends beyond simple vasodilation, influencing endothelial function and reducing oxidative stress.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and the underlying signaling pathways.

Executive Summary

Clinical evidence, primarily from studies comparing (+)-Efonidipine to the L-type selective CCB amlodipine (B1666008), indicates that while both effectively lower blood pressure, efonidipine (B1671133) demonstrates a more pronounced effect on reducing arterial stiffness. A key study by Sasaki et al. (2009) in type 2 diabetic patients with hypertension and nephropathy found that efonidipine significantly decreased the cardio-ankle vascular index (CAVI), a measure of arterial stiffness, whereas amlodipine did not show a significant reduction.[1][2] This difference is likely due to efonidipine's dual blockade of both L-type and T-type calcium channels, which confers additional vasculoprotective effects.

Mechanism of Action: The Dual Blockade Advantage

L-type selective CCBs, such as amlodipine, nifedipine, and felodipine, primarily target L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] In contrast, (+)-Efonidipine inhibits both L-type and T-type calcium channels.[5] The blockade of T-type calcium channels is believed to contribute to its enhanced effects on arterial stiffness through several mechanisms:

  • Improved Endothelial Function: Efonidipine has been shown to increase the bioavailability of nitric oxide (NO), a key molecule in maintaining vascular health and regulating arterial tone.[6] This may be partly mediated through the activation of endothelial nitric oxide synthase (eNOS).

  • Reduced Oxidative Stress: Studies have indicated that efonidipine can decrease markers of oxidative stress, which is a known contributor to arterial stiffening.[1][2]

  • Attenuation of Vascular Remodeling: By influencing signaling pathways in vascular smooth muscle cells, efonidipine may help to prevent or reverse the structural changes in the arterial wall that lead to increased stiffness.

Comparative Data on Arterial Stiffness

The most direct evidence for the superiority of (+)-Efonidipine comes from a randomized controlled trial comparing it to amlodipine.

ParameterEfonidipine GroupAmlodipine Groupp-valueReference
Baseline CAVI 9.7 ± 1.29.8 ± 1.3NS[Sasaki et al., 2009][1][7]
CAVI at 12 months 9.0 ± 1.19.6 ± 1.4< 0.05 (vs. baseline)[Sasaki et al., 2009][1][7]
Change in CAVI -0.7 ± 0.8 -0.2 ± 0.9 < 0.05 [Sasaki et al., 2009][1][7]
Baseline Systolic BP (mmHg) 148 ± 14147 ± 15NS[Sasaki et al., 2009][1][7]
Systolic BP at 12 months (mmHg) 134 ± 12135 ± 13NS[Sasaki et al., 2009][1][7]
Baseline Diastolic BP (mmHg) 82 ± 1081 ± 9NS[Sasaki et al., 2009][1][7]
Diastolic BP at 12 months (mmHg) 74 ± 873 ± 7NS[Sasaki et al., 2009][1][7]

CAVI: Cardio-Ankle Vascular Index; BP: Blood Pressure; NS: Not Significant. Data are presented as mean ± standard deviation.

While both treatments achieved similar blood pressure control, only efonidipine resulted in a statistically significant reduction in CAVI over the 12-month period.[1][7]

Experimental Protocols

Sasaki et al., 2009: A Randomized Controlled Trial

  • Study Design: A 12-month, prospective, randomized, open-label, parallel-group study.

  • Participants: 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs).

  • Intervention: Patients were randomly assigned to receive either (+)-Efonidipine (40 mg/day; n=20) or amlodipine (5 mg/day; n=20) in addition to their ongoing ARB therapy.

  • Primary Outcome: Change in Cardio-Ankle Vascular Index (CAVI) from baseline to 12 months.

  • Secondary Outcomes: Changes in blood pressure, serum creatinine, urinary albumin, estimated glomerular filtration rate (eGFR), plasma aldosterone, and urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress).

  • Arterial Stiffness Measurement: CAVI was measured using the VaSera CAVI-1500 instrument (Fukuda Denshi). Measurements were taken at baseline and at 3, 6, and 12 months of treatment. The average of the right and left CAVI values was used for analysis.

  • Statistical Analysis: Changes in parameters from baseline were analyzed using a paired t-test. Between-group differences were assessed using an unpaired t-test. A p-value of < 0.05 was considered statistically significant.

Signaling Pathways

The differential effects of (+)-Efonidipine and L-type selective CCBs on arterial stiffness can be attributed to their distinct interactions with cellular signaling pathways in vascular endothelial and smooth muscle cells.

cluster_Efonidipine Efonidipine Signaling Pathway Efonidipine (+)-Efonidipine L_type_E L-type Ca²⁺ Channel Efonidipine->L_type_E Inhibits T_type_E T-type Ca²⁺ Channel Efonidipine->T_type_E Inhibits Ca_influx_E ↓ Ca²⁺ Influx L_type_E->Ca_influx_E eNOS eNOS Activation T_type_E->eNOS Oxidative_Stress_E ↓ Oxidative Stress T_type_E->Oxidative_Stress_E Vasodilation_E Vasodilation Ca_influx_E->Vasodilation_E Arterial_Stiffness_E ↓ Arterial Stiffness Vasodilation_E->Arterial_Stiffness_E NO ↑ Nitric Oxide (NO) eNOS->NO NO->Vasodilation_E NO->Arterial_Stiffness_E Oxidative_Stress_E->Arterial_Stiffness_E

Caption: Efonidipine's dual blockade of L- and T-type calcium channels leads to vasodilation, increased nitric oxide production, and reduced oxidative stress, collectively decreasing arterial stiffness.

cluster_Ltype L-type Selective CCB Signaling Pathway L_type_CCB L-type Selective CCB L_type_L L-type Ca²⁺ Channel L_type_CCB->L_type_L Inhibits Oxidative_Stress_L Potential for ↑ Oxidative Stress* L_type_CCB->Oxidative_Stress_L Ca_influx_L ↓ Ca²⁺ Influx L_type_L->Ca_influx_L Vasodilation_L Vasodilation Ca_influx_L->Vasodilation_L Arterial_Stiffness_L ↓ Arterial Stiffness Vasodilation_L->Arterial_Stiffness_L

Caption: L-type selective CCBs primarily induce vasodilation by blocking L-type calcium channels. *Some studies suggest potential for increased oxidative stress with certain L-type CCBs.

Experimental Workflow for a Comparative Study

The following diagram illustrates a typical workflow for a clinical trial comparing the effects of (+)-Efonidipine and an L-type selective CCB on arterial stiffness.

cluster_workflow Comparative Clinical Trial Workflow Start Patient Recruitment (e.g., Essential Hypertension) Screening Screening & Baseline Measurements (BP, PWV, AIx, CAVI, Biomarkers) Start->Screening Randomization Randomization Screening->Randomization Group_E Group A: (+)-Efonidipine Randomization->Group_E Group_L Group B: L-type Selective CCB Randomization->Group_L FollowUp Follow-up Visits (e.g., 4, 12, 24 weeks) - BP & Arterial Stiffness Measurement - Adverse Event Monitoring Group_E->FollowUp Group_L->FollowUp Endpoint End of Study - Final Measurements FollowUp->Endpoint Analysis Data Analysis - Compare changes in PWV, AIx, CAVI - Statistical Significance Endpoint->Analysis Conclusion Conclusion on Superiority Analysis->Conclusion

Caption: A typical randomized controlled trial workflow to compare the effects of different antihypertensive agents on arterial stiffness.

Conclusion

References

Verifying JNK Pathway Inhibition by Efonidipine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Efonidipine's inhibitory effects on the c-Jun N-terminal kinase (JNK) pathway, benchmarked against other well-characterized JNK inhibitors. The information presented herein is based on available in vitro experimental data to assist researchers in evaluating Efonidipine as a potential modulator of this critical signaling cascade.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a crucial signaling cascade within the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in orchestrating cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The pathway's activation culminates in the phosphorylation of several downstream targets, most notably the transcription factor c-Jun. This phosphorylation enhances c-Jun's transcriptional activity, leading to the regulation of genes involved in fundamental cellular processes such as inflammation, apoptosis, and cell differentiation. Given its central role in these processes, the JNK pathway has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Efonidipine as a JNK Pathway Inhibitor

Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, has been identified as a potential inhibitor of the JNK pathway.[1][2] In vitro studies have demonstrated that Efonidipine can suppress the phosphorylation of JNK and its downstream substrate, c-Jun, in microglial cells stimulated with lipopolysaccharide (LPS).[1] Molecular docking simulations further suggest that Efonidipine may exert its inhibitory effect by binding to the ATP-binding site of JNK3, a JNK isoform predominantly expressed in the brain.[1][2]

While these findings indicate that Efonidipine can modulate JNK signaling within a cellular context, publicly available data on its direct enzymatic inhibition, such as IC50 values against purified JNK isoforms, is currently limited. One study performed an in vitro JNK3 activity assay using 10 μM of Efonidipine, utilizing the well-known JNK inhibitor SP600125 as a positive control, however, specific quantitative values of inhibition were not provided.

Comparative Analysis of JNK Inhibitors

To provide a clear benchmark for evaluating Efonidipine's potential, this section presents quantitative data for several established JNK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Notes
Efonidipine Not ReportedNot ReportedNot ReportedInhibits JNK phosphorylation in cells.[1] Tested at 10 µM in an in vitro JNK3 activity assay.
SP600125 40[3][4]40[3][4]90[3][4]A widely used, reversible, ATP-competitive pan-JNK inhibitor.[5][6]
AS601245 150[7][8][9][10]220[7][8][9][10]70[7][8][9][10]An ATP-competitive inhibitor with good cell permeability.[7]
JNK-IN-8 4.7[11][12][13]18.7[11][12][13]1[11][12][13]A potent and irreversible pan-JNK inhibitor.[11][14]

Visualizing the JNK Signaling Pathway and Inhibition

The following diagrams illustrate the JNK signaling cascade and the experimental workflow for its investigation.

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun p_cJun Phosphorylated c-Jun cJun->p_cJun Phosphorylation Gene Gene Expression (Apoptosis, Inflammation) p_cJun->Gene Efonidipine Efonidipine Efonidipine->JNK Inhibition

The JNK Signaling Pathway and the point of inhibition by Efonidipine.

Experimental_Workflow Experimental Workflow for Verifying JNK Inhibition cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay CellCulture 1. Cell Culture (e.g., BV2 Microglia) Treatment 2. Treatment with Efonidipine & JNK Activator (e.g., LPS) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis WesternBlot 4. Western Blot for p-JNK and p-c-Jun Lysis->WesternBlot KinaseAssay 1. In Vitro Kinase Assay (e.g., ADP-Glo™) Measurement 2. Measurement of Kinase Activity (Luminescence) KinaseAssay->Measurement Reagents Recombinant JNK3, Substrate (c-Jun), ATP, Efonidipine Reagents->KinaseAssay

Workflow for in vitro verification of JNK pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies investigating JNK pathway inhibition.

In Vitro JNK Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on JNK enzymatic activity.

Objective: To quantitatively measure the direct inhibition of a specific JNK isoform (e.g., JNK3) by Efonidipine in a cell-free system.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK substrate (e.g., recombinant c-Jun or a synthetic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Efonidipine

  • Positive control inhibitor (e.g., SP600125)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well or 384-well assay plates (white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Efonidipine and the positive control (SP600125) in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • Add the JNK3 enzyme, substrate, and either the test compound or control to each well of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Efonidipine and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated JNK and c-Jun

This protocol outlines the steps to semi-quantitatively assess the inhibition of JNK pathway activation in a cellular context.

Objective: To determine the effect of Efonidipine on the phosphorylation levels of JNK and its downstream target c-Jun in cultured cells.

Materials:

  • Cell line (e.g., BV2 murine microglial cells)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., Lipopolysaccharide - LPS)

  • Efonidipine

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with various concentrations of Efonidipine for a specified time (e.g., 1 hour).

    • Stimulate the JNK pathway by adding the activator (e.g., LPS) and incubate for the appropriate duration (e.g., 30 minutes to 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Conclusion

The available in vitro evidence suggests that Efonidipine is capable of inhibiting the JNK signaling pathway at the cellular level, specifically by reducing the phosphorylation of JNK and its downstream target, c-Jun.[1] Molecular modeling also points to a potential direct interaction with the ATP-binding site of JNK3.[2] However, for a comprehensive understanding of its potency and to facilitate a direct comparison with other established JNK inhibitors, further studies are required to determine the IC50 values of Efonidipine against the different JNK isoforms in direct enzymatic assays. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such investigations and to further elucidate the therapeutic potential of Efonidipine as a modulator of the JNK pathway.

References

Efonidipine vs. Amlodipine in Hypertension: A Non-Inferiority Trial Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Efonidipine and Amlodipine for the treatment of hypertension, focusing on the findings of non-inferiority trials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative efficacy and safety of these two calcium channel blockers.

Efficacy and Safety: A Quantitative Comparison

Clinical evidence suggests that Efonidipine is as effective as Amlodipine in reducing blood pressure in patients with mild to moderate hypertension.[1][2] A key randomized, double-blind, non-inferiority trial conducted by Dewan and Wani provides robust comparative data.[3][4]

Blood Pressure and Heart Rate Reduction

The study demonstrated that both Efonidipine and Amlodipine achieved significant reductions in systolic and diastolic blood pressure over a 28-day treatment period.[5] Efonidipine was found to be non-inferior to Amlodipine in these efficacy endpoints.[5]

ParameterEfonidipine (40mg daily)Amlodipine (5mg daily)
Mean Systolic Blood Pressure Reduction 18.2 ± 12.2 mmHg19.2 ± 11.8 mmHg
Mean Diastolic Blood Pressure Reduction 10.7 ± 7.0 mmHg10.2 ± 7.7 mmHg
Mean Heart Rate Reduction 8.1 ± 8.3 bpm7.2 ± 9.9 bpm
Table 1: Comparative Efficacy of Efonidipine and Amlodipine in Stage-I Hypertension after 28 days.[3][4]
Safety and Tolerability Profile

While both drugs were generally well-tolerated, some studies suggest Efonidipine may have a more favorable side-effect profile, particularly concerning peripheral edema.[1][2] In the Dewan and Wani trial, the overall incidence of adverse events was comparable between the two groups.[5]

Adverse EventEfonidipine Group (n=95)Amlodipine Group (n=105)
Number of Patients with Adverse Events 11 (11.57%)16 (15.23%)
Table 2: Incidence of Adverse Events.[5]

One of the notable advantages of Efonidipine highlighted in broader reviews is its lower propensity to cause peripheral edema and reflex tachycardia compared to Amlodipine.[1][2]

Experimental Protocol: A Randomized Controlled Trial

The data presented above is primarily from a prospective, cohort, double-blind, double-dummy, randomized phase-III clinical trial.[3][4]

  • Study Population: The trial enrolled 200 patients diagnosed with Stage-I hypertension.[3][4]

  • Randomization and Blinding: Patients were randomized to receive either Efonidipine 40mg (n=95) or Amlodipine 5mg (n=105) once daily.[3][4] The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.

  • Treatment Duration: The treatment period was 28 days.[3][4]

  • Primary Endpoints: The primary efficacy endpoints were the changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline.[3][4]

  • Safety Assessments: Safety was evaluated through the monitoring and reporting of adverse events.[5]

Visualizing the Trial Workflow

The following diagram illustrates the workflow of the non-inferiority trial comparing Efonidipine and Amlodipine.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (28 Days) cluster_followup Follow-up & Analysis s1 Patient Population (Stage-I Hypertension) s2 Informed Consent s1->s2 r1 Randomization (n=200) s2->r1 t1 Efonidipine 40mg (n=95) r1->t1 t2 Amlodipine 5mg (n=105) r1->t2 f1 Data Collection (BP, HR, Adverse Events) t1->f1 t2->f1 f2 Statistical Analysis (Non-inferiority) f1->f2

Figure 1: Experimental workflow of the Efonidipine vs. Amlodipine non-inferiority trial.

Signaling Pathways and Mechanism of Action

Efonidipine is a dual L-type and T-type calcium channel blocker, whereas Amlodipine primarily acts on L-type calcium channels.[1][2] This difference in mechanism may contribute to the observed variations in their side-effect profiles.

G cluster_efonidipine Efonidipine cluster_amlodipine Amlodipine cluster_effects Physiological Effects e1 Efonidipine e2 Blocks L-type Ca2+ Channels e1->e2 e3 Blocks T-type Ca2+ Channels e1->e3 p1 Vasodilation e2->p1 p2 Reduced Peripheral Edema (Potential Efonidipine Advantage) e3->p2 a1 Amlodipine a2 Blocks L-type Ca2+ Channels a1->a2 a2->p1

Figure 2: Comparative mechanism of action of Efonidipine and Amlodipine.

References

Efonidipine's Attenuation of Stress-Induced Cardiovascular Responses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research confirms the reproducibility of efonidipine's effects in mitigating stress-induced hypertension and tachycardia. As a dual inhibitor of L-type and T-type calcium channels, efonidipine (B1671133) demonstrates a unique clinical profile compared to traditional dihydropyridine (B1217469) calcium channel blockers, which primarily target L-type channels. This guide provides a comparative analysis of efonidipine's efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Efonidipine has been shown to be as effective as other dihydropyridine calcium channel blockers in lowering blood pressure.[1][2] However, its additional T-type calcium channel blocking activity confers a distinct advantage in controlling heart rate, particularly in response to stress.[3][4] This dual-action mechanism is believed to be responsible for its ability to inhibit increases in heart rate and blood pressure during both mental and physical stress.[4] Studies have demonstrated that efonidipine can significantly reduce these stress-induced cardiovascular responses, a feature not typically observed with L-type selective calcium channel blockers like amlodipine (B1666008).[5][6]

Comparative Efficacy in Stress-Induced Hypertension and Tachycardia

The following tables summarize the quantitative data from key studies, comparing the effects of efonidipine and other calcium channel blockers on cardiovascular parameters during stress tests.

Table 1: Effects of Efonidipine on Mental Stress-Induced Cardiovascular Changes

StudyDrug/DosageSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (bpm)
Morimoto et al. Efonidipine (40mg)Significantly inhibited increaseSignificantly inhibited increaseSignificantly inhibited increase
Control No DrugSignificant increaseSignificant increaseSignificant increase

Data from a study involving a mental arithmetic test.[4]

Table 2: Comparative Effects of Efonidipine and Amlodipine on Heart Rate and Blood Pressure in Hypertensive Patients

ParameterEfonidipineAmlodipine
Heart Rate Change Significant decrease[7]No significant change or reflex tachycardia[5]
Systolic BP Reduction Comparable to Amlodipine[8]Comparable to Efonidipine[8]
Diastolic BP Reduction Comparable to Amlodipine[8]Comparable to Efonidipine[8]
Plasma Aldosterone (B195564) Significant decrease[7]No significant change[7]

This table synthesizes findings from multiple comparative studies.

Experimental Protocols

The reproducibility of these findings is grounded in standardized experimental protocols designed to induce a stress response in human subjects.

Mental Stress Test (Arithmetic Task)

A commonly employed method to induce mental stress involves a timed arithmetic test.[1][4]

  • Procedure: Participants are asked to perform serial subtractions or other challenging calculations under time pressure.

  • Measurements: Blood pressure and heart rate are continuously monitored before, during, and after the task to assess the cardiovascular response to mental stress.

  • Drug Administration: In pharmacological studies, the drug (e.g., efonidipine) is administered at a specified time before the stress test to evaluate its inhibitory effects.[4]

Physical Stress Test (Cold Pressor Test)

The cold pressor test is a standard method for inducing physical stress and observing the subsequent cardiovascular response.[4]

  • Procedure: Participants immerse one hand in ice water (typically 0-4°C) for a defined period (e.g., 2 minutes).[4]

  • Measurements: Continuous monitoring of blood pressure and heart rate is conducted before, during, and after the cold stimulus.

  • Drug Administration: Similar to the mental stress test, the investigational drug is administered prior to the test to assess its impact on the physiological stress response.[4]

Signaling Pathways and Mechanism of Action

Efonidipine's unique effects on stress-induced tachycardia are attributed to its dual blockade of L-type and T-type calcium channels. The following diagram illustrates this mechanism.

Efonidipine_Mechanism cluster_Vascular Vascular Smooth Muscle cluster_SA_Node Sinoatrial Node L_type_Vascular L-type Ca²⁺ Channel Ca_Influx_Vascular Ca²⁺ Influx L_type_Vascular->Ca_Influx_Vascular Open Vasoconstriction Vasoconstriction Ca_Influx_Vascular->Vasoconstriction T_type_SA T-type Ca²⁺ Channel Pacemaker_Potential Pacemaker Potential T_type_SA->Pacemaker_Potential L_type_SA L-type Ca²⁺ Channel L_type_SA->Pacemaker_Potential Heart_Rate Heart Rate Pacemaker_Potential->Heart_Rate Efonidipine Efonidipine Efonidipine->L_type_Vascular Blocks Efonidipine->T_type_SA Blocks Efonidipine->L_type_SA Blocks Stress Stress (Sympathetic Activation) Stress->L_type_Vascular Activates Stress->T_type_SA Activates Stress->L_type_SA Activates

Caption: Efonidipine's dual blockade of L- and T-type calcium channels.

The following workflow diagram illustrates the experimental design for evaluating efonidipine's effects.

Experimental_Workflow cluster_protocol Experimental Protocol Participant_Recruitment Recruit Normotensive or Hypertensive Subjects Baseline_Measurement Baseline BP and HR Measurement Participant_Recruitment->Baseline_Measurement Drug_Administration Administer Efonidipine or Placebo/Comparator Baseline_Measurement->Drug_Administration Stress_Induction Induce Mental or Physical Stress Drug_Administration->Stress_Induction Post_Stress_Measurement Measure BP and HR During and After Stress Stress_Induction->Post_Stress_Measurement Data_Analysis Analyze and Compare Cardiovascular Responses Post_Stress_Measurement->Data_Analysis

Caption: A typical experimental workflow for stress response studies.

References

Safety Operating Guide

Proper Disposal of Efonidipine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Efonidipine is a dihydropyridine (B1217469) calcium channel blocker distinguished by its dual inhibitory action on both L-type and T-type calcium channels.[1][2][3] This mechanism of action makes it an important compound in cardiovascular research, particularly in the study of hypertension and angina pectoris.[3] The responsible management and disposal of Efonidipine and its associated waste are paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Regulatory Framework for Pharmaceutical Waste

The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, pharmaceutical waste is categorized as either hazardous or non-hazardous.[4] Hazardous wastes include those specifically listed (P- and U-listed wastes) and those that exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]

Efonidipine is not found on the P- or U-lists of hazardous waste. Therefore, its classification as a hazardous waste would depend on whether it exhibits any of the aforementioned characteristics. It is best practice to manage all pharmaceutical waste with a high degree of caution. The EPA recommends that all facilities prohibit the sewering of hazardous waste pharmaceuticals.[5]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling Efonidipine waste, a thorough hazard assessment should be conducted by consulting the Safety Data Sheet (SDS). Appropriate Personal Protective Equipment (PPE) must be worn at all times.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of powdered Efonidipine or if there is a risk of aerosolization. Consult your institution's EHS for specific guidance.

An accessible eyewash station and safety shower must be available in the vicinity where Efonidipine is handled.

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for the safe handling and disposal of Efonidipine waste in a laboratory setting.

Step-by-Step Disposal Protocol
  • Segregation: All materials contaminated with Efonidipine, including unused product, expired stock, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated as chemical waste. Do not mix Efonidipine waste with general trash, biohazardous waste, or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containment:

    • Solid Waste: Collect all solid waste contaminated with Efonidipine in a designated, leak-proof, and puncture-resistant container with a secure lid. The container should be clearly labeled.

    • Liquid Waste: Collect all liquid waste containing Efonidipine in a dedicated, sealed, and chemically compatible container. Do not dispose of liquid Efonidipine waste down the drain. [4]

    • Sharps: Any sharps (e.g., needles, broken glass) contaminated with Efonidipine should be placed in a designated sharps container for chemical waste.

  • Labeling: All Efonidipine waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Efonidipine," and any other information required by your institution and local regulations.

  • Storage: Store sealed and labeled Efonidipine waste containers in a designated, secure area within the laboratory, away from incompatible materials. This area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal: The recommended method for the final disposal of Efonidipine waste is through a licensed hazardous waste disposal company.[4] Contact your institution's EHS department to arrange for pickup and disposal, which will typically involve high-temperature incineration.

Efonidipine Disposal Workflow

start Start: Efonidipine Waste Generated segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) start->segregate contain Step 2: Contain Waste in Appropriate Containers segregate->contain label Step 3: Label Container 'Hazardous Waste' contain->label store Step 4: Store in Designated Secure Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs disposal Final Disposal: Incineration by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the proper disposal of Efonidipine waste.

Spill Management

In the event of an Efonidipine spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Containment: Prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Use an inert absorbent material to soak up the liquid. Place the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their policies.

Quantitative Data

While specific quantitative concentration limits for classifying Efonidipine waste as hazardous are not defined by regulations like RCRA, the following table provides quantitative data for a common experimental procedure involving Efonidipine.

Animal ModelMaximum Recommended Oral Gavage Volume
Rat10-20 mL/kg
Mouse10 mL/kg

Note: These volumes are for experimental dosing and not for disposal. Always consult your institution's IACUC-approved protocol for specific dosing volumes.[6][7]

Experimental Protocols

Detailed Methodology for a Typical Animal Experiment: Oral Gavage in Rats for Antihypertensive Studies

This protocol describes the administration of Efonidipine to rats via oral gavage, a common procedure in preclinical hypertension research.[8][9]

Materials:

  • Efonidipine solution/suspension at the desired concentration

  • Appropriately sized gavage needle (16-18 gauge for adult rats)

  • Syringe

  • Scale for weighing the rat

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume based on its body weight and the desired dose (mg/kg).[6] The maximum recommended volume is 10-20 mL/kg.[6]

    • Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[10]

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.[6] Mark this length on the needle.

  • Administration:

    • Hold the rat in an upright position and gently extend its head back to create a straight line from the mouth to the esophagus.[10]

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11]

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.[11]

    • Once the needle is inserted to the pre-measured depth, slowly administer the Efonidipine solution over 2-3 seconds.[11]

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[11]

Experimental Workflow: Oral Gavage in Rats

start Start: Prepare Efonidipine Solution weigh Step 1: Weigh Rat and Calculate Dose start->weigh restrain Step 2: Restrain Rat Gently weigh->restrain measure Step 3: Measure Gavage Needle Depth restrain->measure insert Step 4: Insert Gavage Needle into Esophagus measure->insert administer Step 5: Administer Solution Slowly insert->administer withdraw Step 6: Withdraw Needle Gently administer->withdraw monitor Step 7: Monitor Rat for Adverse Effects withdraw->monitor end End of Procedure monitor->end

Caption: Experimental workflow for oral gavage of Efonidipine in rats.

Mechanism of Action: Signaling Pathway

Efonidipine exerts its therapeutic effects by blocking voltage-gated calcium channels.[1][2][3]

Efonidipine Signaling Pathway

efonidipine Efonidipine l_type L-type Ca2+ Channels (Vascular Smooth Muscle) efonidipine->l_type Inhibits t_type T-type Ca2+ Channels (Sinoatrial Node) efonidipine->t_type Inhibits ca_influx_l Decreased Ca2+ Influx l_type->ca_influx_l Leads to ca_influx_t Decreased Ca2+ Influx t_type->ca_influx_t Leads to vasodilation Vasodilation ca_influx_l->vasodilation hr_reduction Heart Rate Reduction ca_influx_t->hr_reduction bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Signaling pathway of Efonidipine's dual calcium channel blockade.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of Efonidipine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Efonidipine, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Efonidipine. It outlines essential personal protective equipment, handling procedures, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Classification

Efonidipine hydrochloride is classified with several hazards that necessitate careful handling.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.[3]
Hazardous to the Aquatic Environment, Acute (Category 1) Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, Chronic (Category 1) Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling Efonidipine.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded or if irritation is experienced.[4]
PAPR or Half/Full-Facepiece RespiratorFor operations with a high risk of aerosol or dust generation (e.g., weighing, preparing solutions), a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a reusable half or full-facepiece respirator with P100 (or FFP3) particulate filters should be used after a successful fit test.[5]
Hand Protection Chemical Impermeable GlovesNitrile gloves are recommended. Double gloving is a best practice, with the outer pair being changed immediately upon contamination.[4][5]
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be required for splash protection.[5]
Body Protection Protective Clothing / CoverallsWear suitable protective clothing to prevent skin contact.[4] Disposable coveralls (e.g., Tyvek®) are recommended to protect against chemical splashes and dust.[5]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store locked up.[1][3]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][6]

Procedural Guidance: Spills and First Aid

Accidental Release Measures:

  • Evacuate: Evacuate personnel to safe areas.[1][4]

  • Ventilate: Ensure adequate ventilation.[1][4]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]

  • Clean-up: Use personal protective equipment. Avoid dust formation.[4] Collect spillage using a liquid-binding material (e.g., diatomite) for solutions or by carefully sweeping up solids.[1][6] Place in suitable, closed containers for disposal.[4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Disposal Plan

Dispose of Efonidipine and its containers in accordance with local, state, and federal regulations.

Waste Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

  • Do not discharge to sewer systems.[4]

Contaminated Packaging:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[4]

  • Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling Efonidipine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS & SOPs b Select & Inspect PPE a->b c Don PPE b->c d Weighing/Transfer (in ventilated enclosure) c->d e Experimentation d->e f Decontaminate Surfaces e->f g Segregate Waste f->g h Doff PPE g->h j Dispose of Waste per Institutional Guidelines g->j i Wash Hands h->i

Caption: Workflow for Safe Handling of Efonidipine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.